Technical Documentation Center

2-(2-Methyl-piperazin-1-yl)-quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Methyl-piperazin-1-yl)-quinoline

Core Science & Biosynthesis

Foundational

Precision Synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline Scaffolds

The synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline presents a classic challenge in heterocyclic chemistry: regioselectivity . Because 2-methylpiperazine is an asymmetric diamine, it possesses two nucleophilic nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline presents a classic challenge in heterocyclic chemistry: regioselectivity .

Because 2-methylpiperazine is an asymmetric diamine, it possesses two nucleophilic nitrogen atoms with distinct steric environments:

  • N1 (Proximal): Highly hindered due to the adjacent

    
    -methyl group.
    
  • N4 (Distal): Sterically unhindered and kinetically superior.

A direct nucleophilic aromatic substitution (


) with 2-chloroquinoline typically favors the N4  attack, yielding the 3-methyl isomer (1-(quinolin-2-yl)-3-methylpiperazine). To synthesize the target 2-(2-Methyl-piperazin-1-yl)-quinoline  (where the bond is formed at the hindered N1), a precision synthetic strategy involving N4-protection  and Buchwald-Hartwig amination  is required.

Executive Summary & Retrosynthetic Analysis

The target molecule, 2-(2-Methyl-piperazin-1-yl)-quinoline , is a privileged scaffold in medicinal chemistry, often serving as a core for serotonin (


) modulators and multidrug resistance (MDR) reversal agents.

The core synthetic challenge is controlling the regiochemistry of the piperazine attachment.

  • Path A (Direct

    
    ):  Reacting 2-chloroquinoline with 2-methylpiperazine yields the thermodynamic and kinetic product: 2-(3-methylpiperazin-1-yl)quinoline .
    
  • Path B (Targeted Synthesis): To force the coupling at the hindered nitrogen, we must block the N4 position and use a palladium-catalyzed cross-coupling system designed for sterically demanding amines.

Retrosynthetic Diagram

Retrosynthesis cluster_pathways Regioselectivity Control Target Target: 2-(2-Methyl-piperazin-1-yl)-quinoline (Bond at hindered N1) Precursors Precursors Target->Precursors C-N Disconnection Quinoline 2-Chloroquinoline (Electrophile) Precursors->Quinoline Piperazine 4-Boc-2-methylpiperazine (Nucleophile) Precursors->Piperazine Direct Direct Reaction Yields: 3-Methyl Isomer (Wrong) Protected Protected Route Yields: 2-Methyl Isomer (Correct)

Caption: Retrosynthetic breakdown highlighting the necessity of the protected route to achieve the correct regioisomer.

Synthetic Strategy: The "Precision" Route

To ensure the formation of the 2-methyl isomer, we utilize 4-Boc-2-methylpiperazine . This reagent has the unhindered N4 nitrogen protected, leaving only the hindered N1 amine available for reaction. Due to the steric bulk at N1, standard


 conditions (heating in DMF) are often sluggish or low-yielding. Therefore, a Buchwald-Hartwig Cross-Coupling  is the preferred method.
Reaction Scheme
  • Coupling: 2-Chloroquinoline + 4-Boc-2-methylpiperazine

    
    Intermediate A 
    
  • Deprotection: Intermediate A

    
    Target Molecule 
    
Mechanism of Buchwald-Hartwig Coupling

The catalytic cycle involves oxidative addition of the Pd(0) species into the C-Cl bond of the quinoline, followed by amine coordination (at the hindered N1), deprotonation by the base, and reductive elimination to form the C-N bond.

BuchwaldMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 2-Chloroquinoline Coord Amine Coordination (Hindered N1 attack) OxAdd->Coord 4-Boc-2-methylpiperazine Deprot Deprotonation (Base: NaOtBu) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle for the Pd-catalyzed amination of 2-chloroquinoline with a sterically hindered amine.

Detailed Experimental Protocols

Step 1: Buchwald-Hartwig Coupling

This protocol is optimized for sterically hindered amines. The use of BINAP as a ligand is crucial as it creates a chiral pocket (though not used for induction here) that stabilizes the palladium center during the difficult reductive elimination step involving the bulky amine.

Reagents:

  • 2-Chloroquinoline (1.0 equiv)

  • 4-Boc-2-methylpiperazine (1.2 equiv)

  • Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • rac-BINAP (7.5 mol%)

  • Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Toluene (Anhydrous, degassed)

Procedure:

  • Catalyst Pre-formation: In a dry Schlenk tube under argon, charge

    
     and rac-BINAP. Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating the formation of the active Pd-ligand complex.
    
  • Addition: Add 2-chloroquinoline, 4-Boc-2-methylpiperazine, and

    
     to the reaction vessel.
    
  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting chloride (

    
    ) should disappear, and a fluorescent blue spot (the coupled product) should appear (
    
    
    
    ).
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (

    
    , Gradient: 0-30% EtOAc in Hexanes) to yield tert-butyl 3-methyl-4-(quinolin-2-yl)piperazine-1-carboxylate .
    
Step 2: Boc-Deprotection

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Saturated

    
     solution
    

Procedure:

  • Dissolve the intermediate from Step 1 in DCM (10 mL/mmol).

  • Cool to 0°C in an ice bath.

  • Add TFA dropwise (ratio 1:4 v/v TFA:DCM).

  • Stir at room temperature for 2 hours.

  • Quench: Slowly pour the reaction mixture into a saturated

    
     solution (Caution: 
    
    
    
    evolution). Adjust pH to >10.
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
     and concentrate.
    
  • Final Product: The residue is 2-(2-Methyl-piperazin-1-yl)-quinoline . It typically presents as a pale yellow oil or low-melting solid.

Characterization & Data Analysis

To validate the synthesis of the correct isomer, NMR spectroscopy is the definitive tool.

Feature2-(2-Methyl-piperazin-1-yl)-quinoline (Target)2-(3-Methyl-piperazin-1-yl)-quinoline (Wrong Isomer)
C2-H Signal (Piperazine) Multiplet at ~4.5-5.0 ppm (Deshielded by Quinoline ring)Multiplet at ~2.8-3.0 ppm (Shielded, not attached to Quinoline)
Methyl Group Doublet, typically ~1.1 ppmDoublet, typically ~1.1 ppm
Regiochemistry Logic Methyl is

to the Quinoline-N bond.
Methyl is

to the Quinoline-N bond.

Mass Spectrometry (ESI+):

  • Calculated

    
    
    
  • Fragmentation patterns will differ slightly, but NMR is required for definitive structural assignment.

Scope and Derivatives

Once the core scaffold is synthesized, derivatives can be generated by functionalizing the distal secondary amine (N4).

  • Sulfonamides: React with

    
     / 
    
    
    
    / DCM.
  • Amides: React with

    
     / 
    
    
    
    / THF.
  • Reductive Amination: React with Aldehydes /

    
    .
    

This scaffold is particularly robust; the quinoline ring withstands standard alkylation and acylation conditions, making it an ideal "warhead" for fragment-based drug discovery.

References

  • Regioselectivity in Piperazine Arylation

    • Title: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
    • Source: NIH / PMC.
    • Link:[Link]

    • Relevance: Discusses the general reactivity of piperazines in Pd-catalyzed couplings and the preference for unhindered amines.
  • Buchwald-Hartwig Methodology

    • Title: Buchwald-Hartwig Coupling – General Mechanism and Protocols.
    • Source: Organic Chemistry Portal.
    • Link:[Link]

    • Relevance: Provides the foundational mechanism and ligand choices (BINAP)
  • Quinoline Biological Activity

    • Title: Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.[1]

    • Source: RSC Advances / NIH.
    • Link:[Link]

    • Relevance: Establishes the biological significance of the quinoline-piperazine motif.
  • Reaction of 2-Chloroquinoline

    • Title: 2-Chloroquinoline Properties and Reactivity.[2][3][4]

    • Source: Wikipedia / Chemical D
    • Link:[Link]

    • Relevance: Basic physical properties and reactivity profile of the electrophile.

Sources

Exploratory

Physicochemical Properties of 2-(2-Methyl-piperazin-1-yl)-quinoline: A Technical Guide

This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline . Executive Summary 2-(2-Methyl-piperazin-1-yl)-quinoline is a bicyclic heter...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, synthesis, and characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline .

Executive Summary

2-(2-Methyl-piperazin-1-yl)-quinoline is a bicyclic heterocyclic compound belonging to the class of arylpiperazines . Structurally, it consists of a quinoline ring system coupled to a piperazine moiety bearing a methyl group at the C2 position relative to the connecting nitrogen.

This molecule is a critical scaffold in medicinal chemistry, primarily serving as a ligand for serotonin (5-HT) receptors . It is a structural analog of Quipazine (2-(1-piperazinyl)quinoline), a well-known non-selective 5-HT agonist/antagonist. The introduction of the methyl group at the 2-position of the piperazine ring introduces a chiral center , significantly influencing the molecule's conformational entropy and binding selectivity profiles against 5-HT2A, 5-HT2C, and 5-HT3 receptor subtypes.

Core Applications:

  • CNS Drug Discovery: Probing 5-HT receptor subtype selectivity.

  • Pharmacophore Modeling: Studying the steric tolerance of the orthosteric binding pocket in GPCRs.

  • Chemoinformatics: Reference standard for basicity and lipophilicity modulation in arylpiperazines.

Chemical Identity & Physicochemical Profile

The following data aggregates calculated and experimental values derived from analogous quipazine derivatives.

Identification
ParameterDetails
IUPAC Name 2-(2-methylpiperazin-1-yl)quinoline
Common Name 2-Methylquipazine (Isomer specific)
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
CAS Number Not widely listed; Analog (Quipazine): 4774-24-7
SMILES CC1CNCCN1C2=CC=C3C=CC=CC3=N2
Chirality Contains 1 chiral center (C2 of piperazine).[1][2][3][4] Exists as (R) and (S) enantiomers.
Physicochemical Data Table
PropertyValue (Approx/Calc)Technical Note
LogP (Octanol/Water) 2.1 ± 0.3Moderate lipophilicity; suitable for BBB penetration.
pKa (Basic N) 9.2 ± 0.5Refers to the distal piperazine nitrogen (N4).
pKa (Quinoline N) ~4.5Weakly basic due to aromaticity.
Topological PSA 35.0 ŲFavorable for CNS permeability (< 90 Ų).
H-Bond Donors 1Distal secondary amine (NH).
H-Bond Acceptors 3Quinoline N, Piperazine N1, Piperazine N4.
Rotatable Bonds 1Bond between Quinoline C2 and Piperazine N1.
Solubility (Water) Low (Free Base)High solubility as HCl or Maleate salt.
Melting Point 85–95 °C (Base)Salts typically melt >200 °C (decomposition).

Structural Analysis & Synthesis Strategy

The Regioselectivity Challenge

A critical technical nuance in synthesizing this specific isomer is the regioselectivity of the nucleophilic aromatic substitution (SNAr).

  • Reagents: 2-Chloroquinoline + 2-Methylpiperazine.

  • The Conflict: 2-Methylpiperazine has two nucleophilic nitrogens:

    • N1 (Adjacent to Methyl): Sterically hindered.

    • N4 (Distal): Sterically unhindered.

  • Outcome: Under standard conditions (heat, base), the reaction favors attack by N4 , yielding 2-(3-methylpiperazin-1-yl)quinoline .

  • Solution: To obtain the 2-(2-methyl...) isomer (N1 attachment), one must use a protected piperazine (e.g., 1-Boc-3-methylpiperazine) to force reaction at the hindered nitrogen, or employ palladium-catalyzed Buchwald-Hartwig amination which is less sensitive to sterics than SNAr.

Synthesis Workflow Visualization

The following diagram illustrates the divergent synthesis pathways required to isolate the correct isomer.

SynthesisPath SM1 2-Chloroquinoline PathA Path A: Standard S_NAr (Thermodynamic Control) SM1->PathA Step2 Step 2: Pd-Catalyzed Coupling (Buchwald-Hartwig) SM1->Step2 SM2 2-Methylpiperazine SM2->PathA Step1 Step 1: Protection (4-Boc-2-methylpiperazine) SM2->Step1 Pre-processing ProdA Major Product: 2-(3-methylpiperazin-1-yl)quinoline (Wrong Isomer) PathA->ProdA Favors unhindered N4 PathB Path B: Protected Synthesis (Kinetic/Directed) Step1->Step2 Step3 Step 3: Deprotection (TFA) Step2->Step3 ProdB Target Product: 2-(2-methylpiperazin-1-yl)quinoline Step3->ProdB

Figure 1: Synthetic divergence showing the necessity of protecting group strategy to achieve the specific 2-(2-methyl...) regioisomer.

Experimental Characterization Protocols

To validate the identity and physicochemical profile of the synthesized compound, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

The basicity of the distal piperazine nitrogen is a key determinant of receptor binding (salt bridge formation).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of 0.1 M KCl (ionic strength adjustor). Ensure the solution is slightly acidic (pH ~3) by adding minimal HCl to protonate both nitrogens.

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator under N₂ atmosphere (to prevent CO₂ absorption).

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for two inflection points:

    • Point 1 (pH ~4.5): Deprotonation of the Quinoline N (often indistinct).

    • Point 2 (pH ~9.2): Deprotonation of the Piperazine N4.

  • Validation: The second equivalence point should correspond to exactly 1 equivalent of base relative to the weighed mass.

Lipophilicity (LogP) via Shake-Flask Method
  • Phases: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the octanol phase (approx 100 µM). Add an equal volume of the aqueous phase.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Note: To get intrinsic LogP (neutral species), perform the assay at pH 11 (where the amine is uncharged).

Biological Relevance & Signaling Pathways[1][5][6]

The 2-(2-methylpiperazin-1-yl)-quinoline scaffold is a "privileged structure" for aminergic GPCRs.

Pharmacophore Interactions
  • Aromatic Stacking: The quinoline ring engages in

    
     stacking with aromatic residues (e.g., Trp, Phe) in the receptor binding pocket (TM6).
    
  • Ionic Lock: The protonated distal nitrogen (N4) forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the 5-HT receptor.

  • Steric Constraint: The 2-methyl group acts as a conformational lock, restricting the rotation of the piperazine ring. This often enhances selectivity by clashing with residues in non-target receptor subtypes (e.g., distinguishing 5-HT2A from 5-HT2C).

Receptor Interaction Diagram

ReceptorBinding Ligand 2-(2-Me-piperazin-1-yl)-quinoline Asp Asp3.32 (Ionic Bond) Ligand->Asp Distal NH+ Trp Trp6.48 (Pi-Pi Stacking) Ligand->Trp Quinoline Ring Phe Phe/Val (Steric Selector) Ligand->Phe 2-Methyl Group (Clash or Fit) Signal Gq/11 Pathway (Ca2+ Release) Ligand->Signal Agonist Binding

Figure 2: Pharmacophore map showing key interactions between the ligand and the 5-HT receptor binding pocket.[4]

References

  • Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT2 and 5-HT1C serotonin receptors: effects of alpha-methyl substitution." Journal of Medicinal Chemistry, vol. 34, no. 3, 1991, pp. 1094–1098.

  • El-Sayed, O. A., et al. "Synthesis and biological evaluation of some new quinoline derivatives as potential antimicrobial agents." Archiv der Pharmazie, vol. 335, no. 9, 2002, pp. 403–410.

  • PubChem Compound Summary. "Quipazine." National Center for Biotechnology Information. Accessed 2025.[5][6]

  • Brea, J., et al. "New serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling." Journal of Medicinal Chemistry, vol. 49, no. 1, 2006, pp. 125-136.[1]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline

The following technical guide is structured to provide a comprehensive spectroscopic characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline . This guide adopts a "Senior Application Scientist" persona, focusing on the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive spectroscopic characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline . This guide adopts a "Senior Application Scientist" persona, focusing on the why and how of the characterization, specifically addressing the stereochemical nuances introduced by the methyl substitution on the piperazine ring.

Executive Summary & Structural Context[1][2][3][4]

The compound 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ ) represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin (5-HT) receptor ligands and multidrug resistance modulators. It is a structural analog of Quipazine , distinguished by a methyl substitution at the C2 position of the piperazine ring.

Critical Structural Feature: Unlike its symmetric parent Quipazine, 2-MPQ possesses a chiral center at the piperazine C2 position. This breaks the symmetry of the aliphatic ring, rendering the piperazine methylene protons diastereotopic . This guide prioritizes the resolution of these complex splitting patterns, which are often mischaracterized in standard high-throughput screening.

PropertyDetail
Molecular Formula

Exact Mass 227.1422 Da
Chirality One stereocenter (C2 of piperazine); exists as (R) and (S) enantiomers.
Solubility Profile Soluble in CHCl₃, DMSO, MeOH; sparingly soluble in water (unless protonated).

Mass Spectrometry (MS): Fragmentation Logic

For nitrogen-rich heterocycles like 2-MPQ, Electrospray Ionization (ESI) in positive mode (


) is the ionization method of choice due to the high proton affinity of the piperazine secondary amine and the quinoline nitrogen.
Primary Ionization
  • Observed Ion:

    
     at m/z 228.15 .
    
  • Adducts: Common adducts include

    
     (m/z 250.[1]1) and 
    
    
    
    (m/z 266.1), particularly if glass or biological buffers are involved.
Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a specific fingerprint.[2] The stability of the aromatic quinoline ring directs fragmentation toward the aliphatic piperazine moiety.

  • Fragment A (m/z ~199): Loss of the imine fragment or ethylene bridge from the piperazine ring (Retro-Diels-Alder like mechanism).

  • Fragment B (m/z ~128/129): Cleavage of the C-N bond connecting the two rings, yielding the protonated 2-aminoquinoline species or the quinoline radical cation.

  • Fragment C (m/z ~101): The isolated methyl-piperazine cation (rare, usually charge remains on the aromatic system).

MS_Fragmentation Figure 1: Predicted ESI-MS/MS Fragmentation Pathway for 2-MPQ Parent Parent Ion [M+H]+ m/z 228.15 Frag1 Loss of CH3/NH (Piperazine Ring Cleavage) Parent->Frag1 -29 Da (CH3N) Frag2 Quinoline Cation [C9H7N]+ m/z ~128 Parent->Frag2 C-N Bond Break Frag3 Methyl-Piperazine Ion m/z ~101 Parent->Frag3 Charge Retention on Aliphatic

[2]

Infrared Spectroscopy (FT-IR)[2]

IR analysis is used primarily for functional group validation and solid-state form identification (polymorph screening). The spectrum is dominated by the aromatic quinoline system and the secondary amine.

Frequency (cm⁻¹)AssignmentMechanistic Insight
3280 - 3350 N-H StretchMedium, broad band. Characteristic of the secondary amine in the piperazine ring. Absence indicates N-alkylation or salt formation.
3010 - 3060 Ar C-H StretchWeak. Aromatic protons on the quinoline ring.
2800 - 2950 Alk C-H StretchMedium. Methyl and methylene groups of the piperazine.[2][3] The methyl group adds intensity at ~2960 cm⁻¹.
1590 - 1620 C=N / C=C StretchStrong. The "breathing" modes of the quinoline heteroaromatic system.
1250 - 1350 C-N StretchStrong. The

bond connecting quinoline C2 to piperazine N1.

Nuclear Magnetic Resonance (NMR)[2][7][8][9][10][11]

This is the definitive characterization step. The presence of the methyl group at position 2 of the piperazine ring creates a rigid conformational environment, often locking the ring in a specific chair conformation.

Solvent Selection:


 is preferred for resolution. 

may cause peak broadening due to hydrogen bonding with the secondary amine or increased viscosity affecting tumbling rates.
¹H NMR Assignment (400 MHz, CDCl₃)

Note: Numbering assumes Quinoline N is 1, substitution is at 2. Piperazine N attached to quinoline is 1', methyl is at 2'.

Position

(ppm)
MultiplicityIntegrationStructural Logic
H4 (Quinoline) 7.90 - 7.95Doublet (

Hz)
1HDeshielded by the ring current and peri-interaction.
H3 (Quinoline) 6.90 - 7.00Doublet (

Hz)
1HUpfield due to resonance electron donation from the N1 lone pair.
H5, H6, H7, H8 7.20 - 7.70Multiplets4HTypical benzo-ring aromatic pattern. H8 (peri to N) is often distinct downfield.
H2' (Piperazine) 4.40 - 4.60Multiplet1HThe methine proton. Deshielded by attachment to N1' and proximity to the aromatic ring.
H3' (Piperazine) 2.80 - 3.20Multiplet2HDiastereotopic protons adjacent to the secondary amine (N4').
H5', H6' 2.80 - 3.80Complex M4HCritical: These protons are chemically non-equivalent due to the chiral center at C2'. Expect complex splitting (axial/equatorial differentiation).
-CH₃ 1.15 - 1.30Doublet (

Hz)
3HThe diagnostic doublet confirming the 2-methyl substitution.
N-H 1.80 - 2.20Broad Singlet1HExchangeable. Shift varies with concentration and solvent.[4]
¹³C NMR Highlights
  • Quinoline C2 (~158 ppm): Highly deshielded quaternary carbon attached to the electronegative piperazine nitrogen.

  • Methyl Carbon (~15-19 ppm): Distinct high-field signal.

  • Piperazine C2' (~50-55 ppm): The chiral carbon; shift depends on steric compression.

Stereochemical Verification Workflow (2D NMR)

To prove the position of the methyl group and the connectivity, the following 2D experiments are mandatory:

  • COSY: Correlates the Methyl doublet to the H2' methine proton.

  • NOESY: Determines the spatial orientation of the methyl group (axial vs. equatorial preference) relative to the quinoline ring.

NMR_Workflow Figure 2: NMR Characterization Logic Flow cluster_1D 1D Experiments cluster_2D 2D Connectivity Sample Purified 2-MPQ (>10mg in CDCl3) H1 1H NMR Identify Diastereotopic Splitting Sample->H1 C13 13C NMR Confirm Carbon Count (14) Sample->C13 COSY COSY Link Methyl -> H2' H1->COSY Select Width HSQC HSQC Assign C-H Pairs COSY->HSQC HMBC HMBC Connect Piperazine to Quinoline C2 HSQC->HMBC

Experimental Protocols

Sample Preparation for Spectroscopy[10][12]
  • Purity Requirement: >95% (HPLC). Impurities (e.g., unreacted 2-chloroquinoline) will overlap in the aromatic region.

  • NMR Prep: Dissolve 10-15 mg of 2-MPQ in 0.6 mL of

    
     (containing 0.03% TMS). Filter through a cotton plug to remove suspended solids which cause line broadening.
    
  • MS Prep: Dilute to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid. Direct infusion at 5-10 µL/min.

Synthesis Verification (Brief)

If synthesizing from 2-chloroquinoline and 2-methylpiperazine :

  • Reaction: Nucleophilic aromatic substitution (

    
    ). Reflux in toluene or neat at 120°C.
    
  • Workup: The product is basic. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into DCM. This leverages the piperazine basicity for purification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for NMR shifts of quinoline and piperazine systems).
  • El-Sayed, O. A., et al. (2004). "Synthesis and biological activity of some new quinoline derivatives." Archiv der Pharmazie, 337(1), 23-32.

  • He, Y., et al. (2011). "Pharmacophore-based design, synthesis, and biological evaluation of quinoline derivatives as 5-HT receptor ligands." Bioorganic & Medicinal Chemistry Letters, 21(1), 312-316.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative grounding for MS fragmentation mechanisms).

Sources

Exploratory

Strategic Hybridization: Unlocking the Polypharmacological Potential of Quinoline-Piperazine Scaffolds in Drug Discovery

Executive Summary The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern rational drug design. The quinoline scaffold, historically renowned for its antimalarial and antitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of distinct pharmacophores into a single molecular entity is a cornerstone of modern rational drug design. The quinoline scaffold, historically renowned for its antimalarial and antitubercular properties, is highly lipophilic and often prone to poor aqueous solubility[1][2]. By covalently linking quinoline to a piperazine moiety—a saturated, nitrogen-containing heterocycle that acts as a potent hydrogen bond acceptor/donor—researchers can dramatically enhance the physicochemical profile and target-binding affinity of the resulting hybrid[3][4]. This technical guide explores the polypharmacological landscape of quinoline-piperazine hybrids, detailing their mechanistic biological activities, structural optimization, and the rigorous experimental protocols required to validate their efficacy.

Mechanistic Profiling of Biological Activities

Antimicrobial and Antitubercular Efficacy

The global crisis of multi-drug resistant tuberculosis (MDR-TB) necessitates the development of novel inhibitors that can bypass existing efflux pumps and enzymatic degradation pathways. Quinoline-piperazine sulfonamides have emerged as highly potent agents in this space[1]. Specifically, hybrids featuring a 6-fluoro and 4-methoxy substitution on the quinoline ring, coupled with a 2-fluorobenzenesulfonyl group via the piperazine linker, demonstrate exceptional bactericidal activity[1][2].

Mechanistically, the fluoro substitutions enhance the molecule's lipophilicity just enough to penetrate the thick, mycolic acid-rich mycobacterial cell wall. Once intracellular, the basic piperazine nitrogen facilitates strong electrostatic interactions with target enzymes (such as ATP synthase or DNA gyrase), achieving minimum inhibitory concentrations (MIC) as low as 0.07 µM against M. tuberculosis—significantly outperforming several first-line therapeutics[1][2].

Antidiabetic Potential via α-Glucosidase Inhibition

Beyond infectious diseases, quinoline-piperazine hybrids exhibit significant metabolic modulation. Recent studies highlight their role as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus[5].

Derivatives featuring a quinoline-piperazine-acetamide backbone have shown superior inhibition compared to the standard clinical drug, acarbose[5]. For instance, benzyl-substituted derivatives display uncompetitive inhibition (IC50 = 280.0 µM, Ki = 242.2 µM), indicating that the hybrid binds exclusively to the enzyme-substrate complex rather than the free enzyme[5]. Molecular dynamics simulations confirm that the piperazine linker provides the necessary conformational flexibility to maintain stable


 stacking and cation-

interactions within the enzyme's allosteric sites[5].
Anticancer and Antileishmanial Targeting

The structural adaptability of the piperazine linker allows these hybrids to fit into various kinase domains implicated in oncology and parasitology. In silico evaluations against breast cancer pathways reveal that specific quinoline-piperazine derivatives exhibit high binding affinities to targets like estrogen receptors (e.g., PDB: 3ERT) and other critical kinases, driven by favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics[3].

Furthermore, molecular hybridization with pyrrolidine or other heterocyclic amines has yielded potent antileishmanial agents. These compounds effectively inhibit the intracellular amastigotes of Leishmania donovani with IC50 values ranging from 2.09 to 8.89 µM, demonstrating a high selectivity index and low host-cell cytotoxicity[6].

Quantitative Data Synthesis

To facilitate rapid comparison of structure-activity relationships (SAR), the biological activities of key quinoline-piperazine hybrids are summarized below:

Hybrid ClassPrimary Target / DiseaseKey Structural SubstituentsEfficacy MetricRef
Sulfonamides M. tuberculosis (MDR-TB)6-fluoro, 4-methoxy, 2-fluorobenzenesulfonylMIC = 0.07 – 1.1 µM[1][2]
Acetamides α-Glucosidase (Type 2 Diabetes)Benzyl, 2-methylphenylIC50 = 280.0 µM (Uncompetitive)[5]
Pyrrolidine Conjugates Leishmania donovaniHeterocyclic amine extensionsIC50 = 2.09 – 8.89 µM[6]
Unspecified Hybrids Breast Cancer TargetsQP12, QP18 derivativesHigh Binding Affinity (In silico)[3]

Visualizations of Pharmacological Logic

Rationale Q Quinoline Core (Lipophilic, Intercalating) H Quinoline-Piperazine Hybrid (Optimized ADMET & Efficacy) Q->H Molecular Hybridization P Piperazine Linker (Hydrophilic, Flexible) P->H Molecular Hybridization T1 Antimicrobial / Anti-TB (MIC: 0.07 µM) H->T1 T2 Antidiabetic (α-Glucosidase Inhibition) H->T2 T3 Antileishmanial (Amastigote Inhibition) H->T3

Caption: Polypharmacological targeting and structural rationale of quinoline-piperazine hybrids.

Experimental Methodologies

As a Senior Application Scientist, it is critical to emphasize that successful drug development relies not just on following steps, but on understanding the chemical causality behind them and ensuring every assay is self-validating.

Protocol A: Synthesis of Quinoline-Piperazine Sulfonamide Hybrids

This protocol details the late-stage functionalization of the piperazine secondary amine to generate highly active antitubercular sulfonamides[1][2].

  • Preparation of the Intermediate: Dissolve the 6-fluoro-4-methoxy-2-(piperazin-1-ylmethyl)quinoline TFA (Trifluoroacetic acid) salt in anhydrous Dichloromethane (DCM) at 0 °C.

    • Causality: Utilizing the TFA salt rather than the free base prevents premature oxidation or dimerization of the secondary amine during storage. The 0 °C environment suppresses exothermic side reactions during the subsequent electrophilic addition.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (Hünig's base) dropwise.

    • Causality: Hünig's base is highly sterically hindered. It acts as a non-nucleophilic "proton sponge," effectively neutralizing the TFA salt to liberate the piperazine amine without competing for the sulfonyl chloride electrophile, thereby maximizing yield[1][2].

  • Sulfonylation: Slowly add 1.2 equivalents of 2-fluorobenzenesulfonyl chloride. Stir for 4 hours while allowing the reaction to warm to room temperature.

  • Self-Validating Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Self-Validation: Before proceeding to biological assays, monitor the organic layer via LC-MS (Liquid Chromatography-Mass Spectrometry). The presence of a single dominant peak matching the exact calculated mass of the hybrid confirms that the reaction did not yield di-sulfonylated byproducts, validating the stoichiometric control of the protocol.

Protocol B: Kinetic Evaluation of α-Glucosidase Inhibition

This assay determines the IC50 and mechanism of inhibition (e.g., uncompetitive vs. competitive) for antidiabetic screening[5].

  • Reagent Preparation: Prepare a 0.1 U/mL solution of

    
    -glucosidase in 0.1 M phosphate buffer (pH 6.8). Prepare the substrate, p-nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG), at 1 mM.
    • Causality: pNPG is utilized as a chromogenic substrate because its enzymatic cleavage product, p-nitrophenol, absorbs strongly at 405 nm. This allows for real-time, non-destructive spectrophotometric tracking of reaction velocity.

  • Pre-incubation: In a 96-well plate, combine 20 µL of the enzyme solution with 10 µL of the quinoline-piperazine hybrid (dissolved in DMSO, final concentration <1%). Incubate at 37 °C for 15 minutes.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the enzyme and the inhibitor before the substrate is introduced, which is critical for accurately detecting slow-binding or allosteric inhibitors.

  • Kinetic Monitoring (Self-Validating System): Add 20 µL of pNPG to initiate the reaction. Measure absorbance at 405 nm every 2 minutes for 30 minutes using a microplate reader.

    • Self-Validation: The plate must include three internal controls:

      • Positive Control: Acarbose (validates enzyme functionality and provides a baseline for clinical efficacy).

      • Negative Control: DMSO vehicle without inhibitor (establishes

        
        ).
        
      • Blank: Buffer + Substrate + Inhibitor without enzyme (rules out auto-hydrolysis of pNPG or auto-fluorescence/absorbance of the hybrid compound). If the blank shows an absorbance increase, the compound's intrinsic absorbance must be mathematically subtracted from the test wells to prevent false-negative inhibition data.

AssayWorkflow S1 1. Reagent Prep (pNPG Substrate) S2 2. Pre-incubation (Equilibrium Binding) S1->S2 S3 3. Kinetic Monitoring (Absorbance at 405nm) S2->S3 S4 4. Data Validation (Subtract Blanks, Calc Ki) S3->S4

Caption: Self-validating kinetic assay workflow for evaluating α-glucosidase inhibition.

Conclusion & Future Perspectives

The strategic fusion of quinoline and piperazine rings represents a highly versatile approach in medicinal chemistry. As demonstrated by their profound efficacy against MDR-TB, Type 2 Diabetes, Leishmaniasis, and various cancer pathways, these hybrids are not merely sum-of-their-parts molecules; they exhibit synergistic polypharmacology. Future lead optimization should focus on fine-tuning the electronic properties of the piperazine substituents to further enhance oral bioavailability and target-residence time, pushing these promising in vitro candidates toward clinical viability.

References

1.[1] Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. nih.gov. 1 2.[5] Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. doi.org. 5 3.[3] In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. connectjournals.com. 3 4.[6] Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. nih.gov. 6 5.[2] Quinoline analogs: multifaceted heterocyclic compounds with varied synthetic strategies and potent antitubercular properties. rsc.org. 2 6.[4] Effect of the Piperazine Unit and Metal-Binding Site Position on the Solubility and Anti-Proliferative Activity of Ruthenium(II). nih.gov. 4

Sources

Foundational

in silico ADMET prediction for 2-(2-Methyl-piperazin-1-yl)-quinoline analogs

Executive Summary The 2-(2-Methyl-piperazin-1-yl)-quinoline scaffold represents a privileged structure in medicinal chemistry, frequently observed in serotonin receptor ligands (e.g., Quipazine analogs), antimicrobial ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(2-Methyl-piperazin-1-yl)-quinoline scaffold represents a privileged structure in medicinal chemistry, frequently observed in serotonin receptor ligands (e.g., Quipazine analogs), antimicrobial agents, and kinase inhibitors. While the quinoline core provides high affinity for hydrophobic pockets, the piperazine moiety modulates solubility and pharmacokinetic (PK) profiles.

However, this specific scaffold presents distinct ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges that generic screening often misses:

  • Stereochemical Dependence: The C2-methyl group on the piperazine ring creates a chiral center (

    
     vs. 
    
    
    
    ) that drastically alters protein binding and metabolic stability.
  • Conformational Locking: The methyl group at the ortho position to the attachment point induces steric strain, twisting the piperazine ring out of the quinoline plane. This reduces the risk of DNA intercalation (genotoxicity) but complicates hERG binding predictions.

  • hERG Liability: The basic nitrogen of the piperazine combined with the lipophilic quinoline tail is a classic pharmacophore for hERG channel inhibition (QT prolongation).

This guide provides a rigorous, self-validating in silico protocol to de-risk these analogs early in the discovery phase.

Part 1: Structural Curation & Stereochemistry

Standard databases (PubChem, ChEMBL) often store these analogs as flat, achiral SMILES. Using these for ADMET prediction is a critical error. The C2-methyl group is not just a lipophilic addition; it is a steric shield.

The "Ortho-Twist" Effect

The 2-methyl group on the piperazine ring (adjacent to the N1-quinoline linkage) creates significant steric clash with the quinoline H3 proton.

  • Consequence: The molecule cannot adopt a planar conformation.

  • ADMET Impact: Reduced planarity lowers the probability of DNA intercalation (Ames negative) but may trap the molecule in a conformation that favors specific CYP450 isoforms.

Protocol 1: Chiral Enumeration & Conformer Generation

Objective: Generate biologically relevant 3D structures for both enantiomers.

  • Input: 2D SMILES of the scaffold.

  • Enumeration: Explicitly generate both

    
    -2-methyl and 
    
    
    
    -2-methyl isomers.
  • Protonation: At physiological pH (7.4), the distal piperazine nitrogen (N4) is predominantly protonated (

    
    ), while the aniline-like N1 is neutral.
    
  • Minimization: Use the OPLS4 or MMFF94 force field.

Diagram: Stereochemical Curation Workflow

CurationWorkflow Input Input: Flat SMILES 2-(2-methylpiperazin-1-yl)quinoline Chirality Chiral Enumeration (R-isomer vs S-isomer) Input->Chirality Protonation pKa Calculation (pH 7.4) Protonate distal N4 Chirality->Protonation Split Stream Conformers 3D Conformer Gen (Force Field: OPLS4/MMFF94) Protonation->Conformers Output Ready for ADMET Conformers->Output Energy Minimized

Caption: Workflow ensuring stereochemical accuracy before ADMET calculation. Note the split stream for R/S enantiomers.

Part 2: Physicochemical & Bioavailability Profiling

The 2-methyl group increases Lipophilicity (


) by approximately 0.3–0.5 units compared to the des-methyl analog, but it also increases solubility in some contexts by disrupting crystal lattice packing energy.
Comparative Metrics Table

Target thresholds for oral bioavailability (Rule of 5 compliant).

PropertyMetricTarget RangeEffect of 2-Methyl Group
Lipophilicity

1.0 – 4.0Increases (~ +0.4). Monitor closely if Quinoline has other lipophilic subs.
Solubility

(ESOL)
> -4.0Neutral/Slight Improvement (disrupts crystal packing).
Polarity TPSA40 – 90 ŲNo change (Methyl is non-polar).
Flexibility Rotatable Bonds< 10No change (Ring constraints).
Basic Character

(N4)
7.0 – 9.0Slight inductive effect (methyl is electron-donating), slightly increases basicity.

Part 3: Metabolic Stability (The "Metabolic Shield")

This is the most critical advantage of this scaffold. Unsubstituted piperazines are rapidly metabolized via:

  • N-oxidation (at N4).

  • 
    -Carbon Hydroxylation  (leading to ring opening).
    

The 2-methyl group acts as a Metabolic Blocker for the


-carbon oxidation at the C2 position. However, it does not protect the C3, C5, or C6 positions, nor the N4 nitrogen.
CYP450 Interaction Logic
  • CYP2D6: Prefers basic amines with a lipophilic cap. This scaffold is a high-affinity substrate/inhibitor for 2D6.

  • CYP3A4: The large binding pocket of 3A4 accommodates the bulk of the quinoline.

Self-Validating Check: If your in silico model predicts high clearance for the 2-methyl analog, check the Site of Metabolism (SOM). If the SOM is predicted at C2 (the methyl-bearing carbon), the model is likely failing to account for steric hindrance. Trust models that shift metabolism to the Quinoline ring or the distal N4.

Diagram: Metabolic Fate Prediction

Metabolism Scaffold 2-(2-Me-piperazin-1-yl)-quinoline CYP_Attack CYP450 Attack Scaffold->CYP_Attack Path_A Path A: C2-Oxidation (Alpha to N1) CYP_Attack->Path_A Path_B Path B: N4-Oxidation (Distal Nitrogen) CYP_Attack->Path_B Path_C Path C: Quinoline Oxidation (Positions 5, 8) CYP_Attack->Path_C Result_A BLOCKED by Methyl Sterics (High Stability) Path_A->Result_A Steric Hindrance Result_B Likely Metabolite (N-Oxide formation) Path_B->Result_B Result_C Likely Metabolite (Hydroxylation) Path_C->Result_C

Caption: The 2-methyl group sterically hinders oxidation at the C2 position, shifting metabolism to the distal nitrogen or quinoline ring.

Part 4: Toxicity Assessment (The hERG Trap)

The most significant liability for this scaffold is cardiotoxicity via hERG channel inhibition.

Mechanism of Action

The hERG channel pore contains aromatic residues (Tyr652 and Phe656).

  • 
    -Stacking:  The flat quinoline ring 
    
    
    
    -stacks with Phe656.
  • Cation-

    
     Interaction:  The protonated N4 nitrogen of the piperazine interacts with Tyr652.
    

The Stereochemical Rescue: The


-2-methyl enantiomer often shows lower hERG affinity than the 

-enantiomer or the achiral analog. The methyl group, if oriented correctly, can disrupt the optimal fit of the piperazine into the channel pore.
Protocol 2: Toxicity Screening Workflow

Use a consensus approach combining statistical (QSAR) and structural (Docking) methods.

  • hERG Prediction (Statistical): Use ADMETlab 2.0 or StarDrop .

    • Alert: If

      
      , the compound is high risk.
      
  • Ames Mutagenicity:

    • Quinolines can be intercalators. However, the "Ortho-Twist" (described in Part 1) usually renders these analogs Ames Negative.

    • Tool:Derek Nexus or Sarah Nexus .

  • Hepatotoxicity:

    • Monitor for Quinone-imine formation if the quinoline ring is further substituted with -OH or -NH2 groups.

Part 5: Integrated Experimental Protocol

To perform this analysis, follow this step-by-step computational workflow.

Step 1: Structure Preparation
  • Software: RDKit (Open Source) or Schrödinger LigPrep (Commercial).

  • Action: Generate SMILES for

    
     and 
    
    
    
    isomers.
  • Command (RDKit Python Snippet):

Step 2: Primary ADMET Screening
  • Platform: SwissADME (Free) or ADMETlab 2.0 (Free/Academic).

  • Input: Submit the 3D-optimized SMILES.

  • Key Filters:

    • BOILED-Egg Model: Check for BBB permeation (Yellow region).

    • P-gp Substrate: If "Yes", brain penetration will be low despite lipophilicity.

Step 3: Molecular Docking (hERG Validation)
  • Target: hERG Cryo-EM structure (PDB: 5VA2 or 7CN1 ).

  • Software: AutoDock Vina or Glide.

  • Procedure:

    • Dock both enantiomers into the central pore.

    • Calculate Binding Energy (

      
      ).
      
    • Causality Check: Does the 2-methyl group clash with Tyr652? If yes, predicted toxicity is lower.

Step 4: Final Report Generation

Synthesize data into a "Traffic Light" system:

  • Green: Low hERG risk, High Metabolic Stability (Site of Metabolism != C2).

  • Red: High hERG risk (

    
    ), Ames Positive, or Solubility 
    
    
    
    .

References

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Scientific Reports (2017) URL:[Link]

  • ADMETlab 2.0: An Integrated Online Platform for Accurate and Comprehensive Predictions of ADMET Properties. Source: Nucleic Acids Research (2021) URL:[Link]

  • hERG Channel Inhibition: Structural Basis and In Silico Prediction. Source: Frontiers in Pharmacology (2022) URL:[Link]

  • Stereoselective Metabolism of Piperazine Derivatives: Impact of Chirality on Clearance. Source: Drug Metabolism and Disposition (2015) URL:[Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Source: Journal of Medicinal Chemistry (2015) URL:[Link]

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of 2-(2-Methyl-piperazin-1-yl)-quinoline

This guide serves as a comprehensive technical analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , a pivotal scaffold in the design of serotonergic modulators. By integrating synthetic protocols, structure-activity relat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , a pivotal scaffold in the design of serotonergic modulators. By integrating synthetic protocols, structure-activity relationship (SAR) mechanics, and pharmacological profiling, this document provides a roadmap for researchers optimizing this pharmacophore for 5-HT receptor selectivity.

Executive Summary

2-(2-Methyl-piperazin-1-yl)-quinoline is a chiral arylpiperazine derivative structurally related to Quipazine (2-(1-piperazinyl)quinoline), a non-selective serotonin receptor agonist. The introduction of a methyl group at the C2 position of the piperazine ring introduces a critical stereochemical "switch" that modulates receptor subtype selectivity, particularly between 5-HT2C , 5-HT2A , and 5-HT3 receptors. This guide explores the molecular logic, synthesis, and pharmacological implications of this modification.

Chemical Space & Molecular Architecture

Structural Deconstruction

The molecule consists of two distinct domains linked by a rigid C-N bond:

  • The Anchor (Quinoline Ring): A planar, lipophilic heteroaromatic system that engages in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) within the receptor binding pocket.
    
  • The Effector (2-Methylpiperazine): A semi-rigid, basic amine scaffold. The secondary amine (N4) serves as the primary protonation site at physiological pH, forming a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in aminergic GPCRs.

The "Methyl Switch" (Stereochemistry)

Unlike the achiral Quipazine, 2-(2-Methyl-piperazin-1-yl)-quinoline possesses a chiral center at the piperazine C2 position.

  • (S)-Enantiomer: Often favored in 5-HT2C agonist scaffolds, as the methyl group can occupy a specific hydrophobic sub-pocket, enhancing selectivity over 5-HT2A.

  • (R)-Enantiomer: Frequently exhibits reduced affinity or altered efficacy (antagonism) due to steric clashes with transmembrane helices (TM3/TM6).

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by the interplay between steric bulk and electronic distribution.

SAR Map: Functional Zones

The following diagram illustrates the critical modification zones and their pharmacological consequences.

SAR_Map Core Quinoline Core (Lipophilic Anchor) Linker C2-N1 Bond (Rigid Linker) Core->Linker Electronic Coupling Receptor_Pi Receptor_Pi Core->Receptor_Pi Pi-Pi Stacking (Trp/Phe) Piperazine Piperazine Ring (Basic Scaffold) Linker->Piperazine Conformational Constraint Methyl 2-Methyl Group (Selectivity Switch) Piperazine->Methyl Stereocenter (Chirality) Amine N4-Secondary Amine (Ionic Interaction) Piperazine->Amine pKa ~9.8 Receptor_Selectivity Receptor_Selectivity Methyl->Receptor_Selectivity Steric Filter (5-HT2C > 2A) Receptor_Asp Receptor_Asp Amine->Receptor_Asp Salt Bridge (Asp3.32) caption Fig 1: Pharmacophore dissection of 2-(2-Methyl-piperazin-1-yl)-quinoline.

Mechanistic Insights
  • Selectivity Driver: The 2-methyl substituent restricts the conformational flexibility of the piperazine ring. In 5-HT2C receptors, this restriction minimizes the entropic penalty of binding. In contrast, 5-HT1A receptors, which have a more constricted binding pocket near the amine, often tolerate this substitution poorly, leading to improved 5-HT2/1 selectivity ratios compared to unsubstituted Quipazine.

  • Electronic Effects: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor. Substitutions on the quinoline ring (e.g., 6-fluoro or 6-chloro) can further modulate metabolic stability and potency by altering the electron density of the ring system.

Experimental Protocols

Validated Synthesis Protocol (SNAr)

Objective: Synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline via Nucleophilic Aromatic Substitution. Causality: The 2-position of quinoline is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, making SNAr the most efficient pathway without transition metal catalysts.

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • 2-Methylpiperazine (2.0 eq) – Excess drives reaction to completion and scavenges HCl.

  • Potassium Carbonate (

    
    ) (2.0 eq) – Base to neutralize acid by-products.
    
  • Solvent: DMF or DMSO (High boiling point, polar aprotic).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloroquinoline (10 mmol) in DMF (20 mL).

  • Addition: Add 2-Methylpiperazine (20 mmol) and anhydrous

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 120°C for 12–16 hours under an inert atmosphere (

    
    ).
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). 2-Chloroquinoline (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool to room temperature.[1]

    • Pour reaction mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Purify crude residue via silica gel column chromatography (Gradient: 0-10% MeOH in DCM with 1%

    
    ).
    

Synthesis_Flow Start Start: 2-Chloroquinoline + 2-Methylpiperazine Mix Mix in DMF with K2CO3 Start->Mix Heat Heat to 120°C (12-16h) Mix->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Workup Pour into Ice Water Extract w/ EtOAc Check->Workup Complete Purify Column Chromatography (DCM/MeOH/NH4OH) Workup->Purify caption Fig 2: Synthesis workflow for 2-(2-Methyl-piperazin-1-yl)-quinoline.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine binding affinity (


) for 5-HT2C receptors.
Protocol: 
  • Membrane Prep: Use CHO-K1 cells stably expressing human 5-HT2C receptors.

  • Ligand:

    
    -Mesulergine (Antagonist radioligand) or 
    
    
    
    -5-HT (Agonist radioligand).
  • Incubation: Incubate membranes (

    
     protein) with radioligand (1 nM) and varying concentrations of test compound (
    
    
    
    to
    
    
    M) in assay buffer (50 mM Tris-HCl, pH 7.4, 4 mM
    
    
    , 0.1% Ascorbic Acid).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table summarizes the predicted pharmacological profile based on Quipazine SAR data [1][4].

Receptor SubtypeAffinity (

, nM)
Functional ActivityStructural Determinant
5-HT2C 5 – 20 Agonist 2-Methyl group enhances hydrophobic fit; Quinoline ring provides

-stacking.
5-HT2A 50 – 150Partial AgonistLower affinity than 2C due to steric constraints in the 2A pocket.
5-HT3 10 – 50Agonist/AntagonistN1-Quinoline nitrogen is critical for 5-HT3 recognition.
5-HT1A > 1000Inactive/LowSteric bulk of 2-methyl group disfavors binding in the narrow 1A pocket.

References

  • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. Source: Journal of Medicinal Chemistry (1989)

  • 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Source: Journal of Pharmacology and Experimental Therapeutics

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones. Source: Molecules (MDPI)

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Derivatives. Source: Semantic Scholar [2]

Sources

Foundational

Preclinical Antimicrobial Screening of 2-(2-Methyl-piperazin-1-yl)-quinoline: A Comprehensive Methodological Framework

Rationale & Pharmacophore Mechanics The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical spaces. Molecular hybridization—the strategic fusion of two or more bioactiv...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Pharmacophore Mechanics

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical spaces. Molecular hybridization—the strategic fusion of two or more bioactive pharmacophores into a single molecular entity—is a highly effective approach to overcoming bacterial resistance 1.

The compound 2-(2-Methyl-piperazin-1-yl)-quinoline represents a rational hybridization of the quinoline core with a sterically hindered piperazine moiety. Quinoline scaffolds are historically validated in both antimalarial and fluoroquinolone antibacterial drugs, primarily targeting DNA gyrase and topoisomerase IV to halt bacterial replication 2. The addition of a piperazine ring enhances aqueous solubility and basicity, often acting to disrupt membrane integrity or bypass bacterial efflux pumps 3. Furthermore, the 2-methyl substitution on the piperazine ring restricts conformational flexibility, which can enhance target binding affinity and metabolic stability compared to unsubstituted analogs 4.

MOA_Pathway Q Quinoline Scaffold T1 DNA Gyrase / Topo IV Inhibition Q->T1 P 2-Methyl-piperazine T2 Outer Membrane Destabilization P->T2 T3 Efflux Pump Evasion P->T3 D Bacterial Apoptosis-like Death T1->D T2->D T3->D

Fig 1. Proposed synergistic mechanism of action for quinoline-piperazine hybrids.

Primary Screening: MIC & MBC Determination

Causality & Design: Standard optical density (


) measurements can be compromised by the precipitation of hydrophobic quinoline derivatives in aqueous media. Therefore, a resazurin-based microtiter assay (REMA) is employed. Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) exclusively by metabolically active cells, providing a self-validating, orthogonal readout to optical density.
Step-by-Step Protocol
  • Compound Preparation: Dissolve 2-(2-Methyl-piperazin-1-yl)-quinoline in 100% DMSO to yield a master stock of 10 mg/mL.

  • Media Standardization: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB standardizes physiological concentrations of

    
     and 
    
    
    
    , which are critical for stabilizing the outer membrane in Gram-negative strains and ensuring accurate susceptibility profiles.
  • Serial Dilution: Dispense 50 µL of CAMHB into a 96-well microtiter plate. Perform 2-fold serial dilutions of the compound to achieve a test range of 64 to 0.03 µg/mL. Ensure the final DMSO concentration remains

    
     to prevent vehicle-induced cytotoxicity.
    
  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard, dilute 1:100 in CAMHB, and add 50 µL to each well (final inoculum

    
     CFU/mL).
    
  • Incubation & Readout (MIC): Incubate at 37°C for 18 h. Add 10 µL of 0.01% resazurin dye to all wells and incubate for an additional 2 h. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration preventing the blue-to-pink color shift.

  • Bactericidal Plating (MBC): To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL aliquots from all wells at and above the MIC onto drug-free Mueller-Hinton Agar (MHA) plates. Incubate for 24 h. The MBC is the lowest concentration yielding a

    
     reduction in viable CFUs.
    

Secondary Screening: Time-Kill Kinetics

Causality & Design: MIC is strictly a static metric; it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity. Time-kill kinetics define the pharmacodynamic profile of the compound, which is critical for predicting in vivo efficacy and dosing regimens.

Step-by-Step Protocol
  • Inoculation: Inoculate 10 mL of CAMHB with

    
     CFU/mL of the target organism (e.g., S. aureus).
    
  • Drug Exposure: Introduce the compound at concentrations of 1×, 2×, and 4× MIC. Include a growth control (vehicle only) and a bactericidal control (e.g., Ciprofloxacin).

  • Sampling: At predefined time intervals (0, 2, 4, 8, 12, and 24 h), extract 100 µL aliquots from each culture.

  • Self-Validation (Carryover Neutralization): Critical Step. To prevent false-positive bactericidal results caused by drug carryover onto the agar plate, serially dilute the aliquot 1:10 in sterile PBS prior to plating.

  • Quantification: Plate 20 µL of the dilutions onto MHA, incubate for 24 h, and enumerate the CFUs. A reduction of

    
     CFU/mL from the initial inoculum indicates bactericidal activity.
    

Experimental_Workflow A Compound Preparation 2-(2-Methyl-piperazin-1-yl)-quinoline B Primary Screening: MIC / MBC (Broth Microdilution + Resazurin) A->B C Secondary Screening: Time-Kill (Bactericidal vs. Static Kinetics) B->C MIC ≤ 16 µg/mL E Cytotoxicity Profiling (HepG2 MTT Assay) B->E F Selectivity Index (SI) Go/No-Go Decision B->F MIC > 16 µg/mL (Discard) D Mechanistic Assays (Membrane Permeability / Efflux) C->D E->F

Fig 2. Sequential high-throughput screening workflow for antimicrobial hit validation.

Cytotoxicity & Selectivity Index (SI)

Causality & Design: An antimicrobial agent is therapeutically useless if its effective concentration is toxic to mammalian host cells. The Selectivity Index (


) quantifies the therapeutic window. An SI > 10 is the standard threshold for advancing a hit compound into lead optimization.
Step-by-Step Protocol
  • Cell Seeding: Seed human liver carcinoma (HepG2) cells in a 96-well tissue culture plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C with 5% 
    
    
    
    .
  • Compound Treatment: Replace media with fresh DMEM containing the compound at concentrations ranging from 1 to 256 µg/mL. Incubate for 24 h.

  • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: After 4 h, discard the media, add 100 µL of DMSO to solubilize the formazan, and measure absorbance at 570 nm. Calculate the

    
     (concentration reducing viability by 50%) using non-linear regression analysis.
    

Quantitative Data Summary

The following table summarizes a representative baseline data profile for a highly active quinoline-piperazine derivative against the ESKAPE pathogen panel, demonstrating the expected output of this validated screening pipeline.

Pathogen StrainGram TypeMIC (µg/mL)MBC (µg/mL)Time-Kill ProfileHepG2

(µg/mL)
Selectivity Index (SI)
Staphylococcus aureus (MRSA)(+)1.02.0Bactericidal (8h)>128>128
Enterococcus faecium (VRE)(+)2.04.0Bactericidal (12h)>128>64
Klebsiella pneumoniae(-)8.032.0Bacteriostatic>128>16
Acinetobacter baumannii(-)16.0>64.0Bacteriostatic>128>8
Pseudomonas aeruginosa(-)32.0>64.0Inactive>128>4

Note: Gram-negative efficacy is typically lower due to the highly restrictive outer membrane and active RND-family efflux pumps. Mechanistic assays (e.g., NPN uptake) should be triggered for strains exhibiting MICs


 16 µg/mL.

References

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.National Institutes of Health (PMC).
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights.National Institutes of Health (PMC).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.National Institutes of Health (PMC).
  • Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2- (Oxo, Hydroxyl & Fluoro-2-1 (4-Phenyl)Ethyl)Piperazin- 1-yl)Quinoline Derivatives.Biointerface Research in Applied Chemistry.

Sources

Exploratory

2-(2-Methyl-piperazin-1-yl)-quinoline: A Technical Monograph on Scaffold Utility, Synthesis, and Pharmacological Optimization

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , treating it as a high-value scaffold in medicinal chemistry. Part 1: Executive Techni...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , treating it as a high-value scaffold in medicinal chemistry.

Part 1: Executive Technical Summary

In the landscape of privileged structures, the 2-(2-Methyl-piperazin-1-yl)-quinoline scaffold represents a critical evolution of the classic "Quipazine" (2-(1-piperazinyl)quinoline) pharmacophore. While Quipazine itself is a non-selective serotonin receptor agonist (5-HT2/5-HT3), the introduction of a methyl group at the C2 position of the piperazine ring introduces two decisive medicinal chemistry advantages: chirality and conformational restriction .

This scaffold is not merely a generic building block; it is a strategic tool used to:

  • Break Symmetry: The C2-methyl group desymmetrizes the piperazine ring, creating enantiomeric pairs (

    
     and 
    
    
    
    ) that allow for precise probing of receptor stereoselectivity (e.g., distinguishing 5-HT2A from 5-HT2C).
  • Modulate Metabolic Stability: Steric bulk adjacent to the nitrogen (the "metabolic soft spot") hinders N-oxidation and N-dealkylation, potentially extending half-life (

    
    ).
    
  • Enhance Selectivity: The "Magic Methyl" effect restricts the rotation of the piperazine ring relative to the quinoline core, locking the molecule into a bioactive conformation that favors specific GPCR or kinase binding pockets.

Part 2: Structural Architecture & Pharmacophore Analysis

The "Magic Methyl" Effect

The addition of a single methyl group to a piperazine ring can alter potency by orders of magnitude. In the context of 2-(2-Methyl-piperazin-1-yl)-quinoline, the methyl group at the 2-position (adjacent to the quinoline attachment point) creates a steric clash with the quinoline's H3 proton.

  • Consequence: This clash forces the piperazine ring to twist out of coplanarity with the quinoline system.

  • Benefit: Many GPCRs (specifically Serotonin and Dopamine receptors) prefer this twisted "propeller" conformation over the flat conformation of unsubstituted quipazine.

Physicochemical Profile
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 227.31 g/mol Ideal fragment size (<300 Da) allows for significant elaboration.
cLogP ~2.4Moderate lipophilicity ensures good membrane permeability (CNS penetration).
pKa (Piperazine NH) ~8.7Basic amine is protonated at physiological pH, facilitating ionic interactions with Asp/Glu residues in receptor pockets.
TPSA ~30 ŲLow polar surface area supports blood-brain barrier (BBB) crossing.

Part 3: Synthetic Accessibility & The Regioselectivity Challenge

Synthesizing 2-(2-Methyl-piperazin-1-yl)-quinoline presents a classic organic chemistry puzzle: Regioselectivity .

2-Methylpiperazine contains two non-equivalent nitrogen atoms:

  • N1 (Hindered): Adjacent to the methyl group.

  • N4 (Unhindered): Distal to the methyl group.

The Problem: In a standard SNAr reaction with 2-chloroquinoline, the unhindered N4 nitrogen reacts much faster, yielding the wrong isomer: 2-(3-methylpiperazin-1-yl)quinoline .

The Solution: To force attachment at the hindered N1 position, a protection-deprotection strategy or transition-metal catalysis is required.

Validated Synthetic Protocol (The "Protected" Route)

Objective: Synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline (Target Isomer).

Step 1: Protection of the Unhindered Amine

  • Reagents: 2-Methylpiperazine, Di-tert-butyl dicarbonate (Boc2O), DCM, 0°C.

  • Mechanism: The unhindered N4 reacts preferentially with Boc2O.

  • Product: 1-Boc-3-methylpiperazine (Note: Numbering changes; the free amine is now at the hindered position relative to the methyl).

Step 2: Buchwald-Hartwig Amination (Critical Step)

  • Rationale: SNAr is sluggish with hindered amines. Palladium catalysis overcomes this energy barrier.

  • Reagents:

    • Substrate: 2-Chloroquinoline[1]

    • Nucleophile: 1-Boc-3-methylpiperazine (from Step 1)

    • Catalyst: Pd2(dba)3 (2 mol%)

    • Ligand: BINAP or Xantphos (to support the bulky amine)

    • Base: NaOtBu (Sodium tert-butoxide)

    • Solvent: Toluene, 100°C, inert atmosphere.

Step 3: Deprotection

  • Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.

  • Product: 2-(2-Methyl-piperazin-1-yl)-quinoline .

Visualization of Synthetic Logic

Synthesis_Pathway SM1 2-Methylpiperazine Inter 1-Boc-3-methylpiperazine (Free hindered amine) SM1->Inter Boc2O (Selectivity for N4) Wrong 2-(3-Methylpiperazin-1-yl)-quinoline (Undesired Isomer) SM1->Wrong Direct SNAr with SM2 (Attacks unhindered N4) SM2 2-Chloroquinoline Coupled Boc-Protected Intermediate Inter->Coupled Pd-Catalysis + SM2 Product 2-(2-Methyl-piperazin-1-yl)-quinoline (Target Scaffold) Coupled->Product TFA Deprotection

Caption: Figure 1. Regioselective synthesis strategy avoiding the formation of the thermodynamic 3-methyl isomer.

Part 4: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Serotonin (5-HT) Receptor Modulation

This scaffold is a direct descendant of Quipazine (a 5-HT agonist).[2]

  • 5-HT2A/2C Agonism: The 2-methyl group (specifically the S-enantiomer) often enhances selectivity for 5-HT2C over 5-HT2A, a desired profile for anti-obesity and anti-psychotic drugs to avoid hallucinogenic side effects associated with 5-HT2A activation.

  • 5-HT3 Antagonism: Bulky substituents on the piperazine nitrogen can convert the agonist profile of Quipazine into an antagonist profile, useful for anti-emetic drugs.

Kinase Inhibition (PI3K/mTOR)

The quinoline ring serves as the "hinge binder" (interacting with the ATP binding site), while the piperazine extends into the solvent-exposed region. The 2-methyl group restricts the vector of this extension, potentially picking up specific interactions with the P-loop or ribose-binding pocket.

Experimental Protocol: Radioligand Binding Assay (5-HT2A)

To validate the affinity of the synthesized scaffold.

  • Preparation: Membrane homogenates from HEK293 cells stably expressing human 5-HT2A receptors.

  • Ligand: [3H]-Ketanserin (0.5 nM final concentration).

  • Incubation: Incubate scaffold (concentrations

    
     to 
    
    
    
    M) with membranes and radioligand in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Signaling Pathway Context

The primary utility of this scaffold often lies in modulating the G-protein coupled receptor (GPCR) pathways, specifically the Gq-mediated calcium release pathway associated with 5-HT2 receptors.

Signaling_Pathway Ligand 2-(2-Me-Pip)-Quinoline (Scaffold) Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binding (Stereoselective) Gq Gq Protein Receptor->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Neuronal Excitation / Metabolic Effect Ca->Response

Caption: Figure 2. Gq-coupled signaling cascade modulated by the scaffold's interaction with 5-HT2 receptors.

Part 6: References

  • El-Bana, G. G., et al. (2023). "Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV)." Mini-Reviews in Organic Chemistry, 21(5). Link

  • Glennon, R. A., et al. (1986). "5-HT1 and 5-HT2 binding characteristics of some quipazine analogues." Journal of Medicinal Chemistry, 29(11), 2375–2380. Link

  • BenchChem Technical Database. (2025). "2-(Piperazin-1-ylmethyl)morpholine and Related Piperazine Scaffolds." BenchChem Guide. Link

  • Jensen, A. A., et al. (2008). "The 5-HT2A and 5-HT2C Receptors as Targets for Small Molecule Therapeutics." Journal of Medicinal Chemistry. (Contextual grounding for 5-HT selectivity).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Protocol grounding for the Buchwald-Hartwig synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Characterization of 2-(2-Methyl-piperazin-1-yl)-quinoline via Calcium Mobilization

Introduction & Mechanism of Action 2-(2-Methyl-piperazin-1-yl)-quinoline is a piperazine-substituted quinoline derivative, structurally analogous to the non-selective serotonin agonist Quipazine. The introduction of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

2-(2-Methyl-piperazin-1-yl)-quinoline is a piperazine-substituted quinoline derivative, structurally analogous to the non-selective serotonin agonist Quipazine. The introduction of the methyl group at the 2-position of the piperazine ring introduces a chiral center, often enhancing selectivity for specific serotonin receptor subtypes compared to the parent compound.

This molecule primarily acts as an agonist at 5-HT3 receptors (ligand-gated ion channels) and 5-HT2 receptors (Gq-coupled GPCRs). In drug discovery, characterizing the functional potency (


) and efficacy (

) of such ligands is critical.

This guide details a Calcium Mobilization Assay , the industry "Gold Standard" for high-throughput functional screening of this compound. This assay is universal for this ligand because:

  • 5-HT2 (A/B/C): Activation triggers

    
     proteins, activating Phospholipase C (PLC), leading to 
    
    
    
    -mediated intracellular
    
    
    release.
  • 5-HT3: Activation opens the cation channel, allowing direct extracellular

    
     influx.
    
Signaling Pathway Visualization

The following diagram illustrates the dual-pathway mechanism by which this compound elicits a calcium signal.

G cluster_GPCR 5-HT2 Pathway (Gq) cluster_Ion 5-HT3 Pathway (Ion Channel) Ligand 2-(2-Methyl-piperazin-1-yl)-quinoline R_GPCR 5-HT2 Receptor Ligand->R_GPCR R_Ion 5-HT3 Receptor Ligand->R_Ion Gq Gq Protein R_GPCR->Gq PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER  Binds IP3R Ca Cytosolic Ca2+ Increase ER->Ca  Release R_Ion->Ca  Influx Readout Fluorescent Signal (Fluo-4/Calcium-6) Ca->Readout

Figure 1: Dual mechanism of calcium elevation. The compound triggers Ca2+ release via Gq-GPCRs or direct influx via 5-HT3 channels.

Pre-Assay Preparation & Handling

Scientific Integrity Check: Poor solubility is the primary cause of assay variability with quinoline derivatives. The piperazine nitrogen provides basicity, making salt forms (e.g., maleate, hydrochloride) water-soluble, while the free base requires organic solvents.

Stock Solution Preparation[1][2]
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Assay Buffer (Physiological Saline)

Prepare HBSS-HEPES buffer fresh on the day of the assay to ensure pH stability.

ComponentConcentrationFunction
HBSS (1X)-Basal salt solution
HEPES20 mMpH buffering (maintain pH 7.4)
BSA (Fatty acid free)0.1%Prevents non-specific binding of lipophilic quinolines
Probenecid*2.5 mMCRITICAL: Inhibits anion transporters to prevent dye leakage

> Note on Probenecid: 2-(2-Methyl-piperazin-1-yl)-quinoline assays often utilize HEK-293 or CHO cells. These cell lines actively pump out calcium dyes via anion transporters. Probenecid is mandatory for signal stability.

Detailed Protocol: Calcium Mobilization Assay

This protocol is optimized for a 96-well format using a kinetic plate reader (e.g., FLIPR, FlexStation, or FDSS).

Phase 1: Cell Seeding (Day -1)
  • Cell Lines: Use HEK-293 stably expressing the recombinant human 5-HT2C or 5-HT3 receptor.

  • Density: Seed 50,000 cells/well in 100 µL of complete growth medium.

  • Plate Type: Poly-D-Lysine coated black-wall/clear-bottom 96-well plates.[1]

    • Rationale: Poly-D-Lysine prevents cell detachment during dye washing, which is common with adherent HEK cells.

  • Incubation: 16–24 hours at 37°C, 5%

    
    .
    
Phase 2: Dye Loading (Day 0)
  • Dye Preparation: Reconstitute Fluo-4 AM or Calcium-6 in DMSO. Dilute to 4 µM final concentration in the Assay Buffer (prepared in 2.2).

  • Washing: Gently wash cells 1x with 100 µL Assay Buffer (optional for Calcium-6, mandatory for Fluo-4).

  • Loading: Add 100 µL of Dye Loading Solution to each well.

  • Incubation:

    • 37°C for 45 minutes (Dye esterification and entry).

    • Room Temperature (RT) for 15 minutes (De-esterification and equilibration).

    • Why RT? Cooling to RT minimizes temperature gradients during the read step, reducing signal noise.

Phase 3: Compound Preparation & Addition[1]
  • Serial Dilution: Prepare a 1:3 serial dilution of 2-(2-Methyl-piperazin-1-yl)-quinoline in Assay Buffer.

    • Range: 10 µM down to 0.1 nM (final assay concentration).

    • DMSO Control: Ensure final DMSO concentration is <0.5% in all wells to avoid solvent artifacts.

  • Source Plate: Transfer dilutions to a V-bottom polypropylene plate.

Phase 4: Kinetic Reading
  • Instrument Settings:

    • Excitation: 485 nm

    • Emission: 525 nm

    • Read Mode: Kinetic (Fluorescence vs. Time)

  • Injection Profile:

    • Baseline Read: 0–20 seconds (measure background).

    • Injection: At 20 seconds, inject 20 µL of compound (5X concentration) into the 80 µL dye volume.

    • Response Read: 20–120 seconds (measure peak flux).

Workflow Visualization

Workflow Step1 1. Seed Cells (HEK-293/5-HT-R) Day -1 Step2 2. Dye Loading (Fluo-4 + Probenecid) 45min @ 37°C Step1->Step2 Step3 3. Equilibration 15min @ RT Step2->Step3 Step4 4. Baseline Read (0-20 sec) Step3->Step4 Step5 5. Inject Compound (2-Me-Quipazine) Step4->Step5 Step6 6. Measure Peak (20-120 sec) Step5->Step6

Figure 2: Step-by-step experimental workflow for the Calcium Mobilization Assay.

Data Analysis & Interpretation

Calculation

Convert raw fluorescence units (RFU) to response ratios to normalize for well-to-well variability.



Curve Fitting

Plot Log[Agonist] (M) vs. Response . Fit the data using a non-linear regression (4-parameter logistic equation) to determine the


.


Expected Results & Validation

To ensure the protocol is a "self-validating system," include the following controls on every plate:

ControlReagentExpected OutcomeFailure Analysis
Positive Control Serotonin (5-HT)Full agonist response (100%)No signal = Cell health issue or bad dye loading.
Negative Control Assay Buffer + DMSOBaseline flat lineSignal spike = Injection artifact or contaminated buffer.
Antagonist Control Ketanserin (5-HT2) or Ondansetron (5-HT3)Signal blockadeSignal persists = Non-specific calcium release (cytotoxicity).

Troubleshooting Guide

Issue: High Background Fluorescence

  • Cause: Incomplete washing of extracellular dye or dye leakage.

  • Solution: Increase Probenecid concentration to 5 mM or switch to a "No-Wash" dye kit (e.g., Calcium-6) which utilizes a background masking agent.

Issue: Low Signal-to-Noise Ratio

  • Cause: 2-(2-Methyl-piperazin-1-yl)-quinoline may have lower efficacy than endogenous 5-HT (Partial Agonism).

  • Solution: Optimize cell density. Over-confluent cells often downregulate GPCR surface expression. Ensure cells are <80% confluent at the time of assay.

Issue: Precipitation upon Injection

  • Cause: Compound insolubility in aqueous buffer at high concentrations (>100 µM).

  • Solution: Inspect the source plate for turbidity. Ensure the intermediate dilution step uses a buffer with 0.1% BSA to aid solubility.

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13-20.

  • Molecular Devices. (2023). FLIPR Calcium Assay Kits Application Note. Molecular Devices Technical Library.

  • Jensen, A. A., et al. (2008). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 12(8), 1019-1042. (Context for Quipazine derivatives as 5-HT3 ligands).

Sources

Application

Application Note: High-Throughput Screening of 2-(2-Methyl-piperazin-1-yl)-quinoline Libraries for Serotonergic Modulation

Executive Summary & Scientific Rationale The scaffold 2-(2-Methyl-piperazin-1-yl)-quinoline represents a structural evolution of Quipazine (2-(1-piperazinyl)quinoline), a classic non-selective serotonin receptor agonist....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The scaffold 2-(2-Methyl-piperazin-1-yl)-quinoline represents a structural evolution of Quipazine (2-(1-piperazinyl)quinoline), a classic non-selective serotonin receptor agonist. The introduction of the methyl group at the 2-position of the piperazine ring serves two critical medicinal chemistry functions:

  • Chirality: It introduces a stereocenter, allowing for the separation of (

    
    ) and (
    
    
    
    ) enantiomers to improve receptor subtype selectivity (e.g., differentiating 5-HT2C from 5-HT2A).
  • Conformational Constraint: The methyl group restricts the conformational flexibility of the piperazine ring, potentially locking the molecule into a bioactive conformation that enhances binding affinity.

However, screening quinoline-based libraries presents a unique challenge in High-Throughput Screening (HTS): Autofluorescence . The quinoline core is inherently fluorescent, which can cause high false-positive rates in standard intensity-based assays.[1]

This guide details a robust HTS workflow designed specifically to screen these libraries against GPCR targets (primarily Serotonin 5-HT receptors) while mitigating scaffold-specific interference.

Library Synthesis & Quality Control

Before screening, the integrity of the library is paramount. For 2-(2-methyl-piperazin-1-yl)-quinolines, synthesis is typically achieved via Buchwald-Hartwig amination or nucleophilic aromatic substitution (


) .
Critical QC Parameters
  • Stereochemical Purity: Since the 2-methyl group creates a chiral center, libraries should ideally be separated into distinct enantiomeric plates. Racemic screening risks masking the potency of the active eutomer with the inactive distomer.

  • Solubility: Quinolines are lipophilic. QC must verify solubility in 100% DMSO at 10 mM.

  • Aggregation: Use dynamic light scattering (DLS) on a subset of the library to ensure compounds do not form colloidal aggregates in aqueous buffer, a common cause of false positives (promiscuous inhibition).

Primary Screening Methodology: TR-FRET Binding

Why TR-FRET? Standard Fluorescence Polarization (FP) or Fluorescence Intensity (FI) assays are unsuitable for quinoline libraries due to the scaffold's intrinsic fluorescence (excitation


 300-350 nm, emission 

400-500 nm).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses a long-lifetime lanthanide donor (Europium or Terbium). The measurement is delayed (typically by 50-100


s) after the excitation pulse. By the time the measurement begins, the short-lived autofluorescence of the quinoline compounds has decayed, leaving only the specific signal from the FRET interaction.
Assay Principle
  • Receptor: Recombinant human 5-HT receptor (e.g., 5-HT2C) with an N-terminal SNAP-tag labeled with a Terbium cryptate (Donor).

  • Tracer: Known high-affinity ligand (e.g., Mesulergine) labeled with a red-shifted acceptor (e.g., d2 or Alexa Fluor 647).

  • Mechanism: When the tracer binds the receptor, FRET occurs (Donor

    
     Acceptor). A library hit displaces the tracer, causing a decrease  in the FRET signal.
    
Protocol: 384-Well TR-FRET Competition Assay

Materials:

  • White, low-volume 384-well plates (Greiner Bio-One).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.1% BSA, 0.01% Tween-20.
    
  • Membrane Prep: SNAP-Lumi4-Tb labeled 5-HT receptor membranes.

  • Tracer: Fluorescently labeled antagonist (

    
     determined previously).
    

Step-by-Step Procedure:

  • Compound Dispensing: Use an acoustic dispenser (e.g., Echo 650) to transfer 50 nL of library compounds (10 mM in DMSO) into assay plates. Final assay concentration: 10

    
    M.
    
  • Receptor Addition: Add 10

    
    L of labeled membrane suspension. Incubate for 15 minutes at RT.
    
  • Tracer Addition: Add 10

    
    L of fluorescent tracer (at 
    
    
    
    concentration).
  • Incubation: Incubate for 60-90 minutes at Room Temperature (protected from light).

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Delay: 50

      
      s.
      
    • Window: 400

      
      s.
      

Data Calculation:




Functional Confirmation: Calcium Flux (FLIPR)

Hits from the binding screen must be validated for functional activity (Agonist vs. Antagonist). Since many 5-HT receptors (5-HT2 family) are


-coupled, they mobilize intracellular calcium.
Protocol: FLIPR Calcium 6 Assay

Materials:

  • CHO-K1 cells stably expressing the target 5-HT receptor.

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Black-wall, clear-bottom 384-well tissue culture plates (Poly-D-Lysine coated).

Step-by-Step Procedure:

  • Cell Plating: Plate 10,000 cells/well in 25

    
    L growth medium. Incubate overnight at 37°C/5% 
    
    
    
    .
  • Dye Loading: Remove media and add 20

    
    L of Calcium 6 dye loading buffer (with 2.5 mM Probenecid to inhibit anion transport). Incubate 2 hours at 37°C.
    
  • Compound Addition: Place the cell plate in the FLIPR Tetra system.

    • For Agonist Mode: Add 10

      
      L of compound. Monitor fluorescence increase.
      
    • For Antagonist Mode: Add compound, incubate 15 min, then inject

      
       of Serotonin. Monitor fluorescence suppression.[2][3]
      
  • Detection: Excitation 470-495 nm; Emission 515-575 nm.

Visualizing the Workflow

The following diagram illustrates the logical flow from library selection to hit validation, highlighting the specific checkpoints for quinoline interference.

HTS_Workflow Figure 1: HTS Workflow for Quinoline Libraries. Note the critical Counter Screen to rule out autofluorescence. Library 2-(2-Methyl-piperazin-1-yl)-quinoline Library (10mM DMSO) QC QC Check: Solubility & Aggregation (DLS) Library->QC Primary Primary Screen: TR-FRET Competition Binding (Time-Delayed Read) QC->Primary Pass Filter1 Filter: >50% Displacement Primary->Filter1 Filter1->Primary No (Discard) Counter Counter Screen: Native Fluorescence Scan (No Tracer) Filter1->Counter Yes Counter->Library High Background (Flag as PAINS) Functional Functional Assay: FLIPR Calcium Flux (Agonist/Antagonist Mode) Counter->Functional No Autofluorescence Hit Validated Hit (Lead Optimization) Functional->Hit Confirmed Activity

Data Analysis & Hit Selection

Z-Factor Calculation

To validate assay robustness before running the full library, use the Z' factor:



  • 
    : Standard deviation of positive (max signal) and negative (min signal) controls.
    
  • 
    : Means of controls.[4]
    
  • Target:

    
     is required for a reliable HTS.
    
Handling "Quinoline-Specific" Artifacts
  • Fluorescence Interference: If a compound shows high inhibition in TR-FRET but fails the counter-screen (shows signal in the 665 nm channel without tracer), it is a false positive.

  • Hill Slope: In dose-response follow-up, a Hill slope

    
     often indicates aggregation or non-specific binding rather than 1:1 receptor interaction.
    

References

  • Leysen, J. E., et al. (1982). "Receptor binding properties in vitro and in vivo of some new 2-aminotetralin derivatives." Molecular Pharmacology. Link (Context: Establishment of radioligand binding for serotonin receptors).

  • Baindur, N., et al. (2005). "Quipazine analogs: Synthesis and evaluation of 2-(1-piperazinyl)quinoline derivatives as 5-HT ligands." Journal of Medicinal Chemistry. Link (Context: SAR of piperazinyl-quinolines).

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link (Context: Mechanisms of autofluorescence and aggregation in HTS).

  • Degorce, F., et al. (2009). "HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications." Current Chemical Genomics. Link (Context: TR-FRET methodology).

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link (Context: Z-factor calculation).

Sources

Method

application of 2-(2-Methyl-piperazin-1-yl)-quinoline in anti-malarial drug discovery

Application Note: 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) in Anti-Malarial Drug Discovery Executive Summary & Scientific Rationale The emergence of multidrug-resistant Plasmodium falciparum strains, particularly th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) in Anti-Malarial Drug Discovery

Executive Summary & Scientific Rationale

The emergence of multidrug-resistant Plasmodium falciparum strains, particularly those resistant to Artemisinin Combination Therapies (ACTs) and 4-aminoquinolines (e.g., Chloroquine, Piperaquine), necessitates the exploration of novel pharmacophores.[1]

This guide focuses on 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) , a strategic scaffold in modern antimalarial discovery. Unlike classical 4-aminoquinolines, the 2-substituted quinoline core offers a distinct Structure-Activity Relationship (SAR) profile that may bypass the chloroquine-resistance transporter (PfCRT) efflux mechanism.

Key Structural Advantages:

  • Quinoline Core: Retains the ability to stack with heme (Fe(II)-protoporphyrin IX), inhibiting hemozoin formation.

  • Piperazine Linker: Provides basicity for accumulation in the acidic digestive vacuole (pH ~5.0) via ion trapping.

  • 2-Methyl Substitution: A critical medicinal chemistry modification. The steric bulk of the methyl group at the C2 position of the piperazine ring restricts conformational flexibility (entropy reduction) and blocks metabolic N-oxidation or ring opening, potentially increasing in vivo half-life.

Chemical Synthesis & Procurement Protocol

Challenge: The synthesis of 2-(2-methylpiperazin-1-yl)-quinoline presents a regioselectivity challenge. 2-methylpiperazine contains two nucleophilic nitrogens: N1 (hindered by the adjacent methyl) and N4 (unhindered). Standard SNAr conditions favor the unhindered N4, yielding the 3-methyl isomer. To obtain the 2-methyl isomer (attachment at the hindered nitrogen), a Palladium-catalyzed approach is recommended.

Protocol A: Regioselective Buchwald-Hartwig Amination

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • 2-Methylpiperazine (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (racemic or chiral if enantiopurity is needed) (10 mol%)

  • NaOtBu (Sodium tert-butoxide) (1.5 eq)

  • Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk flask with Pd(OAc)₂, BINAP, and NaOtBu.

  • Solvation: Add anhydrous Toluene. Stir at RT for 10 mins to pre-form the catalyst complex (solution turns orange/red).

  • Addition: Add 2-Chloroquinoline and 2-Methylpiperazine.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ ≈ 228.15).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (DCM:MeOH:NH₄OH gradient). The 2-methyl isomer typically elutes after any trace 3-methyl regioisomer due to steric shielding of the basic nitrogen.

Critical Quality Attribute (CQA):

  • Regio-verification: Use 2D NMR (HMBC) to confirm the bond is between Quinoline-C2 and Piperazine-N1. A cross-peak between the methyl protons and the piperazine C2, and the absence of a cross-peak to the quinoline ring, helps verify orientation.

In Vitro Anti-Plasmodial Assay Protocol

Objective: Determine the IC₅₀ of 2-MPQ against P. falciparum strains 3D7 (Chloroquine-sensitive) and Dd2 (Multidrug-resistant).

Method: SYBR Green I Fluorescence Assay

This assay relies on the intercalation of SYBR Green into parasite DNA. Since red blood cells (RBCs) lack DNA, fluorescence is directly proportional to parasite growth.

Materials:

  • P. falciparum culture (2% hematocrit, 0.5% parasitemia).

  • Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

  • SYBR Green I (10,000x stock).

Protocol:

  • Compound Plating: Dispense 2-MPQ into 96-well black plates in serial dilutions (e.g., 10 µM to 0.5 nM). Include Chloroquine (CQ) as a positive control and DMSO as a negative control.

  • Inoculation: Add 100 µL of synchronized parasite culture (Ring stage) to each well.

  • Incubation: Incubate for 72 hours at 37°C in a gas chamber (90% N₂, 5% O₂, 5% CO₂).

  • Lysis/Staining: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer).

  • Development: Incubate in the dark at RT for 1 hour.

  • Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot Log[Concentration] vs. Relative Fluorescence Units (RFU) to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Interpretation Table:

CompoundStrainIC₅₀ (nM)Resistance Index (RI)Interpretation
Chloroquine 3D715 ± 31.0Sensitive Reference
Chloroquine Dd2180 ± 2012.0Resistant Reference
2-MPQ 3D725 ± 51.0Potent Lead
2-MPQ Dd240 ± 81.6No Cross-Resistance

Note: A low Resistance Index (RI < 2.0) indicates the scaffold effectively bypasses the resistance mechanisms that render Chloroquine ineffective.

Mechanism of Action & Pathway Visualization

The primary mechanism of 2-MPQ involves the inhibition of hemozoin formation. The diagram below illustrates the drug's entry, accumulation, and target engagement.

G cluster_0 Digestive Vacuole RBC Red Blood Cell Cytosol DV Digestive Vacuole (pH 5.0) RBC->DV Diffusion Drug_Ch 2-MPQ++ (Protonated) DV->Drug_Ch Ion Trapping (pH 5.0) Hgb Hemoglobin Heme Free Heme (Fe2+) (Toxic) Hgb->Heme Proteolysis Hemozoin Hemozoin (Biocrystal) (Non-toxic) Heme->Hemozoin Biocrystallization Complex Drug-Heme Complex (Capping) Heme->Complex Targeting Drug_Un 2-MPQ (Uncharged) Drug_Un->RBC Passive Diffusion Drug_Ch->Complex Intercalation/Binding Complex->Hemozoin Inhibition Death Parasite Death (ROS Generation) Complex->Death Accumulation of Toxic Heme

Figure 1: Mechanism of Action. 2-MPQ diffuses into the parasite's digestive vacuole, becomes protonated (trapped), and binds to free heme, preventing its detoxification into hemozoin.

SAR Analysis: The "Methyl Effect"

Why add the methyl group at the 2-position of the piperazine?

  • Conformational Restriction: The methyl group creates steric clash with the quinoline peri-protons, forcing the piperazine ring into a specific twist. This can enhance binding affinity to the heme dimer by pre-organizing the molecule.

  • Metabolic Stability: The alpha-carbon of amines is a hotspot for metabolic oxidation (N-dealkylation) by Cytochrome P450s. Placing a methyl group here sterically hinders the approach of the enzyme's heme-oxo center, prolonging the drug's half-life (

    
    ).
    

Comparative Stability Data (Simulated):

CompoundStructureHLM Intrinsic Clearance (CLint, µL/min/mg)Half-life (min)
Q-Pip (Unsubstituted) Quinoline-Piperazine45.2 (High)15
2-MPQ (Racemic) 2-Me-Piperazine analog12.5 (Low)55
(S)-2-MPQ (S)-Enantiomer8.1 (Very Low)85

Protocol Tip: Always separate enantiomers early in the discovery phase. The (S)-enantiomer of methyl-piperazines often shows superior metabolic stability compared to the (R)-enantiomer.

References

  • Antimalarial 4(1H)-quinolones: Biagini, G. A., et al. (2018).[1] "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity." Journal of Medicinal Chemistry.

  • Quinoline-Piperazine Hybrids: Madhav, H., et al. (2026).[2][3] "Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials." RSC Advances.

  • Heme Detoxification Mechanism: Egan, T. J. (2008). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews.

  • SYBR Green Assay Protocol: Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[4][5][6]

Sources

Application

Application Note: Targeting EGFR in Breast Cancer with 2-(2-Methyl-piperazin-1-yl)-quinoline Scaffolds

Abstract & Rationale This guide details the experimental framework for evaluating 2-(2-Methyl-piperazin-1-yl)-quinoline (referred to herein as MPQ-1) and its derivatives as targeted inhibitors of the Epidermal Growth Fac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

This guide details the experimental framework for evaluating 2-(2-Methyl-piperazin-1-yl)-quinoline (referred to herein as MPQ-1) and its derivatives as targeted inhibitors of the Epidermal Growth Factor Receptor (EGFR) in breast cancer phenotypes.

While EGFR inhibitors (TKIs) like Gefitinib are established in lung cancer, their efficacy in breast cancer—specifically Triple-Negative Breast Cancer (TNBC)—has been limited by bioavailability and off-target toxicity. The quinoline-piperazine pharmacophore represents a strategic structural evolution.[1][2] The quinoline core mimics the adenine ring of ATP, binding to the kinase hinge region, while the 2-methyl-piperazine moiety enhances aqueous solubility and creates favorable steric interactions within the solvent-exposed ribose pocket of the kinase domain.

This note provides a self-validating workflow for researchers to characterize the potency, selectivity, and mechanism of action of MPQ-1 scaffolds.

Chemical Biology & Mechanism of Action[3]

Structure-Activity Relationship (SAR)

The MPQ-1 scaffold operates via competitive inhibition at the ATP-binding site of the EGFR intracellular tyrosine kinase domain.

  • Quinoline Core: Functions as the "hinge binder," forming hydrogen bonds with Met793 in the EGFR backbone.

  • Piperazine Ring: Protrudes into the solvent channel. The basic nitrogen improves pharmacokinetic profiles (solubility), while the 2-methyl substitution introduces chirality that can restrict conformational rotation, potentially locking the molecule in a bioactive conformation that minimizes entropic penalty upon binding.

Signaling Pathway

Inhibition of EGFR by MPQ-1 blocks autophosphorylation (pY1068/pY1173), thereby silencing downstream oncogenic cascades including RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival).

Pathway Visualization

EGFR_Pathway EGFR EGFR (ErbB1) RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation MPQ1 MPQ-1 (Inhibitor) MPQ1->EGFR Competitive Binding ATP ATP ATP->EGFR Blocked RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 1: Mechanism of Action. MPQ-1 competitively displaces ATP at the EGFR kinase domain, severing downstream RAS/MAPK and PI3K/AKT signaling.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Cell-Free)

Objective: Determine the IC50 of MPQ-1 against recombinant EGFR (WT) and mutants (e.g., T790M).

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant EGFR kinase domain (Human).[3]

  • Poly-Glu-Tyr (4:1) substrate labeled with biotin.

  • Europium-labeled anti-phosphotyrosine antibody.

  • MPQ-1 stock (10 mM in DMSO).

Step-by-Step:

  • Preparation: Dilute MPQ-1 in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Add 5 ng of EGFR enzyme per well in a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2.5 µL of MPQ-1 dilutions. Incubate for 15 min at RT (allows pre-equilibrium binding).

  • Reaction Start: Add 2.5 µL of ATP/Substrate mix (ATP concentration should be at Km, approx 10 µM).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5 µL of Detection Mix (Eu-antibody + APC-Streptavidin). Incubate 60 min.

  • Read: Measure FRET signal (Ex 337 nm / Em 665 nm & 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol B: Cellular Cytotoxicity Assay

Objective: Evaluate antiproliferative efficacy in Triple-Negative Breast Cancer (TNBC) cells.

Cell Models:

  • MDA-MB-231: TNBC, EGFR-overexpressing (High sensitivity expected).

  • MCF-7: ER+, Low EGFR (Negative control/Low sensitivity).

Step-by-Step:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with MPQ-1 (0.01 – 50 µM) for 72 hours. Ensure final DMSO < 0.5%.

  • Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 2 hours at 37°C.

    • Measure Absorbance at 450 nm.

  • Validation: Calculate Selectivity Index (SI) = IC50 (MCF-10A normal cells) / IC50 (MDA-MB-231). An SI > 2.0 indicates therapeutic potential.

Protocol C: Western Blot Pathway Validation

Objective: Confirm that MPQ-1 inhibits phosphorylation of EGFR and downstream ERK/AKT.

Step-by-Step:

  • Starvation: Serum-starve MDA-MB-231 cells for 12 hours (synchronizes cycle).

  • Treatment: Treat with MPQ-1 (at IC50 and 5x IC50) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK, p-AKT, Total AKT.

    • Success Criteria: Dose-dependent reduction in p-EGFR and p-ERK bands compared to EGF-only control. Total protein levels must remain constant.

Data Presentation & Analysis

Expected Quantitative Results

Researchers should organize data into the following comparative format to validate the scaffold's efficacy.

CompoundEGFR (WT) IC50 (nM)MDA-MB-231 IC50 (µM)MCF-7 IC50 (µM)Selectivity Index
MPQ-1 45 ± 5 1.2 ± 0.2 > 20.0 > 16
Erlotinib (Ctrl)25 ± 32.5 ± 0.4> 30.0> 12
Vehicle (DMSO)N/AN/AN/AN/A

Table 1: Representative potency data. MPQ-1 often shows superior cellular potency in TNBC lines compared to first-gen TKIs due to lipophilicity differences.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mechanism Synthesis Synthesis of MPQ-1 Scaffold KinaseAssay Cell-Free Kinase Assay (TR-FRET) Synthesis->KinaseAssay Purity >95% CellCulture TNBC Cell Culture (MDA-MB-231) KinaseAssay->CellCulture IC50 < 100nM MTT Viability Assay (IC50 Determination) CellCulture->MTT Western Western Blot (pEGFR/pERK) MTT->Western Validated Hit Apoptosis Annexin V/PI Flow Cytometry Western->Apoptosis Pathway Confirmed

Figure 2: Screening Cascade. A "Go/No-Go" decision tree for evaluating MPQ-1 derivatives.

Troubleshooting & Optimization

  • Solubility: The 2-methyl-piperazine group aids solubility, but if precipitation occurs in media, pre-dilute MPQ-1 in DMSO and ensure the final DMSO concentration in cell culture does not exceed 0.5% (v/v).

  • Off-Target Effects: If toxicity is observed in MCF-10A (normal) cells, consider derivatizing the quinoline 6- or 7-position with electron-withdrawing groups (e.g., -F, -Cl) to tune electronic affinity for the ATP pocket.

  • Assay Interference: Quinoline compounds can be fluorescent. Always run a "Compound Only" control in fluorescence-based kinase assays to subtract background interference.

References

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 2025.[1] Link

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Assiut University Journal of Chemistry, 2024. Link

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel), 2023.[4] Link

  • Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents. Royal Society of Chemistry / ResearchGate, 2026. Link

  • In silico evaluation of quinoline-piperazine hybrids targeting breast cancer pathways. International Journal of Healthcare, 2025. Link

Sources

Method

developing 2-(2-Methyl-piperazin-1-yl)-quinoline derivatives for tuberculosis treatment

Abstract The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes.[1] The quinoline scaffold, validated by the clin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes.[1] The quinoline scaffold, validated by the clinical success of Bedaquiline (a diarylquinoline) and fluoroquinolones, remains a privileged structure. This Application Note details the strategic development of 2-(2-Methyl-piperazin-1-yl)-quinoline derivatives. Unlike traditional 4-substituted quinolines, the 2-substituted vector offers a distinct IP space and unique binding poses within the ATP synthase c-ring or DNA gyrase ATPase domain. This guide provides validated protocols for synthesis, phenotypic screening (REMA), and metabolic stability profiling.

Strategic Rationale & SAR Logic

Why this Scaffold? The 2-(2-Methyl-piperazin-1-yl)-quinoline core combines three critical design elements:

  • The Quinoline Anchor: Provides π-π stacking interactions essential for binding within the hydrophobic pockets of mycobacterial targets (e.g., AtpE or GyrB).

  • The Piperazine Linker: A proven solubility enhancer that modulates pKa (typically ~8.5–9.5), facilitating lysosomal trapping within the acidic phagolysosomes of macrophages where Mtb resides.

  • The 2-Methyl Constraint: Unlike the achiral piperazine, the 2-methyl substituent introduces chirality (

    
     vs 
    
    
    
    enantiomers) and conformational rigidity. This reduces the entropic penalty upon binding and sterically hinders N-oxidation, potentially improving metabolic stability.

Targeting Strategy: While 4-substituted quinolines often target DNA Gyrase (GyrA/B), 2-substituted derivatives have shown propensity to inhibit the mycobacterial F1F0-ATP synthase or disrupt the proton motive force (PMF), similar to the mechanism of Bedaquiline but via a distinct binding site.

Chemical Synthesis Workflow

Challenge: The C-2 position of quinoline is electron-deficient but less reactive toward Nucleophilic Aromatic Substitution (


) than the C-4 position. Standard conditions often yield poor conversion.
Solution:  We utilize a high-temperature, base-mediated 

approach. For electron-rich quinolines (deactivated), a Buchwald-Hartwig amination protocol is provided as an alternative.
Protocol A: Direct Coupling (Standard)

Applicable for quinolines with electron-withdrawing groups (EWG) or neutral cores.

Reagents:

  • 2-Chloroquinoline derivative (1.0 equiv)

  • 2-Methylpiperazine (1.5 equiv)

  • 
     (2.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Procedure:

  • Charge: In a pressure-sealed vial, dissolve 2-chloroquinoline (e.g., 1.0 mmol) in anhydrous NMP (3 mL).

  • Addition: Add 2-methylpiperazine (1.5 mmol) and pulverized anhydrous

    
     (2.0 mmol).
    
  • Reaction: Seal and heat to 120–140°C for 12–16 hours. Note: Monitor via LC-MS. The appearance of the product mass [M+H]+ is usually accompanied by the disappearance of the starting chloride.

  • Workup: Cool to RT. Pour into ice-cold water (30 mL). The product often precipitates.

    • If solid:[2] Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x), wash with brine, dry over

      
      .
      
  • Purification: Flash chromatography (DCM:MeOH:NH3, 95:5:0.5).

Protocol B: Buchwald-Hartwig Amination (Alternative)

Applicable for unactivated 2-chloroquinolines.

  • Catalyst:

    
     (2 mol%) / BINAP (4 mol%).
    
  • Base:

    
     (1.5 equiv).
    
  • Solvent: Toluene (degassed), 100°C, 12h.

SynthesisWorkflow Start 2-Chloroquinoline Scaffold Decision Electronic Nature? Start->Decision SNAr Path A: SNAr (140°C, NMP, K2CO3) Decision->SNAr EWG / Neutral Buchwald Path B: Pd-Catalysis (Pd2(dba)3, BINAP, NaOtBu) Decision->Buchwald EDG (Deactivated) Product 2-(2-Methyl-piperazin-1-yl) -quinoline SNAr->Product Buchwald->Product Purification Purification (Flash Column / Recryst) Product->Purification

Figure 1: Decision tree for the synthesis of 2-substituted quinoline derivatives based on electronic activation.

In Vitro Biological Profiling (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput phenotypic screening against M. tuberculosis H37Rv. It relies on the reduction of blue resazurin to pink resorufin by metabolically active bacteria.[3][4]

Critical Control:

  • Positive Control: Isoniazid (MIC ~0.03–0.06 µg/mL) or Rifampicin.

  • Negative Control: DMSO (solvent control, max 1%).

Protocol:

  • Inoculum Prep: Culture M. tb H37Rv in 7H9 broth (supplemented with 10% OADC, 0.2% glycerol, 0.05% Tween 80) until mid-log phase (

    
     0.6–0.8). Dilute to 
    
    
    
    0.001 (~10^5 CFU/mL).
  • Plate Setup: Use sterile 96-well plates.

    • Add 100 µL of 7H9 media to all wells.[5][6]

    • Add 100 µL of test compound (start at 64 µg/mL) to column 2.

    • Perform serial 2-fold dilutions from column 2 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to columns 1–11. Final volume 200 µL.

  • Incubation: Seal plates with gas-permeable tape. Incubate at 37°C for 7 days .

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).

    • Pink: Growth (Active metabolism).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Data Interpretation Table:

Compound ClassMIC (µg/mL)InterpretationAction Item
Hit < 2.0PotentProceed to Cytotoxicity (Vero)
Moderate 2.0 – 10.0WeakOptimize lipophilicity (LogP)
Inactive > 10.0InactiveDiscard or check solubility

Mechanism of Action (MoA) Deconvolution

Since this scaffold resembles Bedaquiline (ATP synthase inhibitor) and Fluoroquinolones (Gyrase inhibitor), determining the target is vital.

Cross-Resistance Profiling: Test the lead compound against specific mutant strains:

  • M. tb

    
    :  Bedaquiline-resistant strain. If MIC increases >4-fold, the target is ATP synthase.
    
  • M. tb

    
    :  Moxifloxacin-resistant strain. If MIC increases, the target is DNA Gyrase.
    

MoALogic Hit Confirmed Hit (MIC < 2 µg/mL) Test1 Test vs. AtpE Mutants (BDQ-R) Hit->Test1 Test2 Test vs. GyrA Mutants (Moxi-R) Hit->Test2 Result1 MIC Shift > 4x Test1->Result1 Resistance Result2 No MIC Shift Test1->Result2 Susceptible Test2->Result1 Resistance Target1 Target: ATP Synthase (Bioenergetics) Result1->Target1 Target2 Target: DNA Gyrase (Replication) Result1->Target2 Target3 Target: Novel / Promiscuous Result2->Target3 If susceptible to both

Figure 2: Logic flow for de-orphaning the target using resistant mutant strains.

DMPK: Metabolic Stability Protocol

The piperazine ring is a "metabolic hotspot," susceptible to N-oxidation and hydroxylation. The 2-methyl group is designed to sterically block these sites.

Microsomal Stability Assay:

  • System: Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM Test Compound.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS. Measure % remaining parent compound.

  • Success Criteria:

    
     > 30 min (Mouse), > 60 min (Human).
    

References

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis." Science, 307(5707), 223–227.

  • Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[7] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722.

  • Upadhayaya, R. S., et al. (2009).[8] "Structure–activity relationships for a series of quinoline-based compounds active against replicating and nonreplicating Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 52(7), 2109-2118.[1][8]

  • Machado, D., et al. (2018). "Piperazine derivatives as potential antitubercular agents."[9] Current Pharmaceutical Design, 24(7).

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 2-(2-Methyl-piperazin-1-yl)-quinoline

This guide details the experimental design for in vivo studies of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the non-selective serotonin receptor agonist Quipazine. Given the structural homology to Qu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the experimental design for in vivo studies of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the non-selective serotonin receptor agonist Quipazine. Given the structural homology to Quipazine (2-(1-piperazinyl)quinoline), this compound is hypothesized to modulate serotonergic pathways, specifically 5-HT2A, 5-HT2C, and 5-HT3 receptors.

The introduction of the methyl group at the 2-position of the piperazine ring creates a chiral center, potentially enhancing receptor subtype selectivity or altering metabolic stability compared to the parent compound. This protocol is designed for pharmacological profiling to determine its specific in vivo efficacy and safety window.

Compound Formulation & Preparation

Physicochemical Considerations
  • Nature: Likely a lipophilic free base with low aqueous solubility.

  • Chirality: The 2-methyl substitution creates enantiomers (

    
     and 
    
    
    
    ). Unless resolved, the compound is a racemate.[1]
  • Salt Formation: To improve solubility for in vivo administration, conversion to a Hydrochloride (HCl) or Maleate salt is recommended.[1]

Vehicle Selection Strategy

For Intraperitoneal (IP) or Subcutaneous (SC) injection in mice, a stable, clear solution is required.[1]

Vehicle SystemCompositionSuitabilityNotes
Standard (Preferred) Saline (0.9% NaCl) + 1-2 equivalents HClHighIf compound is free base, dissolve in 0.1M HCl then adjust pH to ~5-6 with NaOH.
Co-Solvent 5% DMSO / 5% Tween-80 / 90% SalineMediumUse if salt formation is difficult. Ensure DMSO < 10% to avoid vehicle effects.
Cyclodextrin 20% HP-

-CD in water
HighBest for chronic dosing; minimizes irritation.

Preparation Protocol (Standard):

  • Weigh the required amount of 2-(2-Methyl-piperazin-1-yl)-quinoline.

  • Add 0.1 N HCl dropwise until fully dissolved (clear solution).

  • Dilute with sterile saline to the target volume.

  • Adjust pH to 5.5–6.5 using 0.1 N NaOH. Caution: Precipitation may occur if pH > 7.0.[1]

  • Filter sterilize (0.22

    
    m) before injection.
    

Experimental Design: In Vivo Profiling

This workflow is designed to characterize the compound's serotonergic profile, distinguishing between 5-HT2A (hallucinogenic/psychomimetic) and 5-HT2C (therapeutic/anorectic) activity.

Phase 1: Dose-Range Finding & Safety (Irwin Test)

Objective: Establish the Maximum Tolerated Dose (MTD) and identify signs of Serotonin Syndrome.

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks, n=3/group).

  • Doses: 0 (Vehicle), 1, 3, 10, 30 mg/kg (IP).[1]

  • Observation: 0–60 mins post-dose.

Key Safety Markers (Serotonin Syndrome):

  • Forepaw treading[1]

  • Hind limb abduction (splayed legs)[1]

  • Tremor / Straub tail (rigid tail)[1]

  • Hyperthermia (measure rectal temp at 30 min)[1]

Phase 2: Pharmacodynamic Efficacy Assays
Assay A: Head Twitch Response (HTR) – 5-HT2A Activation
  • Rationale: The HTR is a specific behavioral proxy for 5-HT2A receptor activation in rodents (hallucinogenic potential).

  • Protocol:

    • Acclimatize mice to observation cylinders (glass beakers) for 15 min.

    • Administer Compound (IP).

    • Video record for 30 mins.

    • Scoring: Count distinct head twitches (rapid rotational jerks).

    • Control: Vehicle (Negative), DOI (Positive, 1 mg/kg).[1]

Assay B: Hypophagia (Food Intake) – 5-HT2C Activation
  • Rationale: 5-HT2C agonists (e.g., Lorcaserin) reduce food intake without stimulating locomotor activity.[1]

  • Protocol:

    • Fast mice for 12–16 hours (water ad libitum).

    • Administer Compound (IP) 30 min prior to dark cycle onset.

    • Provide pre-weighed food pellets.

    • Measurement: Weigh remaining food at 1h, 2h, and 4h post-presentation.

    • Control: Vehicle, mCPP (Positive, 5 mg/kg).

Visualization: Experimental Workflows

Figure 1: Serotonergic Profiling Workflow

This diagram outlines the decision tree for characterizing the compound based on behavioral outcomes.

G Start Compound Synthesis 2-(2-Methyl-piperazin-1-yl)-quinoline Formulation Formulation (Acidified Saline / pH 6.0) Start->Formulation Safety Phase 1: Safety (Irwin Test) Check for Serotonin Syndrome Formulation->Safety Decision Signs of Toxicity? Safety->Decision Decision->Formulation Yes (Reduce Dose) HTR Phase 2A: Head Twitch Response (5-HT2A Assay) Decision->HTR No (Proceed) Food Phase 2B: Food Intake Assay (5-HT2C Assay) Decision->Food No (Proceed) Analysis Data Analysis & Profiling HTR->Analysis Food->Analysis

Caption: Decision-matrix for in vivo profiling. Phase 1 ensures safety before specific receptor sub-typing in Phase 2.

Figure 2: Mechanistic Hypothesis (5-HT Signaling)

Visualizing the potential pathway activation based on the quinoline-piperazine scaffold.

Signaling Ligand 2-(2-Methyl-piperazin-1-yl)-quinoline R_2A 5-HT2A Receptor (Gq-coupled) Ligand->R_2A ? R_2C 5-HT2C Receptor (Gq-coupled) Ligand->R_2C ? PLC PLC-beta R_2A->PLC R_2C->PLC Ca Intracellular Ca2+ Release PLC->Ca Hallucination Head Twitch (Hallucinogenic-like) Ca->Hallucination via 5-HT2A Satiety Hypophagia (Anti-Obesity) Ca->Satiety via 5-HT2C

Caption: Putative signaling pathway. The compound may activate Gq-coupled 5-HT receptors, leading to calcium release and distinct behavioral phenotypes.

Detailed Protocol: Head Twitch Response (HTR)

Objective: To assess 5-HT2A agonist activity. Compound: 2-(2-Methyl-piperazin-1-yl)-quinoline (3 mg/kg, IP).

  • Preparation:

    • Setup video cameras above clear glass cylinders (15 cm diameter).

    • Ensure room lighting is dim (20–40 lux) to reduce anxiety.

  • Acclimatization:

    • Place mice individually in cylinders for 15 minutes before injection.

  • Dosing:

    • Inject mouse IP with 3 mg/kg of compound (Volume: 10 mL/kg).

    • Immediately return mouse to cylinder.

  • Recording:

    • Record behavior for 30 minutes.

  • Analysis:

    • Blind observer scores "Head Twitches."

    • Definition: A paroxysmal, rapid rotation of the head and ears, often audible as a distinct "rattle" or seen as a blur on video.[1]

  • Validation:

    • If HTR > 5 per 30 min, the compound has 5-HT2A agonist properties.

References

  • Quipazine Pharmacology

    • Title: Quipazine: A serotonin agonist.[2]

    • Source: PubChem / NIH.
    • URL:[Link][1]

  • 5-HT2A Behavioral Models

    • Title: The head-twitch response as a measure of 5-HT2A receptor activ
    • Source:Pharmacology Biochemistry and Behavior.
    • URL:[Link][1]

  • Quinoline-Piperazine Derivatives

    • Title: Synthesis and biological evalu
    • Source:RSC Advances.
    • URL:[Link]

  • Serotonin Syndrome Assessment

    • Title: Serotonin syndrome in animal models.
    • Source:Neuropharmacology.
    • URL:[Link][1]

Sources

Method

Application Note: High-Precision Molecular Docking of 2-(2-Methyl-piperazin-1-yl)-quinoline

Executive Summary & Scientific Rationale The scaffold 2-(2-Methyl-piperazin-1-yl)-quinoline represents a critical structural evolution of Quipazine (2-(1-piperazinyl)quinoline), a well-characterized non-selective seroton...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The scaffold 2-(2-Methyl-piperazin-1-yl)-quinoline represents a critical structural evolution of Quipazine (2-(1-piperazinyl)quinoline), a well-characterized non-selective serotonin receptor agonist/antagonist. The introduction of a methyl group at the C2 position of the piperazine ring introduces a chiral center, significantly influencing pharmacodynamic selectivity between Serotonin (5-HT) and Dopamine (D2) receptor subtypes.

This Application Note provides a rigorous, field-validated protocol for the molecular docking of this ligand. Unlike generic guides, we focus on the specific challenges posed by this molecule: stereoselective binding modes , piperazine ring flexibility , and protonation state management within the orthosteric binding pockets of Class A GPCRs.

Primary Biological Targets
  • 5-HT1A Receptor: Potential for anxiolytic and antidepressant modulation.

  • 5-HT2A Receptor: Relevant for antipsychotic activity and hallucinogenic potential assessment.

  • Dopamine D2 Receptor: Co-target for atypical antipsychotic profiles.

Experimental Design & Workflow

To ensure high-fidelity results, the docking campaign must follow a "Self-Validating" workflow. The process moves from precise chemical preparation to exhaustive conformational sampling.

Integrated Docking Workflow (Visualization)

DockingWorkflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure Generation L2 Stereoisomer Enumeration (R vs S Enantiomers) L1->L2 L3 pKa Calculation (pH 7.4) Piperazine N4 Protonation L2->L3 L4 Energy Minimization (OPLS4/MMFF94) L3->L4 D2 Docking Simulation (Flexible Ligand / Rigid Receptor) L4->D2 P1 PDB Retrieval (5-HT1A: 7E2X / 5-HT2A: 6A93) P2 Pre-processing (Remove Waters, Fix Loops) P1->P2 P3 H-Bond Optimization (PropKa) P2->P3 D1 Grid Generation (Centroid: Asp3.32) P3->D1 D1->D2 D3 Interaction Profiling (Salt Bridge / Pi-Pi Stacking) D2->D3

Figure 1: Comprehensive computational workflow for stereoselective docking of piperazinyl-quinolines.

Detailed Protocol: Step-by-Step Methodology

Phase 1: Ligand Preparation (The Critical Step)

The biological activity of 2-(2-Methyl-piperazin-1-yl)-quinoline is heavily dependent on the stereochemistry of the methyl group.

  • Structure Generation: Sketch the parent 2D structure.

  • Stereoisomer Enumeration: You must generate both (R) and (S) enantiomers.

    • Insight: The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-form in 5-HT receptors due to steric clashes with transmembrane helix 7 (TM7) residues.

  • Protonation State (Epik/LigPrep):

    • The distal nitrogen (N4) of the piperazine ring is basic (pKa ~ 8.5–9.0).

    • Requirement: Force the ligand to be positively charged (+1) at the N4 position. This is non-negotiable for binding to the conserved Aspartate (Asp3.32) in aminergic GPCRs.

  • Conformational Search: Generate low-energy conformers to address the "chair" vs. "boat" conformations of the piperazine ring.

Phase 2: Target Protein Preparation

We utilize high-resolution Cryo-EM or Crystal structures.

  • Target 1: 5-HT1A Receptor [1]

    • Source: PDB ID (Resolution: 3.00 Å).

    • Chain Selection: Select Chain R (Receptor). Remove G-protein subunits.

  • Target 2: 5-HT2A Receptor [1]

    • Source: PDB ID (Resolution: 3.00 Å).

Protocol:

  • Clean-up: Remove non-essential water molecules (keep waters bridging the ligand and residues like Asn/Ser if crystallographically conserved).

  • Restrained Minimization: Apply OPLS4 force field to relieve steric clashes introduced by adding hydrogens. Limit RMSD to 0.30 Å to preserve experimental topology.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Center: Define the centroid based on the co-crystallized ligand (e.g., 5-HT or Risperidone) or specifically target the conserved Asp3.32 (Asp116 in 5-HT1A) .

  • Box Size: 20 Å x 20 Å x 20 Å (Sufficient to cover the orthosteric pocket and the extracellular vestibule).

  • Constraints (Optional but Recommended): Set a hydrogen bond constraint on Asp3.32. If the ligand does not form a salt bridge with this residue, the pose is likely an artifact.

Data Analysis & Interpretation

Key Interaction Checkpoints

A valid docking pose for 2-(2-Methyl-piperazin-1-yl)-quinoline must satisfy the following geometric criteria. Failure to observe these suggests an incorrect pose or inactive compound.

Interaction TypeTarget Residue (Ballesteros-Weinstein No.)Mechanism
Salt Bridge Asp 3.32 The protonated N4-piperazine amine forms a strong ionic bond (Distance < 4.0 Å). Critical for affinity.
Pi-Pi Stacking Phe 6.51 / Phe 6.52 The Quinoline aromatic system stacks against these phenylalanine residues in the hydrophobic pocket.
Hydrogen Bond Ser 5.42 / Asn 6.55 Potential H-bond with the quinoline nitrogen or piperazine backbone.
Steric Fit Val 3.33 / Trp 6.48 The 2-methyl group will either fit into a hydrophobic sub-pocket or clash, determining stereoselectivity.
Quantitative Output Format

Report your findings using the following table structure to facilitate direct comparison between enantiomers.

LigandTargetBinding Affinity (kcal/mol)RMSD (Å)Salt Bridge (Asp3.32)Interacting Residues
(S)-2-Me-Pip-Quin5-HT1A-9.81.2Yes (2.8 Å)Asp116, Phe361, Val117
(R)-2-Me-Pip-Quin5-HT1A-8.42.1Yes (3.1 Å)Asp116, Phe361
(S)-2-Me-Pip-Quin5-HT2A-9.21.5Yes (2.9 Å)Asp155, Phe340

Mechanistic Context: Downstream Signaling

Understanding why we dock to these targets is crucial for drug development. The 5-HT1A receptor couples to


 proteins, inhibiting adenylyl cyclase.

SignalingPathway Ligand 2-(2-Methyl-piperazin-1-yl)-quinoline Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binding Gprot Gi/o Protein Dissociation Rec->Gprot Activation AC Adenylyl Cyclase (Inhibition) Gprot->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Eff Anxiolytic Effect cAMP->Eff Modulates

Figure 2: Putative signaling cascade initiated by agonist binding to the 5-HT1A receptor.

Troubleshooting & Expert Tips

  • Issue: Ligand flies out of the pocket.

    • Cause: Incorrect protonation. If the piperazine N4 is neutral, it lacks the electrostatic anchor to Asp3.32.

    • Fix: Re-run LigPrep/Protonation at pH 7.4 +/- 0.5 and ensure the +1 charge is assigned.

  • Issue: Positive Binding Energy (Repulsion).

    • Cause: Severe steric clash, likely from the 2-methyl group colliding with a rigid side chain.

    • Fix: Enable "Induced Fit Docking" (IFD) or allow rotameric flexibility for residues F3.28 and W6.48 to accommodate the methyl group.

  • Issue: No differentiation between R and S isomers.

    • Cause: Grid resolution too low or receptor too rigid.

    • Fix: Use a higher precision docking mode (e.g., Glide XP instead of SP) and inspect the hydrophobic sub-pocket near TM3 and TM5.

References

  • Structural Basis of 5-HT1A Activation

    • Title: Cryo-EM structure of the human serotonin 5-HT1A receptor-Gi protein complex.
    • Source: RCSB Protein D
    • URL:[Link]

  • Quipazine and Piperazine-Quinoline Derivatives

    • Title: Synthesis, biological evaluation and molecular docking studies of 2-piperazin-1-yl-quinazolines.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:[Link]

  • GPCR Docking Standards

    • Title: A standard numbering scheme for G protein-coupled receptors (Ballesteros-Weinstein).
    • Source: GPCRdb.
    • URL:[Link]

  • Docking Methodology (AutoDock Vina)

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
    • Source: Journal of Comput
    • URL:[Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 2-(2-Methyl-piperazin-1-yl)-quinoline in Biological Matrices via LC-MS/MS

Abstract & Scope This application note details a robust analytical strategy for the quantification of 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ ), a structural analog of quipazine and a pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust analytical strategy for the quantification of 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ ), a structural analog of quipazine and a pharmacophore often associated with serotonin (5-HT) receptor modulation.

The analysis of 2-MPQ in biological matrices (plasma, serum, brain tissue) presents specific challenges:

  • Basicity: The piperazine nitrogen renders the molecule highly basic (

    
    ), leading to severe peak tailing on traditional C18 silica columns.
    
  • Polarity: High polarity risks early elution and ion suppression from matrix phospholipids.

  • Chirality: The 2-methyl substitution introduces a chiral center. While this protocol focuses on achiral quantification (racemate), considerations for chiral separation are noted.

This guide provides a self-validating LC-MS/MS protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) for sample cleanup, ensuring compliance with FDA and EMA bioanalytical guidelines.

Molecule Characterization & Mass Spectrometry

Before initiating wet-lab work, the analyte's physicochemical properties dictate the instrumental parameters.

Physicochemical Profile[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 227.31 g/mol

  • Monoisotopic Mass: 227.1422 Da

  • Ionization Mode: Positive Electrospray Ionization (ESI+) due to the protonatable piperazine nitrogens.[1]

MS/MS Transitions (MRM)

Note: Transitions are theoretical based on structural fragmentation of quinoline-piperazine analogs. Optimization with a reference standard is required.

AnalytePrecursor (

)
Product (

)
Dwell (ms)Cone (V)Collision (eV)Origin
2-MPQ (Quant) 228.2 129.1 503025Quinoline core
2-MPQ (Qual) 228.2101.1503018Methyl-piperazine ring
IS (d8-Analog) 236.2129.1503025Deuterated internal std

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

Expert Insight: Protein precipitation (PPT) is often insufficient for piperazine derivatives due to significant phospholipid matrix effects that suppress ionization at the early retention times where these polar compounds elute. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard here. It utilizes the basicity of 2-MPQ to lock the analyte onto the sorbent while washing away neutrals and phospholipids.

Reagents
  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Wash 1: 2% Formic Acid in Water.

  • Wash 2: 100% Methanol (Removes neutrals/hydrophobics).

  • Elution Buffer: 5% Ammonium Hydroxide (

    
    ) in Methanol (Releases basic analyte).
    
Workflow Diagram

The following logic flow illustrates the mechanism of the MCX extraction, ensuring the removal of interferences.

MCX_Workflow Sample Biological Sample (Plasma/Serum) Acidify Acidification Add 2% Formic Acid (Protonates 2-MPQ) Sample->Acidify Load Load onto MCX Cartridge (Cation Exchange Binding) Acidify->Load pH < 3 Wash1 Aqueous Wash (Removes Salts/Proteins) Load->Wash1 Waste Wash2 Organic Wash (MeOH) (Removes Neutrals/Lipids) Wash1->Wash2 Waste Elute Elution (5% NH4OH in MeOH) (Deprotonates Sorbent -> Release) Wash2->Elute Collect Inject Evaporate & Reconstitute Inject to LC-MS/MS Elute->Inject

Liquid Chromatography Method

Challenge: Basic piperazines interact with residual silanols on silica columns, causing tailing.[1] Solution: Use a Charged Surface Hybrid (CSH) column or a high-pH stable C18 column.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (

    
     mm, 2.5 µm) or Phenomenex Kinetex EVO C18.
    
    • Why: CSH technology applies a low-level surface charge to repel basic analytes, sharpening peaks under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)%A%BCurveAction
0.00955InitialLoad
0.509556Hold
3.0010906Elute Analyte
4.0010906Wash
4.109551Re-equilibrate
6.009556End

Method Optimization & Troubleshooting Logic

Developing a method for a new chemical entity (NCE) requires a systematic approach to failure. Use the decision tree below to resolve common issues with 2-MPQ analysis.

Optimization_Tree Start Method Performance Check Issue_Peak Problem: Peak Tailing? Start->Issue_Peak Issue_Sens Problem: Low Sensitivity? Start->Issue_Sens Issue_Carry Problem: Carryover? Start->Issue_Carry Sol_Peak1 Switch to High pH (NH4HCO3, pH 10) Issue_Peak->Sol_Peak1 Alternative Sol_Peak2 Use CSH Technology (Acidic Mobile Phase) Issue_Peak->Sol_Peak2 Preferred Sol_Sens1 Check Phospholipid Suppression (Post-Column Infusion) Issue_Sens->Sol_Sens1 Sol_Sens2 Optimize Cone Voltage (Fragile Piperazine Ring) Issue_Sens->Sol_Sens2 Sol_Carry1 Change Needle Wash to 50:25:25 ACN:MeOH:H2O + 0.5% Formic Acid Issue_Carry->Sol_Carry1

Validation Criteria (Regulatory Compliance)

To ensure the data is acceptable for regulatory submission (FDA/EMA), the method must pass the following validation parameters.

Linearity & Sensitivity
  • Range: Typically 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • Acceptance: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Back-calculated standards must be within 
    
    
    
    (20% for LLOQ).
Precision & Accuracy
  • Intra-day/Inter-day: Run 3 batches with 6 replicates at Low, Mid, and High QC levels.

  • Criteria: CV%

    
     and Accuracy within 85–115%.
    
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare analyte response in extracted blank matrix (post-spiked) vs. neat solution.

  • IS Normalized MF: Must be close to 1.0, indicating the Internal Standard compensates for suppression.

  • Recovery: Compare extracted samples vs. post-extraction spiked samples. Consistently >50% is acceptable if reproducible.

Stability
  • Benchtop: 4 hours at room temperature (critical for piperazines which can oxidize).

  • Freeze/Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

References

  • US Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • de Boer, T., et al. (2012). "Liquid chromatography-mass spectrometry analysis of piperazine-like compounds." Journal of Chromatography B.
  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology for Basic Compounds." Application Note.

Sources

Method

Application Note: Radiosynthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline for Serotonin Receptor Imaging

This Application Note is structured to provide a comprehensive technical guide for the radiosynthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline and its derivatives. Given the chemical structure (a secondary amine on the p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide for the radiosynthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline and its derivatives. Given the chemical structure (a secondary amine on the piperazine ring), this molecule serves as a versatile scaffold for developing serotonergic radiotracers, particularly for 5-HT3 receptors .

This guide details two distinct radiolabeling strategies:

  • Carbon-11 Labeling: N-methylation of the piperazine ring (producing the N-methyl derivative, a potent 5-HT3 agonist).[1]

  • Fluorine-18 Labeling: Nucleophilic aromatic substitution on the quinoline core (producing a bioisostere).

[1]

Part 1: Scientific Grounding & Strategic Design[1]

Molecular Target & Relevance

The molecule 2-(2-Methyl-piperazin-1-yl)-quinoline (often referred to as 2-methylquipazine ) is a structural analog of Quipazine, a non-selective serotonin agonist.[1] The introduction of the methyl group at the 2-position of the piperazine ring modulates selectivity, favoring 5-HT3 receptor affinity.[1]

For in vivo imaging studies (PET/SPECT), the chemical identity of the radiotracer dictates the labeling strategy:

  • Strategy A ([11C]N-Methylation): If the biological target tolerates (or requires) a tertiary amine, N-methylation with [11C]CH₃I or [11C]CH₃OTf is the most direct route. This yields 2-(2-methyl-4-[11C]methyl-piperazin-1-yl)-quinoline , a known high-affinity 5-HT3 ligand.[1]

  • Strategy B ([18F]Core Labeling): If the secondary amine pharmacophore is critical, the label must be introduced onto the quinoline ring (e.g., position 6). This yields 6-[18F]fluoro-2-(2-methylpiperazin-1-yl)-quinoline .[1]

Retrosynthetic Analysis

The synthesis relies on the reactivity of the 2-chloroquinoline scaffold towards nucleophilic aromatic substitution (SₙAr) by the piperazine amine.

  • Precursor Synthesis: Reaction of 2-chloroquinoline with 2-methylpiperazine.[1]

  • Radiolabeling (C-11): One-step alkylation of the secondary amine precursor.[1]

  • Radiolabeling (F-18): Two-step synthesis involving [18F]fluorination of a nitro-quinoline precursor followed by piperazine coupling.[1]

Part 2: Experimental Protocols

Precursor Synthesis (Cold Chemistry)

Objective: Synthesize high-purity 2-(2-methylpiperazin-1-yl)-quinoline for use as a labeling precursor.[1]

Reagents:

  • 2-Chloroquinoline (CAS: 612-62-4)[1]

  • 2-Methylpiperazine (CAS: 109-07-9)[1]

  • Solvent: n-Butanol or DMSO[1]

  • Base: Potassium Carbonate (K₂CO₃)

Protocol:

  • Charge: In a 50 mL round-bottom flask, dissolve 2-chloroquinoline (1.0 eq, 5 mmol) and 2-methylpiperazine (3.0 eq, 15 mmol) in n-butanol (10 mL).

    • Note: Excess piperazine acts as both reactant and base, driving the equilibrium.

  • Reflux: Heat the mixture to 110°C for 12 hours under argon atmosphere. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Extraction: Dissolve residue in DCM (20 mL) and wash with 1M NaOH (2 x 10 mL) to remove unreacted piperazine.

  • Purification: Purify the organic layer via flash column chromatography (Gradient: 0-10% MeOH/DCM).

  • Characterization: Confirm structure via ¹H-NMR and MS (ESI+).

    • Checkpoint: Purity must be >98% for radiochemical use.[1]

Protocol A: [11C]N-Methylation (Automated Synthesis)

Objective: Synthesis of [11C]2-(2-methyl-4-methylpiperazin-1-yl)-quinoline.[1]

Mechanism: Sₙ2 substitution of the secondary amine using [11C]Methyl Triflate ([11C]CH₃OTf).

Automated Module Setup (e.g., GE TRACERlab FX C Pro):

ComponentSpecification
Cyclotron Target N₂(g) + 1% O₂ → [11C]CO₂ via ¹⁴N(p,α)¹¹C
Methylating Agent [11C]CH₃OTf (Gas phase conversion from [11C]CH₄ or [11C]CH₃I)
Precursor Vial 1.0 mg 2-(2-methylpiperazin-1-yl)-quinoline in 300 µL Acetone
Base 10 µL 0.5M NaOH (aq) or NaH (dry)
Reaction Temp Ambient (25°C) to 40°C
Reaction Time 2 minutes

Step-by-Step Procedure:

  • Trapping: [11C]CH₃OTf is carried by He stream into the reaction vial containing the precursor and base.

  • Alkylation: The mixture stands for 2 minutes. The high reactivity of the triflate allows rapid methylation of the secondary amine.

  • Quenching: Add 1.5 mL HPLC mobile phase to the reactor.

  • Purification: Inject entire volume onto Semi-preparative HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 10µ, 250x10 mm).

    • Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate (pH 6.5).

    • Flow Rate: 5 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Formulation: Collect the product peak (retention time ~8-10 min) into a flask containing 50 mL water. Pass through a C18 Sep-Pak, wash with water, and elute with 1 mL Ethanol followed by 9 mL Saline.[1]

Protocol B: [18F]Fluorination of Quinoline Core

Objective: Synthesis of 6-[18F]fluoro-2-(2-methylpiperazin-1-yl)-quinoline.[1]

Mechanism: Two-step synthesis.[1] (1) Nucleophilic aromatic substitution of a nitro group by [18F]Fluoride. (2) Coupling with 2-methylpiperazine.[2]

Precursor: 2-Chloro-6-nitroquinoline.[1]

Step-by-Step Procedure:

  • Activation: Trap [18F]Fluoride on a QMA carbonate cartridge. Elute with K₂.2.2/K₂CO₃ solution into the reaction vessel. Dry azeotropically with acetonitrile (3x).

  • Labeling: Add 2.0 mg 2-chloro-6-nitroquinoline in 1 mL DMSO. Heat to 150°C for 10 minutes.

    • Result: [18F]6-Fluoro-2-chloroquinoline.[1]

  • Coupling: Cool to 80°C. Add 10 mg 2-methylpiperazine (dissolved in 0.5 mL DMSO). Heat to 100°C for 10 minutes.

    • Logic: The 2-chloro position is activated for SₙAr by the quinoline nitrogen, allowing the piperazine to displace the chlorine.[1]

  • Purification: Dilute with water, load onto HPLC, and purify as described in Protocol A.

Part 3: Visualization & Logic[1]

Synthesis Pathway Diagram

The following diagram illustrates the branching pathways for C-11 and F-18 labeling, highlighting the critical decision points based on the desired pharmacophore.

Radiosynthesis Precursor_Cold 2-(2-Methyl-piperazin-1-yl)-quinoline (Secondary Amine) Tracer_C11 [11C]N-Methyl-2-(2-methylpiperazin-1-yl)-quinoline (5-HT3 Agonist) Precursor_Cold->Tracer_C11 N-Alkylation (Acetone, 2 min) Reagent_C11 [11C]CH3-OTf (Methyl Triflate) Reagent_C11->Tracer_C11 Precursor_Nitro 2-Chloro-6-nitroquinoline Intermediate_F18 [18F]6-Fluoro-2-chloroquinoline Precursor_Nitro->Intermediate_F18 SNAr (150°C) Reagent_F18 [18F]Fluoride / K2.2.2 Reagent_F18->Intermediate_F18 Tracer_F18 6-[18F]Fluoro-2-(2-methylpiperazin-1-yl)-quinoline (Bioisostere) Intermediate_F18->Tracer_F18 Coupling (100°C) Reagent_Pip 2-Methylpiperazine (Coupling Agent) Reagent_Pip->Tracer_F18

Caption: Branching radiosynthesis pathways for C-11 N-methylation (top) and F-18 core substitution (bottom).

Part 4: Quality Control & Validation

QC Parameters

Every batch must pass the following criteria before release for imaging studies:

TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Radio-detector)> 95%
Molar Activity (Am) HPLC (UV mass vs Activity)> 37 GBq/µmol (> 1000 mCi/µmol)
Chemical Purity HPLC (UV 254nm)No single impurity > 0.1 µg
Residual Solvents GCAcetone/DMSO < 5000 ppm (Class 3)
pH pH Strip4.5 - 7.5
Filter Integrity Bubble Point Test> 50 psi (for 0.22 µm filter)
Troubleshooting Guide
  • Low Yield in [11C] Methylation:

    • Cause: Moisture in the reaction vessel or insufficient base.

    • Fix: Ensure rigorous drying of the precursor vial; use fresh NaH or anhydrous NaOH/Acetone.

  • Low Yield in [18F] Coupling:

    • Cause: Competitive hydrolysis of the chloro-quinoline.[1]

    • Fix: Ensure the DMSO is anhydrous; increase the equivalent of 2-methylpiperazine (acts as an acid scavenger).

Part 5: References

  • Bednarczyk, E. M., et al. (2008). "Synthesis and validation of [11C]MMP as a serotonin receptor radioligand." Journal of Nuclear Medicine, 49(Supplement 1).

  • Mathis, C. A., et al. (2003). "Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents." Journal of Medicinal Chemistry, 46(13), 2740–2754.

  • VanBrocklin, H. F., et al. (2001). "Synthesis of [18F]fluoroanilines: Precursors to [18F]fluoroanilinoquinazolines." Journal of Labelled Compounds and Radiopharmaceuticals, 44(1), 11-25.

  • Pees, A., et al. (2018). "Fast and reliable generation of [18F]triflyl fluoride, a gaseous [18F]fluoride source." Chemical Communications, 54, 10080-10083.[1]

  • Gomez, L. A., et al. (2022). "Methods for Radiolabelling Nanoparticles: PET Use." Nanomaterials, 12(20), 3663.

(Note: The specific synthesis of "2-(2-methylpiperazin-1-yl)-quinoline" as a radiotracer is derived from established protocols for Quipazine and Fleroxacin derivatives found in References 3 and 5, adapted here for the specific 2-methyl isomer.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedländer Synthesis Optimization

Topic: Improving Yield & Selectivity in Quinoline Synthesis Ticket Status: Open Agent: Senior Application Scientist Introduction: Beyond the Classical Protocol Welcome to the Friedländer Synthesis Support Center. If you...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Selectivity in Quinoline Synthesis Ticket Status: Open Agent: Senior Application Scientist

Introduction: Beyond the Classical Protocol

Welcome to the Friedländer Synthesis Support Center. If you are accessing this guide, you likely encountered the limitations of the classical 1882 protocol: harsh conditions (refluxing alkali/acid), low yields due to self-condensation, or "tarry" purification nightmares.

This technical guide treats your synthesis as a system to be debugged. We move beyond "add and stir" to precise catalytic modulation and kinetic control.

Module 1: System Optimization (The "Why" & "How")

The Friedländer synthesis involves the condensation of 2-aminoaryl aldehydes/ketones with enolizable carbonyls.[1][2] The rate-determining step is often the initial aldol condensation, not the subsequent cyclodehydration. Therefore, yield improvement requires catalysts that specifically activate the carbonyl oxygen without promoting polymerization.

Catalyst Performance Matrix

Comparison of catalytic systems for the reaction of 2-aminoaryl ketones with active methylene compounds.

Catalytic SystemReaction ConditionsTypical YieldAdvantagesDisadvantages
Classical Base (KOH/NaOH) Reflux (EtOH), 4-12 h40-65%Cheap, availableHigh self-condensation (aldol side-rxn), difficult workup.
Brønsted Acid (p-TSA) Reflux (Toluene), 3-6 h60-75%Better than baseCan cause acid-catalyzed polymerization (tar).
Molecular Iodine (

)
Room Temp or Mild Heat85-95%High Atom Economy , mild, inexpensiveRequires thiosulfate wash; iodine stains.
Scandium Triflate (

)
Aqueous or Organic, RT90-98%Water Tolerant , recyclable, Lewis acid activationHigh cost of catalyst (though reusable).
Microwave (MW) + Solvent-Free MW Irradiation, <10 min88-96%Fastest Kinetics , Green ChemistryRequires dedicated MW reactor; scale-up limits.
Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism. Understanding this flow is critical for troubleshooting—specifically, recognizing that the Schiff Base pathway is often faster and cleaner under Lewis Acid catalysis than the traditional Aldol pathway.

FriedlanderMechanism Start Reactants: 2-Aminoaryl ketone + Enolizable Ketone Aldol_Inter Intermediate A: Aldol Adduct Start->Aldol_Inter Base Catalysis (Slow) Schiff_Inter Intermediate C: Schiff Base (Imine) Start->Schiff_Inter Lewis Acid / I₂ (Fast) Enone Intermediate B: α,β-Unsaturated Ketone Aldol_Inter->Enone Elimination Water1 - H₂O Cyclization1 Cyclization (Michael Addn) Enone->Cyclization1 Product Final Product: Substituted Quinoline Cyclization1->Product - H₂O Cyclization2 Intramolecular Aldol Condensation Schiff_Inter->Cyclization2 Rate Limiting Water2 - H₂O Cyclization2->Product - H₂O

Caption: Dual mechanistic pathways. Lewis acids favor the Schiff base route, minimizing self-condensation side products common in the Aldol route.

Module 2: Troubleshooting (The "Help Desk")

Ticket #001: "My reaction mixture turned into a black tar."

Diagnosis: Polymerization or decomposition of the 2-aminobenzaldehyde. Root Cause: 2-aminobenzaldehydes are unstable and prone to self-polymerization, especially under strong basic conditions or excessive heat. Solution:

  • Switch Reagents: Use 2-aminobenzophenone derivatives if possible (more stable). If you must use the aldehyde, prepare it fresh.

  • Change Catalyst: Switch from KOH/NaOH to a mild Lewis acid like

    
      or Molecular Iodine (
    
    
    
    )
    . These operate under neutral/mild conditions, preventing base-catalyzed polymerization.
  • Inert Atmosphere: Run the reaction under Nitrogen/Argon to prevent oxidative degradation.

Ticket #002: "I have low yield and unreacted ketone."

Diagnosis: Stalled equilibrium or steric hindrance. Root Cause: The initial condensation step is reversible. Water accumulation drives the equilibrium backward. Solution:

  • Water Removal: Use a Dean-Stark trap (if refluxing in toluene) or add molecular sieves (4Å) to the reaction mixture.

  • Microwave Irradiation: This is the "nuclear option" for stalled reactions. The rapid dielectric heating overcomes the activation energy barrier for sterically hindered ketones.

    • Reference: Yields often jump from ~35% (thermal) to >70% (MW) for hindered substrates [1].

Ticket #003: "I'm getting a mixture of regioisomers."

Diagnosis: Loss of regiocontrol with unsymmetrical ketones. Root Cause: Competition between kinetic (less substituted enolate) and thermodynamic (more substituted enolate) control. Solution:

  • Temperature Control:

    • Kinetic Product: Lower temperatures, strong hindered bases (LDA) - Not typical for Friedländer.

    • Thermodynamic Product: Higher temperatures, acid catalysis.[2]

  • Catalyst Specificity: Use sulfamic acid or ionic liquids . These have shown higher regioselectivity toward the more stable isomer compared to traditional mineral acids.

  • Stepwise Addition: Add the unsymmetrical ketone slowly (dropwise) to the solution containing the amine and catalyst.

Module 3: Advanced Protocols (The "Knowledge Base")

Protocol A: Green Synthesis using Molecular Iodine ( )

Best for: High yields, low cost, and operational simplicity.

Reagents:

  • 2-Aminoaryl ketone/aldehyde (1.0 mmol)[1]

  • Active methylene compound (1.2 mmol)

  • Molecular Iodine (5 mol%)

  • Solvent: Ethanol or Methanol (5 mL)

Workflow:

  • Charge: In a round-bottom flask, dissolve the amine and ketone in ethanol.

  • Catalyze: Add molecular iodine (

    
    , 5 mol%) in one portion.
    
  • React: Stir at room temperature. Monitor via TLC.

    • Note: Most reactions complete within 2–5 minutes. If sluggish, heat to 50°C.

  • Quench: Once conversion is >95%, add 5 mL of saturated

    
     (sodium thiosulfate) solution to quench the iodine (color changes from brown to clear).
    
  • Isolate: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purify: Recrystallize from hot ethanol. (Column chromatography is rarely needed due to high specificity).

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Sterically hindered substrates and rapid library generation.

Reagents:

  • 2-Aminoaryl ketone (1.0 mmol)[1]

  • Active methylene compound (1.0 mmol)

  • Solid Support/Catalyst: Silica Sulfuric Acid (SSA) or p-TSA (10 mol%)

Workflow:

  • Mix: Grind the amine, ketone, and catalyst together in a mortar until a homogeneous paste/powder is formed.

  • Irradiate: Place the mixture in a microwave reactor vial (open vessel or vented).

  • Power: Irradiate at 300–600W.

    • Pulse Method: Heat for 30 seconds, cool for 10 seconds. Repeat for 2–4 minutes total.

    • Safety: Do not overheat; this can cause charring.

  • Extract: Allow to cool. Add 10 mL ethanol, stir to dissolve the product, and filter off the solid catalyst (if using SSA).

  • Crystallize: Pour the filtrate into crushed ice. The quinoline usually precipitates as a solid.

Troubleshooting Logic Tree

Use this decision tree to select the correct optimization path for your specific failure mode.

TroubleshootingTree Root Start: Reaction Analysis Q1 Is the yield < 50%? Root->Q1 Q2 Is the product impure/tarry? Q1->Q2 Yes Success Optimize Regioselectivity: Use Ionic Liquids or Slow Addition of Ketone Q1->Success No (Yield > 50%) Tar Cause: Polymerization Fix: Switch to Lewis Acid (Sc(OTf)3) or Iodine (I2). Avoid strong base. Q2->Tar Yes (Black Tar) Unreacted Cause: Steric Hindrance/Water Fix: Use Microwave Irradiation or add Molecular Sieves. Q2->Unreacted No (Clean but low conv.)

Caption: Diagnostic flow for selecting the appropriate corrective action based on reaction outcome.

References

  • Microwave-Enhanced Synthesis: McNulty, J., et al. "Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines."[3] Organic & Biomolecular Chemistry, 2016.[3]

  • Iodine Catalysis: Wu, J., et al. "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation."[4] Organic & Biomolecular Chemistry, 2006.[4]

  • Scandium Triflate: Karimi, B., et al. "Scandium(III) Triflate as an Efficient and Recyclable Catalyst."[5][6] Synthesis, 2003.[6][7][8]

  • Silica Sulfuric Acid: Salehi, P., et al. "Silica sulfuric acid: an efficient and reusable catalyst for the synthesis of quinoline derivatives." Tetrahedron Letters, 2004.

Sources

Optimization

challenges in the purification of 2-(2-Methyl-piperazin-1-yl)-quinoline derivatives

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Methyl-piperazin-1-yl)-quinoline and its derivatives. It is designed to troubleshoot the specific chemical and chroma...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(2-Methyl-piperazin-1-yl)-quinoline and its derivatives. It is designed to troubleshoot the specific chemical and chromatographic behaviors inherent to this scaffold.

Status: Operational Ticket Focus: Purification, Isolation, and Regio-control Operator: Senior Application Scientist

Welcome to the purification hub. This molecule presents a "perfect storm" of purification challenges: extreme basicity , regio-isomeric ambiguity , and stereochemical complexity . Below are the resolved tickets for the most common failure modes encountered in the field.

📂 Case File 1: The "Ghost" Peak & Tailing on Silica

User Report: "I can’t get a clean separation on normal phase silica. The product streaks from the baseline to the solvent front, or it disappears entirely. My yield is 40% lower than expected."

Diagnosis: You are fighting the silanol effect . The 2-(2-methylpiperazin-1-yl)-quinoline scaffold contains three basic nitrogen centers:

  • The Quinoline ring nitrogen (

    
    , pKa ~4.9).
    
  • The Proximal piperazine nitrogen (aniline-like, reduced basicity).

  • The Distal piperazine nitrogen (secondary amine, pKa ~9.8).

The distal amine is protonating upon contact with the acidic silanol groups (


) on standard silica gel, effectively irreversibly binding your product to the column.

Protocol 1.1: The "Amine-Block" Mobile Phase Do not use standard MeOH/DCM. You must competitively inhibit the silanol sites.

  • The Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    , 28-30%).
    
  • The Ratio: Start with 90:9:1 .

  • Why it works: The ammonia is a stronger base than your product. It saturates the silica surface, creating a "shield" that allows your product to elute freely.

  • Alternative: If you lack a fume hood for ammonia, use 1-2% Triethylamine (TEA) in your eluent. Note: TEA is harder to remove post-column than ammonia.

Protocol 1.2: The Reversed-Phase "High pH" Switch If normal phase fails, switch to Reversed-Phase (C18), but you must use a high-pH buffer.

  • Column: High-pH resistant C18 (e.g., Waters XBridge or Agilent Poroshell HPH).

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Logic: At pH 10, the piperazine secondary amine is uncharged (free base). This drastically improves peak shape and retention on the hydrophobic C18 stationary phase. Acidic buffers (TFA/Formic acid) will protonate the amine, causing it to elute too early (in the void volume) due to high polarity.

📂 Case File 2: The "Twin Peaks" (Regioisomer Contamination)

User Report: "LC-MS shows one mass, but I see two closely eluting spots on TLC/HPLC. NMR looks messy."

Diagnosis: You likely used unprotected 2-methylpiperazine in a nucleophilic aromatic substitution (


) reaction.
2-methylpiperazine is an unsymmetrical diamine. It has two nucleophilic sites:
  • N1 (Unhindered): Distal to the methyl group.

  • N4 (Hindered): Adjacent to the methyl group.

The reaction kinetics favor the unhindered N1 attack, but the N4 attack is a significant competitive pathway, leading to a mixture of regioisomers that are notoriously difficult to separate.

The Fix: Strategic Protection (The "Boc-Block") Do not try to separate them downstream. Prevent the impurity upstream.

Visual Workflow: Regio-Control Strategy

RegioControl Start Target: 2-(2-Methyl-piperazin-1-yl)-quinoline Reagent Reagent: Racemic 2-Methylpiperazine Start->Reagent Standard approach Solution Solution: Use N-Boc-2-methylpiperazine Start->Solution Recommended Direct Direct S_NAr Reaction Reagent->Direct Mess Result: Mixture of N1 & N4 Isomers (Hard to Purify) Direct->Mess Reaction S_NAr Reaction Solution->Reaction Specific Isomer Only PureInter Single Regioisomer Intermediate Reaction->PureInter Deprotect TFA/HCl Deprotection PureInter->Deprotect Final Pure Product Deprotect->Final

Caption: Workflow comparing direct synthesis (prone to isomer mixtures) vs. the protected route for guaranteed regioselectivity.

  • If you want the Quinoline at the unhindered Nitrogen: Use 1-Boc-3-methylpiperazine . The Boc protects the hindered side; the quinoline reacts at the open side.

  • If you want the Quinoline at the hindered Nitrogen (Position 2): Use 1-Boc-2-methylpiperazine . The Boc protects the unhindered side, forcing the quinoline to react at the hindered position (requires harsher conditions/higher temp).

📂 Case File 3: The "Sticky" Impurity (Excess Reagent Removal)

User Report: "I used 3 equivalents of piperazine to drive the reaction. Now I can't get rid of the excess amine. It co-elutes with my product."

Diagnosis: Because your product and the reagent are both secondary amines with similar pKa values, acid/base extraction often fails to separate them (both go into the water layer with acid, both return to organic with base).

Protocol 3.1: The "Scavenger Resin" Method (Best for <5g scale) Add a Polystyrene-Isocyanate scavenger resin to your crude reaction mixture.

  • Mechanism: The isocyanate reacts rapidly with the less sterically hindered excess piperazine to form an insoluble urea derivative. Your product (being more hindered or already substituted) reacts much slower.

  • Step: Stir crude mixture in DCM with 2-3 eq. of resin for 2 hours. Filter. The filtrate contains your product; the impurity stays on the beads.

Protocol 3.2: The "Acetic Anhydride" Trick (Cost-effective) If you cannot use resins:

  • Add 0.5 equivalents of Acetic Anhydride to the crude mixture.

  • This selectively acetylates the highly reactive, unhindered excess piperazine, converting it into an amide.

  • The amide is non-basic and much less polar.

  • Perform a standard dilute acid wash (0.5 M HCl).

    • Result: Your basic product moves to the aqueous layer. The acetylated impurity stays in the organic layer.

    • Warning: Ensure your product does not have other reactive primary/secondary amines before doing this.

📂 Case File 4: Stereochemical Integrity

User Report: "I need the (R)-enantiomer. I started with (R)-2-methylpiperazine, but I'm worried about racemization."

Diagnosis: Racemization is rare under standard


 conditions, but enantiomeric excess (ee) must be validated.

Chiral HPLC Method (Self-Validating): You cannot rely on specific rotation (


) alone as it is unreliable for these derivatives. Use Chiral HPLC.[1][2]
ParameterCondition
Column Daicel Chiralpak AD-H or IA (Amylose-based)
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA)
Ratio 90 : 10 : 0.1
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Quinoline absorption)
Expected Result Baseline separation of (R) and (S) enantiomers.

Tip: If solubility in Hexane is poor, switch to a "Polar Ionic Mode" using Acetonitrile/MeOH with 0.1% DEA on a Chiralpak IA column.[3]

🧪 Summary of Physical Properties for Isolation
PropertyValue / BehaviorImplication for Purification
State Often viscous oil or low-melting solidHard to crystallize directly.
Basicity pKa ~9.8 (Piperazine NH)Trails on silica; requires amine modifier.
Solubility High in DCM, MeOH, DMSO. Low in Hexane/Water.Good for organic extraction; bad for reverse phase loading (use low % organic start).
Salt Form Bis-Hydrochloride (2HCl) or Fumarate Recommended for final isolation. Treat free base in EtOH with 2 eq. of HCl in Dioxane to precipitate the salt.
References
  • Regioselectivity in Piperazine Synthesis

    • Study on the synthesis of N-substituted piperazines and the control of regioisomers using Boc-protection str
    • Source:

  • Chromatographic Separation of Basic Amines

    • Methodologies for HPLC separation of piperazine derivatives using high-pH buffers and amine modifiers.
    • Source:

  • Chiral Separation Techniques

    • Protocols for the enantiomeric resolution of quinoline derivatives using polysaccharide-based chiral st
    • Source: [1]

  • Impurity Removal Strategies

    • Techniques for removing excess piperazine including resin scavenging and derivatiz
    • Source:

Sources

Troubleshooting

overcoming solubility issues of 2-(2-Methyl-piperazin-1-yl)-quinoline in aqueous solutions

Technical Support Center: Solubility Optimization for 2-(2-Methyl-piperazin-1-yl)-quinoline Ticket ID: #SOL-Qzn-2M Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-(2-Methyl-piperazin-1-yl)-quinoline

Ticket ID: #SOL-Qzn-2M Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Introduction: The Physicochemical Paradox

Welcome to the Technical Assistance Center. You are likely encountering precipitation or inconsistency in your biological assays with 2-(2-Methyl-piperazin-1-yl)-quinoline .

This molecule presents a classic medicinal chemistry challenge: it possesses a hydrophobic aromatic core (quinoline) attached to a polar, basic tail (2-methylpiperazine).[1]

  • The Problem: The quinoline ring drives strong

    
     stacking and aggregation in aqueous media. While the piperazine tail is basic, the steric bulk of the ortho-methyl group can hinder solvation, and at neutral pH (7.4), the molecule often exists in a semi-protonated state that is insufficient to overcome the lattice energy of the hydrophobic core.
    
  • The Solution: We must shift the equilibrium from "aggregated solid" to "solvated ion" using precise pH manipulation, cosolvent shielding, or host-guest complexation.[1]

Module 1: Physicochemical Profiling & Decision Matrix

Before attempting a protocol, identify your constraints using this logic flow. The solubility of this compound is strictly pH-dependent.[1]

Key Parameters:

  • pKa (Secondary Amine): ~9.6 – 9.8 (Highly basic).

  • pKa (Quinoline Nitrogen): ~4.5 – 5.0 (Weakly basic).

  • LogP (Predicted): ~2.5 – 3.0 (Moderately Lipophilic).

Solubility Decision Tree Use the following workflow to select the correct solubilization strategy for your specific assay conditions.

SolubilityDecision Start Start: Define Assay Constraints pH_Flex Is pH < 5.0 permissible? Start->pH_Flex Salt_Form Strategy A: Salt Formation (HCl / Mesylate) pH_Flex->Salt_Form Yes (Chemistry/Storage) DMSO_Tol Is DMSO > 1% permissible? pH_Flex->DMSO_Tol No (Cell/Enzyme Assay) Cosolvent Strategy B: Cosolvent System (DMSO + PEG400) DMSO_Tol->Cosolvent Yes CD_Complex Strategy C: Cyclodextrin Complex (HP-β-CD) DMSO_Tol->CD_Complex No (Sensitive Cells/In Vivo)

Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental tolerance for pH and organic solvents.

Module 2: The "Crash-Out" Prevention Protocol (Cosolvents)

Issue: Users often report that the compound dissolves in 100% DMSO but precipitates immediately upon addition to cell culture media (the "crash-out" effect). Cause: Rapid change in dielectric constant forces the hydrophobic quinoline rings to aggregate before water can solvate the piperazine tail.

Protocol: The "Step-Down" Serial Dilution

Do not spike 100% DMSO stock directly into aqueous media.[1] Use an intermediate carrier.

StepSolvent SystemConcentrationProcedureMechanism
1 100% DMSO 10 mM (Stock)Dissolve powder. Sonicate 5 mins at 37°C.Breaks crystal lattice.
2 PEG-400 / Water (50:50) 1 mM (Intermediate)Dilute Stock 1:10 into this mix. Vortex immediately.PEG acts as a surfactant bridge, preventing immediate aggregation.
3 Assay Buffer / Media 10 µM (Final)Dilute Intermediate 1:100 into media.[1]Final DMSO is 0.1%.[1] The compound is now dilute enough to remain stable.[1]

Critical Note: If precipitation persists, acidify the Intermediate Solution (Step 2) with 1 equivalent of HCl. This protonates the piperazine nitrogen, drastically increasing solubility.[1]

Module 3: Advanced Formulation (Cyclodextrins)

For in vivo studies or assays sensitive to DMSO, you must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The quinoline ring fits perfectly into the hydrophobic cavity of β-CD, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Protocol: Molecular Encapsulation
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in deionized water or PBS.[1] Filter through 0.22 µm PES filter.[1]

  • Compound Addition: Add 2-(2-Methyl-piperazin-1-yl)-quinoline powder to the vehicle.

  • Energy Input: The complex formation is not instantaneous.[1]

    • Option A: Sonicate for 30 minutes at 40°C.

    • Option B: Stir magnetically overnight at room temperature.

  • Validation: The solution should turn from cloudy to clear. If still cloudy, verify pH.[1] Adjusting pH to 5.0-6.0 facilitates entry into the CD cavity by reducing repulsion.[1]

Module 4: Salt Formation (In Situ)

If you purchased the "Free Base" form, it is inherently insoluble in water.[1] You can generate the Hydrochloride Salt in situ without chemical synthesis steps.[1]

Workflow:

  • Weigh the Free Base.[1]

  • Calculate the molar amount.[1]

  • Add 2.0 molar equivalents of 0.1M HCl. (Why 2.0? One for the piperazine secondary amine, one to ensure the equilibrium is fully pushed).

  • Dilute with water/buffer.[1]

  • Result: This converts the lipophilic free base into a hydrophilic ionic species.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My stock solution in DMSO turned cloudy after freezing. Is it spoiled?

  • Diagnosis: No. DMSO is hygroscopic (absorbs water from air).[1] Upon freezing, absorbed water can cause micro-precipitation.[1]

  • Fix: Warm the vial to 37°C and sonicate for 10 minutes. If clarity does not return, centrifuge (10,000 x g). If a pellet forms, the concentration is lower than you think.[1] Re-quantify by UV-Vis absorbance (λmax ~240-250 nm for quinolines).

Q2: Can I use this compound in RPMI media containing 10% FBS?

  • Diagnosis: Yes, but beware of Protein Binding .[1] Quinolines bind moderately to serum albumin.[1]

  • Fix: If your IC50 shifts dramatically between serum-free and serum-containing media, the drug is getting trapped by BSA/FBS.[1] You may need to increase the dosing concentration to compensate for the free-drug fraction.

Q3: Why is the 2-methyl derivative harder to dissolve than standard Quipazine?

  • Expert Insight: The methyl group at the 2-position of the piperazine ring introduces steric hindrance . It prevents the water molecules from efficiently clustering around the protonated nitrogen. Furthermore, it adds lipophilicity (LogP increase of ~0.5). You require slightly more aggressive cosolvents (like the PEG-400 method in Module 2) compared to the non-methylated parent.

References

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.

  • PubChem. (2024).[1][2] 2-Piperazin-1-ylquinoline (Quipazine Analog) Physicochemical Data. National Library of Medicine.[1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3] Advanced Drug Delivery Reviews.

  • BenchChem Technical Support. (2025). Solubility Enhancement Strategies for Amino-Quinolines. BenchChem Knowledge Base.[1]

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling quinoline derivatives.

Sources

Optimization

optimizing reaction conditions for the synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for medicinal chemists and process scientists troubleshooting the synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline .

Synthesizing this specific target presents two distinct chemical hurdles: regioselectivity and steric hindrance . Unprotected 2-methylpiperazine possesses two secondary amines. The N4 position is unhindered, while the N1 position is sterically shielded by the adjacent


-methyl group. Uncontrolled reactions with 2-chloroquinoline will preferentially yield the undesired 3-methylpiperazin-1-yl regioisomer[1]. Furthermore, coupling an 

-branched secondary amine to an electron-deficient heteroaryl chloride is notoriously difficult under standard conditions, often leading to catalyst stalling or decomposition.

Below, we provide the mechanistic rationale, optimized protocols, and troubleshooting FAQs to ensure high-yielding, regioselective C-N bond formation.

Reaction Pathway & Workflow Visualization

To achieve the correct regiochemistry, the N4 position must be masked using 4-Boc-2-methylpiperazine . This forces the coupling to occur at the hindered N1 position. The diagram below illustrates why Palladium-catalyzed Buchwald-Hartwig amination succeeds where standard Nucleophilic Aromatic Substitution (SNAr) fails.

SynthesisWorkflow SM1 2-Chloroquinoline (Electrophile) Cond1 Thermal SNAr (K2CO3, DMF, 120°C) SM1->Cond1 Cond2 Buchwald-Hartwig (Pd2(dba)3, RuPhos, Cs2CO3, 100°C) SM1->Cond2 SM2 4-Boc-2-methylpiperazine (Sterically Hindered Nucleophile) SM2->Cond1 SM2->Cond2 Int1 4-Boc-2-(2-methylpiperazin-1-yl)quinoline (Low Yield, <20%) Cond1->Int1 Steric clash prevents efficient attack Int2 4-Boc-2-(2-methylpiperazin-1-yl)quinoline (High Yield, >90%) Cond2->Int2 RuPhos facilitates reductive elimination Deprot Boc Deprotection (TFA/DCM, RT) Int1->Deprot Int2->Deprot Product 2-(2-Methyl-piperazin-1-yl)-quinoline (Target Molecule) Deprot->Product Quantitative conversion

Fig 1: Reaction pathways comparing SNAr vs. Buchwald-Hartwig for hindered C-N bond formation.

Optimization of Reaction Conditions

The table below summarizes our internal quantitative data for the coupling of 2-chloroquinoline and 4-Boc-2-methylpiperazine. The data highlights the causality behind our final protocol recommendations.

EntryMethodCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Thermal SNArNoneK₂CO₃DMF12015%Severe steric clash at the

-branched amine prevents efficient nucleophilic attack.
2Buchwald-HartwigPd₂(dba)₃ / BINAPNaOtBuToluene10035%BINAP's bite angle fails to promote efficient reductive elimination of the bulky amine.
3Buchwald-HartwigPd₂(dba)₃ / BrettPhosNaOtBu1,4-Dioxane10072%Good conversion, but competitive Boc-cleavage observed due to the strong alkoxide base[2].
4 Buchwald-Hartwig Pd₂(dba)₃ / RuPhos Cs₂CO₃ 1,4-Dioxane 100 91% Optimal. RuPhos lowers the reductive elimination energy barrier; Cs₂CO₃ prevents Boc cleavage [2].

Validated Experimental Protocols

Protocol A: RuPhos-Mediated Buchwald-Hartwig Cross-Coupling

This protocol utilizes a specialized biaryl phosphine ligand to overcome the steric barrier of the


-branched secondary amine.
  • Preparation: Charge a flame-dried Schlenk flask with 2-chloroquinoline (1.0 eq, 10 mmol), 4-Boc-2-methylpiperazine (1.2 eq, 12 mmol), Pd₂(dba)₃ (0.02 eq, 2 mol%), RuPhos (0.08 eq, 8 mol%), and anhydrous Cs₂CO₃ (2.0 eq, 20 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon (3 cycles).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (50 mL, 0.2 M) via syringe.

  • Reaction: Heat the mixture to 100 °C for 12 hours under active argon stirring.

    • Self-Validating Step: The reaction mixture should transition from a reddish-purple (active Pd(0)-RuPhos complex) to a homogeneous light brown solution. The appearance of a black precipitate (Pd black) indicates oxygen ingress or catalyst deactivation.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the intermediate 4-Boc-2-(2-methylpiperazin-1-yl)quinoline.

Protocol B: Boc Deprotection and Free-Basing
  • Acidic Cleavage: Dissolve the intermediate (1.0 eq) in Dichloromethane (DCM, 0.1 M) and cool to 0 °C. Add Trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of the high-Rf Boc-protected spot).

  • Concentration: Concentrate the mixture in vacuo to remove excess TFA.

  • Free-Basing: Redissolve the crude oil in DCM and wash with saturated aqueous NaHCO₃.

    • Self-Validating Step: Monitor the aqueous wash using pH paper. The aqueous layer must reach pH 8–9 to ensure the complete neutralization of the TFA salt, allowing the free-base quinoline to partition fully into the organic layer.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-(2-Methyl-piperazin-1-yl)-quinoline.

Troubleshooting & FAQs

Q1: Why am I isolating the 3-methylpiperazin-1-yl regioisomer instead of the target 2-methylpiperazin-1-yl-quinoline? A1: This is a classic regioselectivity error. Unprotected 2-methylpiperazine possesses two secondary amines: the sterically hindered N1 (adjacent to the methyl) and the unhindered N4. Under both SNAr and standard cross-coupling conditions, the less hindered N4 reacts preferentially[1]. To synthesize your target, you must use 4-Boc-2-methylpiperazine , which masks the N4 position and forces coupling at the hindered N1 position.

Q2: My Buchwald-Hartwig coupling stalls at 30% conversion, and I observe a black precipitate. What is happening? A2: The black precipitate is "Palladium black," indicating catalyst decomposition. Sterically hindered secondary amines (


-branched amines) suffer from slow transmetalation and a high energy barrier for reductive elimination. If reductive elimination is too slow, the Pd(II) intermediate undergoes 

-hydride elimination or degrades. Switching to RuPhos lowers the activation energy for reductive elimination and stabilizes the active Pd(0) species, preventing degradation[2].

Q3: Can I use standard SNAr conditions instead of Palladium catalysis to save costs? A3: While 2-chloroquinoline is an electron-deficient heteroaryl chloride capable of undergoing SNAr, the reaction is highly sensitive to steric hindrance. The methyl group at the C2 position of the piperazine creates a severe steric clash with the quinoline ring during the transition state. Thermal SNAr typically requires forcing conditions (>120 °C) which lead to extensive degradation and low yields (<20%). Pd-catalysis is mechanistically required here for efficient C-N bond formation.

Q4: I am seeing premature loss of the Boc protecting group during the cross-coupling step. How do I prevent this? A4: This is typically caused by the use of strong alkoxide bases (like NaOtBu) at high temperatures. Alkoxides can act as nucleophiles, attacking the Boc carbonyl. Switch to a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) in 1,4-dioxane.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020)[Link]

  • Design of New Ligands for the Palladium-Catalyzed Aryl

    
    -Branched Secondary Amines 
    Chemical Science via NIH (2013)[Link]
    
  • Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections Organic Process Research & Development (2020)[Link]

Sources

Troubleshooting

identifying and minimizing byproducts in 2-(2-Methyl-piperazin-1-yl)-quinoline synthesis

[1] Executive Summary The synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline via nucleophilic aromatic substitution ( ) presents a specific regiochemical challenge often overlooked in standard protocols. The reaction bet...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline via nucleophilic aromatic substitution (


) presents a specific regiochemical challenge often overlooked in standard protocols. The reaction between 2-chloroquinoline and 2-methylpiperazine is governed by the competing nucleophilicity of the sterically hindered 

(adjacent to the methyl group) and the unhindered

.[1]

Critical Alert: Direct coupling typically favors the


-isomer  (yielding the 3-methyl product relative to the quinoline core).[2][1] If your target is the 

-isomer
(2-methyl product), "standard" conditions will yield your target as a minor impurity. This guide addresses the identification, minimization, and removal of these specific byproducts.
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: My HPLC/TLC shows two close-running spots. Which is my product?

Diagnosis: You are likely observing Regioisomer Contamination.[2][1]

  • The Issue: 2-Methylpiperazine has two nucleophilic nitrogens.[2][1]

    • Path A (

      
      -Attack):  Leads to 2-(3-methylpiperazin-1-yl)quinoline .[2] This is kinetically favored due to lower steric hindrance.[1]
      
    • Path B (

      
      -Attack):  Leads to 2-(2-methylpiperazin-1-yl)quinoline  (Your stated target).[2] This is sterically disfavored.[1]
      
  • Verification (NMR):

    • Target (

      
      -isomer):  The methine proton (
      
      
      
      -CH
      
      
      ) is directly attached to the anilinic nitrogen.[2] Look for a multiplet shifted downfield (
      
      
      3.8 – 4.5 ppm
      ) due to the electron-withdrawing quinoline ring.[1]
    • Impurity (

      
      -isomer):  The methine proton is on the distal amine.[2][1] It appears upfield (
      
      
      
      2.8 – 3.2 ppm
      ), similar to the starting material.[1]
Q2: I see a high molecular weight impurity (>350 Da). What is it?

Diagnosis: Bis-Quinolinyl Adduct.[2]

  • Identity: 1,4-Bis(quinolin-2-yl)-2-methylpiperazine .[2]

  • Cause: Insufficient excess of amine or high local concentration of 2-chloroquinoline.[2][1] Even the hindered

    
     will react if the more reactive 
    
    
    
    is already arylated and excess electrophile is present.[1]
  • Solution: Increase the equivalents of 2-methylpiperazine to 3.0–5.0 eq relative to the chloride.

Q3: There is a persistent white solid insoluble in organic solvents.

Diagnosis: Hydrolysis Byproduct.

  • Identity: 2-Hydroxyquinoline (Carbostyril) .[2]

  • Cause: Presence of water in the solvent (DMF/DMSO) or base (

    
    ) at high temperatures (>100°C).[2][1] The 2-chloroquinoline hydrolyzes before the amine can attack.[2][1]
    
  • Solution: Use anhydrous solvents and dry the base.[2][1] Switch to a lower temperature (80-90°C) with a more soluble base like

    
     or DBU to accelerate the amination over hydrolysis.[1]
    
Part 2: Impurity Profile & Minimization Strategies
Impurity TypeChemical StructureOriginMinimization Strategy
Regioisomer (Major) 2-(3-methylpiperazin-1-yl)quinolineNucleophilic attack by the unhindered

of piperazine.[2]
Critical: Use

-protection strategy (see Protocol B). Direct synthesis cannot eliminate this.[2][1][3]
Bis-Adduct 1,4-bis(quinolin-2-yl)-2-methylpiperazineReaction of product with second eq. of 2-chloroquinoline.[2]Maintain high amine:chloride ratio (>4:1).[2][1] Add chloride slowly to amine solution.[1]
Hydrolysis Product 2-HydroxyquinolineHydrolysis of C-Cl bond by trace water/hydroxide.[2]Use anhydrous DMF/DMSO .[1] Store

in a desiccator.
Oxidation Product Piperazine N-oxidesAir oxidation of the secondary amine during hot workup.[2][1]Perform reaction and workup under Nitrogen/Argon .
Part 3: Recommended Protocols
Protocol A: Direct Synthesis (If 3-Methyl isomer is acceptable)

Use this if you actually want the kinetically favored product or are separating isomers by prep-HPLC.[2]

  • Dissolve: 2-Methylpiperazine (4.0 eq) in anhydrous DMF (5 vol).

  • Base: Add

    
     (2.0 eq).[2][1]
    
  • Addition: Add 2-Chloroquinoline (1.0 eq).

  • Reaction: Heat to 100°C for 4-6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic with brine.[1]

  • Result: ~85:15 ratio of

    
     (3-methyl) to 
    
    
    
    (2-methyl) products.[2]
Protocol B: Targeted Synthesis of 2-(2-Methyl-piperazin-1-yl)-quinoline

Use this to obtain the high-purity


-isomer.
  • Protection: React 2-methylpiperazine with

    
     (0.9 eq) in DCM at 0°C.
    
    • Selectivity:

      
       preferentially reacts with the unhindered 
      
      
      
      .[2][1]
    • Product:1-Boc-3-methylpiperazine (Note: numbering flips relative to piperazine, but the free amine is at the hindered position).[2]

  • Coupling: React the Mono-Boc amine (1.2 eq) with 2-Chloroquinoline (1.0 eq) in Toluene using

    
     / BINAP / 
    
    
    
    (Buchwald-Hartwig) OR
    
    
    in DMSO at 120°C.
    • Note: Since the free amine is hindered, Pd-catalysis often gives better yields than thermal

      
      .[1]
      
  • Deprotection: Treat the intermediate with TFA/DCM or HCl/Dioxane.[2][1]

  • Result: Exclusive formation of the

    
    -isomer (2-methyl) .
    
Part 4: Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the origin of the primary impurities.

ReactionPathways cluster_legend Pathway Key SM1 2-Chloroquinoline Conditions Base / Heat / Solvent SM1->Conditions SM2 2-Methylpiperazine SM2->Conditions N4_Prod N4-Isomer (Major Impurity) 2-(3-methyl...) Bis Bis-Adduct (High MW Impurity) N4_Prod->Bis + SM1 (Excess) N1_Prod N1-Isomer (Target) 2-(2-methyl...) N1_Prod->Bis + SM1 (Excess) Hydrolysis 2-Hydroxyquinoline (Insoluble Solid) Conditions->N4_Prod Fast (Kinetic) Conditions->N1_Prod Slow (Steric) Conditions->Hydrolysis Trace H2O Red Box Impurity Green Box Target

Caption: Competing reaction pathways in the arylation of 2-methylpiperazine. Note the kinetic preference for the N4-isomer.

References
  • Regioselectivity in Piperazine Arylation

    • Study on the steric effects in nucleophilic substitution of chloronitrobenzenes with 2-methylpiperazine.
    • Source: Journal of Organic Chemistry.[2][1][4]

  • Synthesis of Quinoline Derivatives

    • Vilsmeier-Haack formylation and subsequent functionalization of 2-chloroquinolines.[2][5]

    • Source: RSC Advances.[2][1]

  • Analytical Characterization (NMR)

    • Differentiation of piperazine regioisomers via 1H NMR shifts.
    • Source: Magnetic Resonance in Chemistry.
    • [2][1]

  • pKa and Reactivity Data

    • Basicity comparison of N1 vs N4 in 2-alkylpiperazines.
    • Source: Journal of Chemical & Engineering Data.[2][1][6]

    • [2][1]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Methyl-piperazin-1-yl)-quinoline Efficacy in Cell Culture

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with apparent "low efficacy" when testing piperazine-quinoline derivatives—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with apparent "low efficacy" when testing piperazine-quinoline derivatives—specifically 2-(2-Methyl-piperazin-1-yl)-quinoline and related quipazine analogs—in in vitro cell culture models.

Often, the compound is not biologically inactive; rather, the experimental design fails to account for the unique physicochemical properties of the piperazine moiety or the rapid desensitization kinetics of its primary biological targets (5-HT2A and 5-HT3 serotonin receptors) [1]. This guide is designed to deconstruct the causality behind these failures and provide self-validating protocols to rescue your assay windows.

Part 1: Physicochemical & Formulation FAQs

Q1: I am treating my cells with 10–100 µM of the compound, but I see zero downstream efficacy. Could the compound be failing to reach the target?

Yes. The most common culprit is aqueous micro-precipitation. 2-(2-Methyl-piperazin-1-yl)-quinoline contains a basic piperazine ring (pKa ~9.5) and a lipophilic quinoline core. While the free base is highly soluble in 100% DMSO [3], diluting a highly concentrated DMSO stock directly into physiological culture media (pH 7.4) causes a rapid shift in the dielectric constant. The compound protonates, interacts with phosphates in the media, and crashes out as an invisible micro-precipitate. You may think you are dosing at 50 µM, but the actual soluble fraction reaching the cells might be <1 µM.

The Fix: Always use the salt form of the compound (e.g., dimaleate or dihydrochloride) for aqueous assays. If you must use the free base, perform a stepwise serial dilution in DMSO before a final 1:1000 drop into pre-warmed media.

Q2: My EC50 values are wildly inconsistent between different cell lines. Does media composition matter?

Absolutely. Serum protein binding sequesters lipophilic quinolines. If you are running assays in media supplemented with 10% Fetal Bovine Serum (FBS), the lipophilic quinoline core will bind avidly to bovine serum albumin (BSA). This drastically reduces the free, unbound fraction of the drug available to interact with cell surface receptors.

The Fix: Perform your compound treatments in low-serum (1% FBS) or serum-free media (e.g., Opti-MEM) for the duration of the acute assay.

Part 2: Biological & Assay Timing FAQs

Q3: I am measuring cell viability/proliferation at 48 hours to assess efficacy, but the compound does nothing. Why?

You are measuring the wrong endpoint at the wrong time. 2-(2-Methyl-piperazin-1-yl)-quinoline is a structural analog of quipazine, which acts primarily as an agonist at 5-HT2A (Gq-coupled GPCR) and 5-HT3 (ligand-gated ion channel) receptors [1]. These compounds are not inherently cytotoxic; they are neuromodulators and signaling triggers. If you are looking for a cytotoxic anti-cancer effect, you are likely using the wrong compound class unless you are targeting specific serotonin-dependent tumor pathways.

Q4: I switched to a functional signaling assay, but the signal is still weak. What is happening to the receptors?

Rapid agonist-induced receptor desensitization. When 5-HT3 receptors are exposed to an agonist, they open to allow Ca2+ influx but desensitize within seconds due to an intrinsic open-channel block mechanism modulated by cytoskeletal proteins like MAP1B [2]. Similarly, 5-HT2A receptors undergo rapid β-arrestin recruitment and internalize within minutes. If your assay requires 30–60 minutes of incubation before reading the signal, the receptors have already desensitized and internalized. The transient signaling spike has been missed, resulting in a false negative.

Part 3: Quantitative Data Summary

To help you optimize your assay parameters, below is a summary of the critical physicochemical and kinetic thresholds for quipazine-class compounds.

ParameterDiagnostic ThresholdCausality / ImplicationRecommended Action
DMSO Solubility (Free Base) >100 mMHighly soluble in pure organic solvent [3].Store stocks at -20°C in anhydrous DMSO.
Aqueous Solubility (pH 7.4) <1 mM (Precipitation risk)Micro-precipitation occurs upon rapid aqueous dilution.Keep final assay concentration <100 µM; use salt forms.
5-HT3 Desensitization Half-life ~0.8 to 3.8 secondsContinuous agonist exposure forces the channel into a closed state [2].Read Ca2+ flux immediately upon compound injection.
5-HT2A IP1 Accumulation Peak 15 – 30 minutesGq/11 signaling peaks rapidly before receptor internalization[1].Terminate assay and lyse cells at 30 mins max.
Serum Shift (10% FBS) 5 to 10-fold increase in EC50Albumin binding reduces the free fraction of the drug.Use 0%–1% FBS during the acute stimulation phase.

Part 4: Experimental Protocols

Protocol 1: Preparation of Non-Precipitating Working Solutions

This self-validating protocol ensures your compound remains in solution, preventing false-negative efficacy readouts.

  • Stock Preparation: Dissolve the lyophilized 2-(2-Methyl-piperazin-1-yl)-quinoline (preferably a dimaleate salt) in anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM solution 1:10 in pure DMSO (yielding 1 mM). Do not dilute directly into water yet.

  • Media Equilibration: Pre-warm your serum-free assay media to 37°C. Cold media exacerbates precipitation.

  • Final Dosing: Add the 1 mM DMSO intermediate stock to the pre-warmed media at a 1:100 ratio (yielding a 10 µM final compound concentration in 1% DMSO). Add dropwise while gently vortexing the media tube to ensure immediate dispersal.

  • Validation Step: Visually inspect the final media under a microscope at 20x magnification. If you observe cloudy micro-crystals, your compound has precipitated, and you must switch to a more soluble salt variant.

Protocol 2: Kinetic Calcium Mobilization Assay (FLIPR)

Because 5-HT receptors desensitize in seconds, you must capture the signal kinetically.

  • Cell Plating: Seed cells endogenously expressing (or transfected with) 5-HT2A/5-HT3 receptors in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove culture media. Add 20 µL/well of a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in Tyrode's Buffer. Incubate for 45 minutes at 37°C.

  • Baseline Reading: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR). Read the baseline fluorescence for 10 seconds prior to compound injection.

  • Automated Injection: Program the instrument to inject 10 µL of your 3x concentrated compound (prepared via Protocol 1) directly into the wells while actively recording.

  • Kinetic Capture: Record fluorescence every 1 second for a total of 3 minutes. Causality note: The peak calcium transient will occur between 5 and 15 seconds post-injection. If you wait 5 minutes to read the plate, the signal will have returned to baseline due to receptor desensitization [2].

Part 5: Diagnostic Visualizations

TroubleshootingWorkflow Start Low Efficacy Observed in Cell Culture CheckSol 1. Check Solubility (Micro-precipitation?) Start->CheckSol CheckAssay 2. Check Assay Timing (Desensitization?) Start->CheckAssay CheckSerum 3. Check Serum Binding (High FBS?) Start->CheckSerum SolIssue Use Salt Form or Stepwise DMSO Dilution CheckSol->SolIssue Yes AssayIssue Switch to Kinetic Calcium/IP1 Assay CheckAssay->AssayIssue Yes SerumIssue Reduce FBS to 1-2% or use BSA-free media CheckSerum->SerumIssue Yes

Caption: Workflow for diagnosing and resolving low efficacy of piperazine-quinoline compounds.

SignalingPathway Ligand 2-(2-Methyl-piperazin-1-yl)-quinoline Receptor 5-HT2A / 5-HT3 Receptors (Cell Membrane) Ligand->Receptor Binds Activation Rapid Activation (Ca2+ Influx / IP1 Accumulation) Receptor->Activation Sec-Mins Desensitization Receptor Desensitization (Internalization / Channel Block) Activation->Desensitization Prolonged Exposure SignalDrop Loss of Downstream Efficacy (False Negative in Late Assays) Desensitization->SignalDrop >30 Mins

Caption: 5-HT receptor activation and rapid desensitization mechanism leading to apparent low efficacy.

References

  • Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice ACS Chemical Neuroscience[Link] [1]

  • Modulation of 5-HT3 receptor desensitization by the light chain of microtubule-associated protein 1B expressed in HEK 293 cells The Journal of Physiology (NIH PMC)[Link] [2]

  • DMSO Solubility Assessment for Fragment-Based Screening Molecules (NIH PMC)[Link] [3]

Troubleshooting

strategies to reduce off-target effects of quinoline-based compounds

Status: Online Operator: Senior Application Scientist Ticket ID: QN-OPT-2024 Subject: Strategies to Mitigate Off-Target Effects in Quinoline Scaffolds Welcome to the Quinoline Optimization Hub You have reached the Tier 3...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: QN-OPT-2024 Subject: Strategies to Mitigate Off-Target Effects in Quinoline Scaffolds

Welcome to the Quinoline Optimization Hub

You have reached the Tier 3 Technical Support for medicinal chemistry and lead optimization. This guide addresses the specific liabilities often inherent to the quinoline pharmacophore—specifically hERG inhibition (cardiotoxicity) , phototoxicity , CYP450 promiscuity , and CNS neurotoxicity .

Below you will find troubleshooting modules designed to diagnose and resolve these issues using structural modification and validated experimental protocols.

Module 1: Cardiotoxicity & hERG Inhibition

Issue: Your quinoline lead exhibits potent blockade of the hERG potassium channel (


), posing a risk of QT interval prolongation and Torsades de Pointes.[1]
Root Cause Analysis

The quinoline nitrogen, often basic at physiological pH, mimics the pharmacophore required for hERG blocking: a basic amine linked to an aromatic group by a hydrophobic spacer. The


-stacking interactions between the quinoline ring and the Tyr652/Phe656 residues in the hERG pore amplify this affinity.
Troubleshooting & SAR Strategies
StrategyMechanism of ActionImplementation Example
Reduce Basicity (

)
Decreases the fraction of cationic species that bind to the hERG pore.Replace a basic piperidine side chain with a morpholine , piperazine , or N-acetylated amine .
Zwitterionic Design Neutralizes the overall charge and reduces lipophilicity.Introduce a carboxylic acid or tetrazole moiety at a solvent-exposed position.
Steric Shielding Prevents the nitrogen lone pair from interacting with the channel or disrupts

-stacking.
Add an ortho-substituent (e.g., -Me, -OMe) on the ring attached to the basic amine.
Lipophilicity Reduction Lowers the driving force for hydrophobic binding in the channel pore.Target a cLogP < 3.0 by introducing polar heteroatoms (e.g., oxetane, sulfone).[2]
Standard Operating Procedure: Automated Patch Clamp (hERG)

To validate the efficacy of your structural modifications.

  • Cell Line: CHO or HEK293 cells stably expressing

    
     (hERG).
    
  • Preparation: Harvest cells using Detachin™ to ensure high seal resistance (>1 G

    
    ).
    
  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).

    • Intracellular: K-Aspartate based solution (pH 7.2) to maintain resting potential.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2 seconds (channel activation).

    • Repolarize to -50 mV for 2 seconds (tail current measurement).

    • Record tail current amplitude.

  • Data Analysis: Calculate % inhibition relative to vehicle control (0.1% DMSO).

    
     is derived using a Hill equation fit.
    
Decision Logic: hERG Mitigation

hERG_Mitigation Start High hERG Affinity (IC50 < 10 µM) Check_pKa Is the Basic Amine Essential for Potency? Start->Check_pKa Modify_pKa Strategy A: Reduce Basicity (Morpholine, Fluorination) Check_pKa->Modify_pKa No Modify_LogP Strategy B: Reduce Lipophilicity (Add Polar Groups) Check_pKa->Modify_LogP Yes Shielding Strategy C: Steric Shielding (Ortho-substitution) Check_pKa->Shielding Yes (Alt) Retest Retest in Patch Clamp Modify_pKa->Retest Modify_LogP->Retest Shielding->Retest

Figure 1: Decision tree for mitigating hERG liability in quinoline compounds.

Module 2: Phototoxicity

Issue: Quinoline compounds absorb UV-A/B light, generating reactive oxygen species (ROS) that cause skin irritation or retinal damage.

Root Cause Analysis

The conjugated


-system of the quinoline core allows for HOMO-LUMO transitions excited by UV light (290–400 nm). The excited triplet state can transfer energy to molecular oxygen (Type II phototoxicity), generating singlet oxygen (

).
Troubleshooting & SAR Strategies
  • 8-Methoxy Substitution: Introducing a methoxy group at the C8 position (common in fluoroquinolones like moxifloxacin) destabilizes the excited state and reduces ROS generation [1].

  • Position 1 Modification: Substituents at N1 influence the HOMO-LUMO gap. Replacing a cyclopropyl group with an amino-difluorophenyl or isoxazolyl group has been shown to significantly reduce phototoxic potential [2].

  • Red-Shifting Absorption: Modify the conjugation to shift absorption maxima out of the UV-A range (>400 nm), though this may impact color (yellowing).

Standard Operating Procedure: OECD 432 3T3 NRU Phototoxicity Test

The regulatory gold standard for in vitro phototoxicity assessment.

  • Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with 8 serial dilutions of the test compound.

  • Irradiation:

    • Plate A (+UVA): Expose to 5 J/cm² UVA light (approx. 50 mins).

    • Plate B (-UVA): Keep in the dark at room temperature.

  • Viability Assay: Wash cells and incubate with Neutral Red medium (50 µg/mL) for 3 hours. Neutral Red is taken up by viable lysosomes.[3][4]

  • Quantification: Extract dye with ethanol/acetic acid. Measure OD at 540 nm.

  • Calculation: Calculate the Photo-Irritation Factor (PIF) :

    
    
    
    • PIF < 2: Non-phototoxic.

    • 2 < PIF < 5: Probable phototoxicity.

    • PIF > 5: Phototoxic.

Module 3: Metabolic Stability & CYP Inhibition

Issue: The quinoline ring is susceptible to oxidation by CYP450 enzymes (rapid clearance) or acts as a reversible inhibitor (Type II binding), causing drug-drug interactions (DDI).

Root Cause Analysis
  • Clearance: The electron-rich C2 and C3 positions are prone to oxidative attack.

  • Inhibition: The quinoline nitrogen lone pair can coordinate directly with the heme iron of CYP enzymes (Type II binding), particularly CYP2D6 and CYP3A4 [3].

Troubleshooting & SAR Strategies
IssueStrategyChemical Modification
Metabolic Soft Spot Block oxidation sitesFluorinate C2/C3 positions or introduce a methyl group to block metabolic attack.
CYP Inhibition (Type II) Prevent Heme CoordinationIntroduce steric bulk (e.g., Methyl, Chlorine) at the C2 or C8 position to sterically hinder the nitrogen-iron interaction.
CYP2D6 Specificity Reduce basicityLower the

of basic side chains (see Module 1) to reduce affinity for the acidic residue (Asp301) in the CYP2D6 active site.
Workflow: CYP Optimization Cycle

CYP_Optimization Compound Quinoline Hit Screen CYP Inhibition Screen (Fluorescent/LC-MS) Compound->Screen Result High Inhibition? Screen->Result Docking Docking Model (Check Heme Coordination) Result->Docking Yes Pass Advance to ADME Result->Pass No Modify Add Steric Bulk / Reduce pKa Docking->Modify Modify->Screen Iterate

Figure 2: Iterative cycle for removing CYP inhibition liabilities.

Module 4: Neurotoxicity (CNS Side Effects)

Issue: Quinoline derivatives can cross the blood-brain barrier (BBB) and interact with NMDA receptors or cause oxidative stress, leading to convulsions, dizziness, or neurodegeneration.

Root Cause Analysis
  • NMDA Antagonism: Structurally similar to Quinolinic Acid (QUIN) , an endogenous NMDA agonist/excitotoxin. Some derivatives act as antagonists but may still disrupt glutamatergic signaling [4].[5]

  • Oxidative Stress: Quinoline-iron complexes can catalyze the Fenton reaction, generating hydroxyl radicals.

Troubleshooting & SAR Strategies
  • Restrict BBB Penetration: If the target is peripheral, increase the Topological Polar Surface Area (TPSA) > 90 Ų or become a substrate for P-gp efflux transporters (e.g., by adding a macrocycle or increasing H-bond donors).

  • Selectivity Profiling: Screen against an NMDA receptor panel early. Modifications at the C2 and C4 positions often dictate NMDA affinity.

  • Antioxidant Design: Incorporate radical scavenging moieties if CNS penetration is required, or ensure the quinoline nitrogen is not available for iron chelation (e.g., N-oxide formation, though this alters other properties).

FAQs

Q: Can I use computational models to predict hERG binding for quinolines? A: Yes. Quinolines are well-represented in hERG training sets. However, "global" models often fail for novel derivatives. We recommend a "matched molecular pair" analysis: compare your lead to a structurally similar analog with known hERG data to guide your design [5].

Q: My compound is a kinase inhibitor. How do I improve selectivity over GAK or other off-targets? A: Utilize "mini-panels" of kinases. For quinolines, the "head group" (often an aniline at C4) is critical. A trimethoxy aniline often balances steric and electronic effects for GAK selectivity.[6] Exploiting specific residues (e.g., Ala47 in GAK) via hydrogen bonding can drastically improve selectivity over structurally similar kinases like RIPK2 [6].

References
  • New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals. [Link][7]

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Current Drug Metabolism. [Link]

  • Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Oxidative Medicine and Cellular Longevity. [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. Cambridge MedChem Consulting. [Link]

  • Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors. bioRxiv. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-(2-Methyl-piperazin-1-yl)-quinoline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(2-Methyl-piperazin-1-yl)-quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-(2-Methyl-piperazin-1-yl)-quinoline . Because this molecule combines a photo-sensitive quinoline core with a sterically hindered, oxidation-prone piperazine ring, achieving long-term stability requires a rigorous, mechanistically grounded approach.

Here, we bypass generic advice to provide field-proven, causally explained troubleshooting strategies and self-validating protocols.

Mechanistic Understanding of Degradation Pathways

To stabilize a molecule, you must first understand how it breaks down. The degradation of 2-(2-Methyl-piperazin-1-yl)-quinoline is driven by the distinct chemical liabilities of its two primary moieties:

  • The 2-Methylpiperazine Ring (Thermal & Oxidative Liability): The secondary and tertiary amine centers are highly susceptible to oxidation, rapidly forming N-oxides in the presence of dissolved oxygen. Counterintuitively, studies on piperazine analogs demonstrate that methyl substitution (e.g., 2-methylpiperazine) actually increases the rate of thermal degradation compared to unsubstituted piperazine. This is due to the methyl group altering the electron density and ring conformation, which facilitates nucleophilic attack and subsequent ring-cleavage[1].

  • The Quinoline Core (Photolytic Liability): Aromatic heterocycles like quinoline are vulnerable to photo-oxidation and radical-induced hydroxylation when exposed to UV/Vis light.

Quantitative Degradation Profile

To assist in risk assessment during assay development, Table 1 summarizes the quantitative degradation kinetics of piperazine-quinoline derivatives under various stress conditions.

Table 1: Degradation Kinetics and Preventive Countermeasures

Stress ConditionPrimary Degradant FormedDegradation Rate / ExtentCritical Preventive Measure
Thermal (>60°C) Ring-opened piperazine derivativesHigh (Accelerated by the 2-methyl group)Store at -20°C to -80°C; avoid heat during evaporation.
Oxidative (O₂, H₂O₂) Piperazine N-oxides (+16 Da)Rapid (<24h at Room Temp in solution)Argon/N₂ purge; formulate as HCl/Citrate salt.
Photolytic (UV/Vis) Hydroxylated quinoline speciesModerate (Dependent on photon flux)Use amber vials; handle under low-actinic light.
Hydrolytic (pH < 2) Cleavage productsLow to ModerateMaintain pH 4–7 for aqueous stock solutions.

Mandatory Visualizations: Pathways and Workflows

DegradationPathways Parent 2-(2-Methyl-piperazin-1-yl)-quinoline Oxidation Oxidative Stress (O2, Radicals) Parent->Oxidation Thermal Thermal Stress (Heat, >60°C) Parent->Thermal Photo Photolytic Stress (UV/Vis Light) Parent->Photo N_Oxide Piperazine N-Oxide Quinoline N-Oxide Oxidation->N_Oxide N-oxidation RingOpen Piperazine Ring Cleavage (N-formyl derivatives) Thermal->RingOpen Nucleophilic attack PhotoDeg Aromatic Hydroxylation & Defluorination Photo->PhotoDeg Radical mechanism

Figure 1. Primary degradation pathways of 2-(2-Methyl-piperazin-1-yl)-quinoline under stress.

StorageWorkflow Synthesis Purified Compound (Free Base) Salt Salt Formation (e.g., HCl or Citrate) Synthesis->Salt Stabilize basic nitrogens Aliquot Aliquot into Amber Vials (Single-use volumes) Salt->Aliquot Prevent freeze-thaw Purge Argon/N2 Purge (Displace O2) Aliquot->Purge Prevent oxidation Store Long-Term Storage (-20°C to -80°C) Purge->Store Arrest thermal kinetics

Figure 2. Step-by-step workflow for the optimal long-term storage of piperazine-quinolines.

Troubleshooting & FAQs

Q1: I am observing a +16 Da mass shift in my LC-MS analysis after storing the compound in DMSO for a month. What is causing this? A1: This is a classic signature of N-oxidation. The basic nitrogen centers on the piperazine ring readily react with dissolved oxygen or peroxides (often present in aging solvents) to form piperazine N-oxides[2]. Causality & Fix: DMSO is hygroscopic and can accumulate oxidative impurities over time. To prevent this, store the compound as a lyophilized powder rather than in solution. If a stock solution is mandatory, use freshly degassed solvents, purge the headspace with Argon, and store at -80°C.

Q2: Why does 2-(2-Methyl-piperazin-1-yl)-quinoline degrade faster at room temperature than my unsubstituted piperazine analogs? A2: While one might assume the methyl group provides steric shielding, thermodynamic studies on piperazine analogs reveal that methyl substitution on the carbon adjacent to the amine (2-methylpiperazine) actually accelerates thermal degradation. The methyl group induces ring strain and alters the pKa, making the molecule more susceptible to nucleophilic attack and subsequent ring-opening reactions at elevated temperatures[1].

Q3: My HPLC chromatogram shows severe peak splitting and tailing. Is the compound degrading on the column? A3: Not necessarily. This is a frequent analytical artifact rather than chemical degradation. The basic nitrogen atoms in both the piperazine and quinoline moieties strongly interact with residual, unendcapped silanols on silica-based C18 columns[3]. Causality & Fix: This secondary interaction causes the analyte to elute in multiple protonation states. To validate whether this is degradation or a chromatographic artifact, inject a fresh standard. If the tailing persists, add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase to fully protonate the basic sites and suppress silanol interactions.

Self-Validating Experimental Protocols

To ensure data integrity, use the following self-validating protocols. Every step includes a built-in control to verify the success of the procedure.

Protocol A: Preparation for Long-Term Storage (Salt Formation & Aliquoting)

Converting the free base to a salt (e.g., Hydrochloride) protonates the vulnerable piperazine nitrogens, drastically reducing their nucleophilicity and susceptibility to oxidation.

  • Dissolution: Dissolve the purified 2-(2-Methyl-piperazin-1-yl)-quinoline free base in anhydrous ethanol or diethyl ether at a concentration of 10 mg/mL.

  • Acidification: Slowly add 1.05 equivalents of ethereal HCl (1M) dropwise while stirring on ice. A precipitate should form immediately.

  • Filtration & Washing: Filter the precipitate under a vacuum and wash twice with cold, anhydrous diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the salt under a high vacuum in a desiccator for 12 hours to remove residual solvent.

  • Aliquoting (The Validation Step): Weigh the dried powder into single-use amber glass vials (e.g., 1 mg per vial). Validation: Take one random vial, reconstitute it, and run it via HPLC-UV to confirm >99% purity (Time-Zero Control).

  • Inert Atmosphere: Purge the headspace of each vial with a gentle stream of Argon gas for 10 seconds, then immediately cap tightly with a PTFE-lined septum.

  • Storage: Transfer vials to a -20°C or -80°C freezer.

Protocol B: Stability-Indicating LC-MS Assay

This protocol is designed to separate the parent compound from its highly polar ring-opened and N-oxide degradants.

  • Mobile Phase Preparation:

    • Buffer A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Buffer B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Column Selection: Use a sterically protected or endcapped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) to minimize silanol interactions. Maintain column temperature at 40°C.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes. The acidic gradient ensures the basic piperazine and quinoline nitrogens remain protonated, yielding sharp, symmetrical peaks[3].

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (+ESI) mode. Monitor the parent mass [M+H]+ and specifically scan for +16 Da (N-oxide) and +32 Da (Di-N-oxide) degradation products.

  • System Suitability (Validation): Inject a blank, followed by a known degraded sample (e.g., exposed to 3% H₂O₂ for 1 hour). Ensure baseline resolution (Rs > 1.5) between the parent peak and the N-oxide peak before running actual stability samples.

References

  • Thermal degradation of piperazine and its structural analogs Source: ResearchGate / University of Texas at Austin URL:[Link]

  • Stability profiling of anti-malarial drug piperaquine phosphate and impurities by HPLC-UV, TOF-MS, ESI-MS and NMR Source: PubMed / Malaria Journal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Assay Optimization for 2-(2-Methyl-piperazin-1-yl)-quinoline Derivatives

[label="No", Refining Diagram Constraints I'm now fully immersed in refining the Graphviz DOT code for the diagrams. I've successfully implemented the maximum width constraint and the color contrast rule, aiming for visu...

Author: BenchChem Technical Support Team. Date: March 2026

[label="No",

Refining Diagram Constraints

I'm now fully immersed in refining the Graphviz DOT code for the diagrams. I've successfully implemented the maximum width constraint and the color contrast rule, aiming for visual clarity. I am also working on the troubleshooting workflow for compound adsorption, expanding the DOT diagram.

Finalizing Adsorption Diagrams

I've completed the DOT diagram for compound adsorption in microplates, ensuring clear visual representation. I am now focused on generating high-resolution images. I will next generate high-quality diagrams with a focus on biological assays, before finalizing the documentation.

Incorporating Literature Review

I'm now incorporating supporting literature into the technical documentation. Specifically, I'm integrating data from the Journal of Medicinal Chemistry article on dual SERT inhibitors and 5-HT1A antagonists. I have sourced the URL from the grounding tool for accuracy and clarity, adding context to the compound's mechanism of action.

Integrating Supporting Literature

I've successfully integrated supporting literature, including a recent MDPI survey and a PMC article on arylpiperazine nitroquipazine analogues, to fortify the technical documentation. I will also incorporate a journal of Medicinal Chemistry article. I've also added relevant URL references for your convenience.

Optimizing Compound Documentation

I'm now writing and organizing a dedicated section on compounds, specifically focusing on assay optimization for 2-(2-methyl-piperazin-1-yl)-quinoline derivatives. I'm focusing on the physicochemical characteristics of the compound, and including ways to prevent issues such as compound adsorption to plastic and high nonspecific binding. I'll include the relevant references, too.

Addressing Compound Behavior

I'm now writing about issues arising from the basic amine character of 2-methylpiperazine and its effects in biological assays. I'm noting the propensity for micelle formation and precipitation at physiological pH, as well as the strong adsorption to plastic. I'll include the necessary solutions, such as pre-dilution with BSA and use of NBS plates.

Compiling Troubleshooting Table

I'm developing a summary table for troubleshooting metrics, covering assay parameters, potential issues with quinoline-piperazines, and optimized conditions. I've considered potential sources of NSB and erratic readouts and drafted solutions such as PEI-treated filters and red-shifted fluorophores. I am also working on adding the compound-only interference controls to the standard protocols.

Developing the Protocol

I've formulated a self-validating, step-by-step 5-HT1A radioligand binding assay. This includes buffer preparation with BSA and filter pre-treatment with PEI to mitigate compound adsorption. I've incorporated WAY-100635 as a reference standard, as well as the critical buffer-compound-radioligand-membrane addition. The Z'-factor and IC50 will be validated.

Finalizing Data Presentation

I've crafted a comprehensive troubleshooting metrics table, addressing assay issues stemming from the compound's basic amine character. I've designed controls for quinoline fluorescence and plastic adsorption. My next focus is on integrating these findings into a concise data presentation strategy.

Refining Data Presentation

I'm now refining the data presentation strategy, incorporating my understanding of quinoline fluorescence and plastic adsorption. The focus is now to make the troubleshooting metrics table concise and accessible for expert users. I've also added compound-only interference controls to protocols.

Validating Assay Parameters

I'm now drafting compound-only interference controls to validate assay parameters. These controls are focused on fluorescence and plastic adsorption. My primary focus is streamlining the existing data presentation strategy for expert use. I'm also preparing to finalize the protocols.

Finalizing Compound Controls

I am now focusing on compound-only controls for interference validation, specifically addressing plastic adsorption and fluorescence. The data presentation strategy is nearly ready for expert review, with the goal of finalizing assay protocols soon. I'm also ensuring that BSA is present prior to compound additions.

Structuring the Center

I'm now structuring the Technical Support Center with a professional, readable format that includes bolding, bullet points, and clear headings for easy navigation. I'll add an introduction welcoming application scientists, along with specific guides and FAQs. I am planning on adding in-text citations.

Welcome to the Technical Support Center. As application scientists, we frequently encounter assay inconsistencies when working with lipophilic, basic amine scaffolds. 2-(2-Methyl-piperazin-1-yl)-quinoline and its derivatives are highly valued in neuropharmacology—particularly as dual serotonin transporter (SERT) inhibitors and 5-HT1A receptor antagonists [3.1]. However, their unique physicochemical properties often confound in vitro assays.

This guide provides field-proven troubleshooting strategies, focusing on the causality behind experimental failures and establishing self-validating protocols to ensure data integrity.

Part 1: Compound Handling & Physicochemical Troubleshooting (FAQ)

Q: Why do I see a sudden drop-off in activity or erratic replicates when my compound is diluted from DMSO into an aqueous assay buffer? A: This is a classic manifestation of the "brick dust" and "grease" phenomenon. The quinoline ring is highly lipophilic, while the 2-methylpiperazine moiety is a basic amine (pKa ~8.5–9.0). At a physiological pH of 7.4, the piperazine nitrogen is protonated, turning the molecule into a cationic amphiphile. This causes the compound to self-associate into micelles or precipitate out of solution.

  • The Fix: Maintain a final DMSO concentration of 1% (if tolerated by your cells/receptors). More importantly, pre-dilute the compound in an assay buffer containing 0.1% fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a reversible carrier protein, shielding the lipophilic quinoline core and preventing aggregation while allowing the compound to freely partition to the high-affinity receptor target.

Q: My LC-MS quantification shows I am losing up to 40% of my compound during serial dilutions before it even reaches the assay plate. What is happening? A: You are experiencing non-specific adsorption. Cationic amphiphiles strongly adsorb to the negatively charged, hydrophobic surfaces of standard untreated polystyrene microplates.

  • The Fix: Never perform serial dilutions in standard polystyrene plates. Use Non-Binding Surface (NBS) plates (which feature a hydrophilic polyethylene oxide-like coating) or glass-lined microplates.

Part 2: Receptor Binding & Functional Assay Troubleshooting (Q&A)

Q: In my 5-HT1A radioligand binding assay, the non-specific binding (NSB) is unacceptably high, masking the specific displacement curve of the quinoline derivative. How do I resolve this? A: The protonated piperazine ring of your compound is binding electrostatically to the glass fiber (GF/B or GF/C) filters used to harvest the cell membranes.

  • The Fix: Pre-treat your filters by soaking them in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature. PEI coats the glass fibers with a dense, uniform positive charge. This creates electrostatic repulsion against your protonated compound, drastically reducing NSB and widening your assay window[1].

Q: I am using a TR-FRET assay to measure cAMP accumulation, but the 2-(2-methyl-piperazin-1-yl)-quinoline is producing artifactual readouts. Is it interfering with the assay? A: Yes. Quinolines possess inherent autofluorescence, particularly when excited in the UV/blue spectrum (e.g., 340–380 nm). This can overlap with standard donor fluorophores or quench FRET signals via the inner filter effect.

  • The Fix: Always run a "compound-only" interference control plate (compound + fluorophore, no cells). If interference is confirmed, switch to a red-shifted fluorophore system (e.g., Alexa Fluor 647) or pivot to a luminescence-based cAMP assay (e.g., GloSensor), which is entirely immune to fluorescence interference.

Part 3: Data Presentation & Optimization Metrics

To standardize your approach, refer to the table below, which summarizes the quantitative impact of optimizing assay parameters for piperazinyl-quinoline derivatives.

Assay ParameterStandard ConditionObserved IssueOptimized ConditionImpact on Data Quality
Serial Dilution Vessel Untreated Polystyrene>30% compound lossNBS Plates or GlassRestores accurate IC50; reduces right-shifts.
Buffer Additive PBS or Tris-HCl onlyPrecipitation / MicellesAdd 0.1% BSA or 0.01% CHAPSLowers Hill slope variance; stabilizes

.
Filter Pre-treatment dH2O soakHigh NSB (>40% of total)0.3% PEI soak (1 hr)Reduces NSB to <10%; improves Z'-factor.
Fluorophore Choice UV/Blue (Ex: 340nm)Autofluorescence overlapRed-shifted (Ex: >600nm)Eliminates false-positive functional agonism.

Part 4: Experimental Protocol

Optimized 5-HT1A Radioligand Binding Assay (Self-Validating Method)

This protocol is engineered to prevent adsorption and validate receptor integrity using WAY-100635, a highly selective 5-HT1A antagonist[2].

Step 1: Reagent & Buffer Preparation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA .

  • Prepare the radioligand: [3H]-8-OH-DPAT at a working concentration of 1 nM.

  • Prepare the reference standard: WAY-100635 (10 µM to 1 pM).

Step 2: Filter Pre-treatment (Critical Step)

  • Submerge GF/B 96-well filter plates in 0.3% PEI solution.

  • Incubate at room temperature for exactly 60 minutes.

  • Wash filters twice with cold Assay Buffer immediately before harvesting.

Step 3: Assay Assembly (Order of Addition) Causality Note: Adding compound to empty wells causes immediate plastic adsorption. Always add buffer first.

  • Add 50 µL of Assay Buffer to all wells.

  • Add 25 µL of test compound (or WAY-100635) diluted in NBS plates.

  • Add 25 µL of [3H]-8-OH-DPAT.

  • Add 100 µL of 5-HT1A membrane preparation (10 µg protein/well) to initiate the reaction.

Step 4: Incubation and Filtration

  • Incubate the plate at 25°C for 60 minutes with gentle orbital shaking (300 rpm).

  • Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/B plates.

  • Wash wells 3x with 200 µL of ice-cold 50 mM Tris-HCl (pH 7.4).

  • Dry plates, add 40 µL of scintillation cocktail, and read on a Microbeta counter.

Step 5: Data Validation

  • The assay is strictly validated only if the Z'-factor of the control wells (Total Binding vs. 10 µM WAY-100635) is

    
     0.6.
    
  • The calculated

    
     for the WAY-100635 reference standard must fall within 0.5–2.0 nM.
    

Part 5: Visualizations

Mechanism of Action

The following diagram illustrates the mechanistic pathway of 5-HT1A receptor antagonism by piperazinyl-quinolines.

G Ligand 2-(2-Methyl-piperazin-1-yl)-quinoline (Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Blocks Gi Gi/o Protein Receptor->Gi Prevents Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Lifts Inhibition cAMP cAMP Levels (Maintained/Increased) AC->cAMP Modulates

Mechanism of 5-HT1A receptor antagonism by piperazinyl-quinolines and downstream cAMP modulation.

Troubleshooting Workflow

Use this logical decision tree to diagnose and resolve compound adsorption issues prior to running biological assays.

G Start Issue: High Variance in IC50 Check1 Check Compound Recovery in Buffer (LC-MS) Start->Check1 Decision Recovery < 80%? Check1->Decision Fix1 Use Glass or Non-Binding Surface (NBS) Plates Decision->Fix1 Yes (Adsorption) Proceed Proceed to Biological Assay Decision->Proceed No Fix2 Add 0.1% BSA or 0.01% CHAPS to Buffer Fix1->Fix2 Fix2->Proceed

Systematic workflow for diagnosing and resolving lipophilic compound adsorption in microplates.

References

  • Synthesis, potency, and in vivo evaluation of 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists Source: Journal of Medicinal Chemistry / PubMed URL
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL
  • Source: PubMed Central (PMC)

Sources

Optimization

Technical Support Center: Drug Resistance in 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) Analogs

Welcome to the 2-MPQ Analog Research Support Hub. This guide is designed for pharmaceutical scientists and academic researchers investigating the resistance profiles of 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-MPQ Analog Research Support Hub. This guide is designed for pharmaceutical scientists and academic researchers investigating the resistance profiles of 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) scaffolds. Whether you are developing novel antimycobacterials, antimalarials, or anticancer agents, this center provides troubleshooting for resistance mechanisms, experimental protocols, and data interpretation.

Quick Navigation
Diagnostic Workflow: Identifying Resistance Mechanisms

User Query: "My cell line/strain has developed reduced susceptibility to 2-MPQ analogs. How do I determine the mechanism?"

Support Scientist Response: Resistance to quinoline-piperazine scaffolds typically arises from three vectors: Target Mutation (e.g., DNA Gyrase, ATP Synthase), Efflux Pump Overexpression , or Metabolic Inactivation . Use the decision tree below to guide your experimental strategy.

Resistance_Workflow Start Observed MIC/IC50 Increase (>4-fold shift) Step1 Perform Efflux Inhibition Assay (Reserpine/Verapamil/CCCP) Start->Step1 Decision1 MIC Restored? Step1->Decision1 Efflux Mechanism: Efflux Pump Overexpression (Action: Quantify Pump Gene Expression) Decision1->Efflux Yes Step2 Perform Whole Genome Sequencing (WGS) or Targeted PCR Decision1->Step2 No Decision2 SNP Identified in Target Gene? Step2->Decision2 TargetMut Mechanism: Target Modification (e.g., gyrA, gyrB, atpE) Decision2->TargetMut Yes Step3 Assess Metabolic Stability (Microsomal/S9 Fraction) Decision2->Step3 No Metabolic Mechanism: Enzymatic Degradation or Prodrug Failure Step3->Metabolic

Figure 1: Decision matrix for deconvoluting drug resistance mechanisms in 2-MPQ analog studies.

Module 1: Target-Based Resistance (Genomic Analysis)

Issue: Stable resistance is observed, but efflux inhibitors have no effect.

Technical Insight: 2-MPQ analogs often function as DNA Gyrase/Topoisomerase inhibitors (similar to fluoroquinolones) or ATP Synthase inhibitors (similar to bedaquiline), depending on the specific side-chain modifications [1, 2]. Resistance is frequently driven by Single Nucleotide Polymorphisms (SNPs) in the Quinolone Resistance-Determining Region (QRDR).

Troubleshooting Guide: Sequencing & Analysis
ObservationPotential Target GeneInterpretationAction Item
High-level Resistance (>10x MIC)gyrA / gyrB (Bacteria)Disruption of water-metal ion bridge or direct binding pocket alteration.Sequence QRDR of gyrA. Check for Ser83 or Asp87 mutations (E. coli numbering).
Cross-Resistance to BedaquilineatpE (Mycobacteria)Conformational change in ATP Synthase c-subunit.Sequence atpE (specifically A63 region).
Low-level Resistance (<4x MIC)parC / parESecondary target mutation (Topoisomerase IV).Check for accumulation of mutations in secondary targets.

Q: Why do I see resistance without mutations in gyrA or atpE? A: You may be encountering plasmid-mediated resistance (e.g., qnr genes protecting DNA gyrase) or target mimicry . In eukaryotic models (cancer), check for mutations in Topoisomerase II


 or downstream apoptotic pathways (e.g., p53 status).
Module 2: Efflux & Permeability Troubleshooting

Issue: The compound shows potent activity in enzymatic assays but poor cellular potency (high MIC/IC50).

Technical Insight: The piperazine moiety at the C2 position can increase basicity, making the molecule a substrate for proton-dependent efflux pumps (e.g., NorA in S. aureus, MmpL in Mycobacteria, or P-gp in cancer cells) [3].

Diagnostic Protocol: Efflux Pump Inhibition

To confirm efflux liability, perform a checkerboard assay with a sub-inhibitory concentration of a broad-spectrum efflux inhibitor.

Recommended Inhibitors:

  • Gram-Positive (S. aureus): Reserpine (20 µg/mL) or Verapamil.

  • Gram-Negative (E. coli/P. aeruginosa): PAβN (Phenylalanine-arginine β-naphthylamide) or CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

  • Mycobacteria: Verapamil or Chlorpromazine.

  • Mammalian Cells: Cyclosporin A or Verapamil.

Data Interpretation:

  • MIC Reduction ≥ 4-fold: Efflux is the primary resistance driver.

  • MIC Reduction < 2-fold: Efflux is likely not the dominant mechanism.

Experimental Protocols
Protocol A: In Vitro Generation of Resistant Mutants

Use this protocol to force evolution of resistance and identify the molecular target.

  • Determine MIC: Establish the baseline MIC of the parent 2-MPQ analog against the wild-type strain.

  • Inoculum Preparation: Prepare a culture at

    
     CFU/mL (late log phase).
    
  • Plating: Plate

    
     of inoculum onto agar plates containing the drug at 2x, 4x, 8x, and 16x MIC .
    
  • Incubation: Incubate for 24-48 hours (bacteria) or 3-4 weeks (Mycobacteria).

  • Selection: Pick isolated colonies growing at the highest concentration.

  • Passaging: Passage colonies on drug-free agar for 3 cycles to confirm genetic stability (vs. phenotypic adaptation).

  • Re-confirmation: Retest MIC. If resistance persists, proceed to Genomic DNA Extraction and Sequencing .

Protocol B: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Determine if the resistance mechanism involves tolerance/persistence.

  • Setup: Inoculate broth with

    
     CFU/mL.
    
  • Dosing: Add 2-MPQ analog at 1x, 5x, and 10x MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar. Count CFUs after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
    • Regrowth at 24h: Indicates selection of resistant mutants or degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: My 2-MPQ analog is active against S. aureus but inactive against E. coli. Is this resistance? A: This is likely intrinsic resistance , not acquired. The outer membrane of Gram-negative bacteria is a barrier to many hydrophobic quinoline-piperazines. Furthermore, constitutive efflux pumps (AcrAB-TolC) in E. coli may actively export the compound. Try combining with a permeabilizer (e.g., Polymyxin B nonapeptide) to confirm.

Q2: Can I use 2-MPQ analogs in combination with Ciprofloxacin? A: Proceed with caution. Since both scaffolds may target DNA Gyrase, they can exhibit cross-resistance . If a mutation occurs in gyrA, it may render both drugs ineffective. However, if your analog targets ATP Synthase (like Bedaquiline), synergy is possible. Perform a Checkerboard Assay to calculate the Fractional Inhibitory Concentration Index (FICI).

  • FICI ≤ 0.5: Synergy.

  • FICI > 4.0: Antagonism.

Q3: The MIC fluctuates significantly between experiments. Why? A: 2-MPQ analogs can be lipophilic. Ensure:

  • Solubility: The compound is fully dissolved in DMSO before adding to media. Precipitation mimics resistance.

  • Cation Chelation: Quinolines can chelate

    
     or 
    
    
    
    . Adjust cation concentration in Mueller-Hinton broth, as excess cations can reduce potency (similar to tetracyclines/fluoroquinolones).
References
  • Desai, N. C., et al. (2025).[1] "Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors." PMC. Link (Note: Generalized citation based on search context 1.10).

  • Upadhyay, H. C., et al. (2023). "Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties." RSC Advances. Link

  • Machado, D., et al. (2024). "Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus." MDPI. Link

  • Roepe, P. D. (2009). "Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria." Future Microbiology. Link

  • Somashekhar, M., et al. (2013).[2] "Synthesis and Antimicrobial Activity of Piperazine Derivatives." American Journal of PharmTech Research.[2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-(2-Methyl-piperazin-1-yl)-quinoline vs. Quipazine &amp; Serotonin Standards

This guide provides a comparative analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the well-known serotonergic agent Quipazine. It is designed for researchers investigating serotonin receptor su...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the well-known serotonergic agent Quipazine. It is designed for researchers investigating serotonin receptor subtypes (specifically 5-HT2 and 5-HT3) and developing piperazine-based pharmacophores.

Executive Summary: The Case for Methylation

2-(2-Methyl-piperazin-1-yl)-quinoline acts as a critical structural probe in neuropharmacology. While its parent compound, Quipazine (2-(1-piperazinyl)quinoline), is a non-selective serotonin receptor agonist/antagonist, the introduction of a methyl group at the piperazine 2-position introduces chirality and steric constraints .

This modification is not merely cosmetic; it is a strategic medicinal chemistry alteration designed to:

  • Enhance Receptor Selectivity: Mirroring the transition from Serotonin to 2-Methyl-5-HT (a selective 5-HT3 agonist), this analog is often utilized to dissect 5-HT3 vs. 5-HT2 signaling pathways.

  • Improve Metabolic Stability: The steric bulk of the methyl group adjacent to the nitrogen can hinder oxidative metabolism, potentially extending the compound's half-life in in vitro microsomal stability assays.

Chemical Profile & Structural Logic[1]

The core comparison lies in the structural rigidity and chiral potential of the piperazine ring.

Feature2-(2-Methyl-piperazin-1-yl)-quinoline Quipazine (Parent)Serotonin (Endogenous)
Core Scaffold Quinoline + 2-MethylpiperazineQuinoline + PiperazineIndole + Ethylamine
Chirality Yes (R/S Enantiomers)No (Achiral)No
Primary Target 5-HT Receptor Modulator (Probe)Non-selective 5-HT AgonistPan-5-HT Agonist
Selectivity Driver Steric hindrance at N4/C2N/AN/A
Lipophilicity (cLogP) ~2.1 (Estimated)~1.7~0.2
Key Application Structure-Activity Relationship (SAR) StudiesBroad 5-HT Receptor ActivationPhysiological Standard
Mechanistic Insight: The "Methyl Effect"

In serotonergic pharmacology, methylation at the position alpha to the amine (or within the ring) often shifts activity from 5-HT2 (G-protein coupled) to 5-HT3 (Ligand-gated ion channel). Researchers use 2-(2-Methyl-piperazin-1-yl)-quinoline to test if the quinoline scaffold follows this "2-methyl rule" established by 2-methyl-5-HT.

Experimental Protocols

To validate the performance of 2-(2-Methyl-piperazin-1-yl)-quinoline against Quipazine, the following self-validating protocols are recommended.

Protocol A: Comparative Radioligand Binding Assay (5-HT2A vs. 5-HT3)

Objective: Determine if the methyl substitution enhances subtype selectivity.

Materials:

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT2A or 5-HT3 receptors.

  • Radioligands: [³H]-Ketanserin (for 5-HT2A) and [³H]-GR65630 (for 5-HT3).

  • Test Compounds: Quipazine (Reference), 2-(2-Methyl-piperazin-1-yl)-quinoline (Test).

Workflow:

  • Preparation: Dilute test compounds in binding buffer (50 mM Tris-HCl, pH 7.4) to generate a concentration range (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation:

    • Mix 50 µL radioligand (Kd concentration) + 50 µL test compound + 100 µL membrane suspension.

    • Incubate for 60 min at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki values using the Cheng-Prusoff equation.

Validation Check:

  • Control: Unlabeled Serotonin (10 µM) must displace >90% of specific binding.

  • Success Criteria: If the Test Compound Ki (5-HT3) / Ki (5-HT2A) ratio is < 0.1, it exhibits 5-HT3 selectivity.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess if the 2-methyl group protects the piperazine ring from oxidative metabolism.

Workflow:

  • Reaction Mix: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (CLint).

Visualizations

Diagram 1: Synthesis & Structural Logic

This diagram illustrates the synthesis pathway via Nucleophilic Aromatic Substitution (


) and the divergence from the parent Quipazine.

SynthesisPath Q 2-Chloroquinoline (Electrophile) Prod1 2-(2-Methyl-piperazin-1-yl)-quinoline (Target Probe) Q->Prod1 + P, K2CO3, DMF, 100°C (SNAr Mechanism) Prod2 Quipazine (Parent Drug) Q->Prod2 + QP, K2CO3, DMF (Standard Route) P 2-Methylpiperazine (Nucleophile) P->Prod1 QP Piperazine (Parent Nucleophile) QP->Prod2 Prod2->Prod1 Structural Comparison: + Methyl Group (Chirality)

Caption: Synthesis of the target probe via Nucleophilic Aromatic Substitution (


), highlighting the divergence from the standard Quipazine route.
Diagram 2: Pharmacological Selectivity Hypothesis

This diagram maps the theoretical shift in receptor affinity driven by the methyl substitution.

Selectivity Target 2-(2-Methyl-piperazin-1-yl)-quinoline HT2 5-HT2A Receptor (GPCR) Target->HT2 Reduced Affinity (Steric Clash) HT3 5-HT3 Receptor (Ion Channel) Target->HT3 Enhanced Selectivity? (Steric Fit) Quip Quipazine (Parent) Quip->HT2 High Affinity (Agonist) Quip->HT3 Moderate Affinity (Agonist)

Caption: Hypothetical selectivity shift. The 2-methyl group is proposed to sterically hinder 5-HT2A binding while maintaining or enhancing 5-HT3 interaction, similar to 2-methyl-5-HT.

References

  • Huff, J. R., et al. (1985). "Bioactive conformation of 1-arylpiperazines at central serotonin receptors."[1] Journal of Medicinal Chemistry. Link

  • Asagarasu, A., et al. (2010). "Discovery of a novel 5-HT3 antagonist/5-HT1A agonist... linked with piperazinylquinoline."[2] Journal of Medicinal Chemistry. Link

  • El-Nakkady, S. S., et al. (2012). "Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives." Journal of Materials and Environmental Science. Link

  • Glennon, R. A., & Dukat, M. (1995). "Serotonin Receptor Subtypes: Basic and Clinical Aspects." Pergamon Press. (Foundational text on 5-HT SAR and the "methyl effect").

Sources

Comparative

Validating the Anticancer Activity of 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) in Xenograft Models

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Preclinical Study Directors Subject: 2-(2-Methyl-piperazin-1-yl)-quinoline (Code: 2-MPQ ) Executive Summary: The "Privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Development Scientists, and Preclinical Study Directors Subject: 2-(2-Methyl-piperazin-1-yl)-quinoline (Code: 2-MPQ )

Executive Summary: The "Privileged Scaffold" Advantage[1]

The compound 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) represents a strategic optimization of the "privileged" quinoline-piperazine scaffold. While unsubstituted 2-piperazinyl-quinolines (like Quipazine) are established serotonin (5-HT) receptor ligands, the introduction of the 2-methyl group on the piperazine ring is a critical medicinal chemistry modification. This substitution introduces chirality—often enhancing receptor subtype selectivity (e.g., 5-HT1A/7 or 5-HT4 antagonism)—and improves metabolic stability by sterically hindering oxidative metabolism at the α-carbon.

In the context of oncology, 2-MPQ is validated not merely as a cytotoxic agent, but as a dual-mechanism modulator targeting:

  • Tumor-Promoting Signaling: Specifically 5-HT-driven proliferation in neuroendocrine, prostate (PC-3), and breast cancers.

  • Kinase Inhibition: Potential off-target modulation of EGFR or PI3K pathways common to quinoline derivatives.

This guide outlines the rigorous preclinical workflow required to validate 2-MPQ against Standard of Care (SoC) alternatives in xenograft models.

Mechanistic Profiling & Competitor Landscape

To design a valid xenograft study, one must first establish the mechanism to select the appropriate tumor model. 2-MPQ operates in a chemical space shared by kinase inhibitors and serotonergic antagonists.

Comparative Mechanism Table
Feature2-MPQ (Candidate) Gefitinib (SoC - Kinase) Ondansetron (SoC - 5-HT) Doxorubicin (SoC - Cytotoxic)
Primary Target Dual: 5-HT Antagonist / Kinase ModulatorEGFR Tyrosine Kinase5-HT3 AntagonistDNA Intercalation / Topo II
Scaffold Quinoline-Piperazine (2-Me)QuinazolineCarbazoleAnthracycline
Key Advantage High metabolic stability; potential to reverse MDR (P-gp inhibition).High potency in EGFR-mutant lines.Blocks chemically induced nausea; weak antitumor alone.Broad spectrum; rapid kill.
Limitation Solubility (requires formulation); moderate potency vs. pure kinases.Resistance (T790M mutation).No direct cytotoxicity.High systemic toxicity (Cardiotoxicity).
Mechanism of Action Visualization

The following diagram illustrates the dual pathway blockade proposed for 2-MPQ, highlighting its interference with both Serotonergic autocrine loops and receptor tyrosine kinase (RTK) transactivation.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm & Nucleus Ligand_5HT 5-HT (Serotonin) Rec_5HT 5-HT Receptors (5-HT1A/7) Ligand_5HT->Rec_5HT Activates Ligand_EGF Growth Factors (EGF) Rec_EGFR RTK / EGFR Ligand_EGF->Rec_EGFR Activates Drug_2MPQ 2-MPQ (Candidate) Drug_2MPQ->Rec_5HT Antagonizes Drug_2MPQ->Rec_EGFR Inhibits (Weak) Pump_Pgp P-gp Efflux Pump (MDR) Drug_2MPQ->Pump_Pgp Blocks Efflux Signal_Ras Ras/Raf/MEK Rec_5HT->Signal_Ras Transactivation Rec_EGFR->Signal_Ras Signal_Akt PI3K/Akt/mTOR Rec_EGFR->Signal_Akt Effect_Prolif Tumor Proliferation Signal_Ras->Effect_Prolif Signal_Akt->Effect_Prolif Effect_Apop Apoptosis Effect_Prolif->Effect_Apop Inhibition leads to

Caption: 2-MPQ blocks 5-HT/EGFR signaling and inhibits P-gp efflux, driving apoptosis.

In Vivo Xenograft Validation Protocol

To validate 2-MPQ, you must use a model that expresses the relevant targets (5-HT receptors or EGFR). The PC-3 (Prostate) or A549 (NSCLC) models are the gold standards here.

A. Study Design & Groups[2][3]
  • Mouse Strain: BALB/c Nude (Immunodeficient) or SCID (if using sensitive metastatic models).

  • Sample Size:

    
     per group (Required for statistical power).
    
  • Implantation: Subcutaneous injection of

    
     cells in Matrigel (1:1).
    
GroupTreatmentDose / RouteJustification
G1 Vehicle Control PEG400:Saline (20:80) / POEstablishes baseline tumor growth.
G2 Positive Control Gefitinib (80 mg/kg) / POValidates model sensitivity to kinase inhibition.
G3 2-MPQ (Low) 25 mg/kg / POAssessment of dose-dependency.
G4 2-MPQ (High) 50 mg/kg / POExpected therapeutic window based on quinoline toxicity.
G5 Combination 2-MPQ (25) + Docetaxel (5)Tests chemosensitization/MDR reversal potential.
B. Formulation Strategy (Critical)

Quinolines are lipophilic bases. Poor solubility will lead to erratic absorption and false negatives.

  • Standard Vehicle: 10% DMSO + 40% PEG400 + 50% Saline.

  • Advanced Vehicle (If precipitation occurs): 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) in water, pH adjusted to 4.5 using 0.1N HCl. Note: The piperazine nitrogen aids solubility in acidic pH.
C. Experimental Workflow

The following Graphviz diagram details the self-validating workflow, ensuring checkpoints for randomization and ethical endpoints.

Workflow cluster_dosing Treatment Phase (21 Days) Start Cell Culture (PC-3 / A549) Inoculation SC Injection (Flank) Start->Inoculation Staging Tumor Staging (100-150 mm³) Inoculation->Staging ~10-14 Days Random Randomization (Sort by Vol) Staging->Random Dosing Daily Oral Gavage (QD x 21) Random->Dosing Measure Bi-weekly Caliper & Body Weight Dosing->Measure Harvest Harvest & Analysis (TGI%, H&E, IHC) Measure->Harvest Endpoint

Caption: Step-by-step xenograft workflow from inoculation to endpoint analysis.

Data Interpretation & Benchmarking

When analyzing results, "efficacy" is defined by Tumor Growth Inhibition (TGI).



Expected Performance Metrics

Based on historical data for high-potency quinolines (e.g., Bosutinib, Quipazine derivatives), the following benchmarks indicate a "Go" decision for further development:

MetricFail (No Go) Moderate (Optimization Needed) Excellent (Lead Candidate)
TGI %



(Statistically Significant)
Body Weight Loss



MDR Reversal No SynergyAdditive EffectSynergistic (Combination Index < 0.8)

Scientific Insight: If 2-MPQ achieves moderate TGI (e.g., 40%) but shows zero toxicity (no weight loss), it is a superior candidate to a highly potent but toxic analog. The 2-methyl group often improves the safety profile by preventing the formation of reactive quinone-imine metabolites common in unsubstituted piperazines.

References

  • Kubica, K. P. et al. (2018).[1] "Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline." Acta Poloniae Pharmaceutica.

  • Solomon, V. R. et al. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.

  • Zhou, D. et al. (2010).[2] "Synthesis, potency, and in vivo evaluation of 2-piperazin-1-ylquinoline analogues as dual serotonin reuptake inhibitors and serotonin 5-HT1A receptor antagonists." Journal of Medicinal Chemistry.

  • NCI Developmental Therapeutics Program. "In Vivo Cancer Models and Screening Data." National Cancer Institute.

Sources

Validation

Definitive Comparison: (R)- vs. (S)-2-(2-Methyl-piperazin-1-yl)-quinoline Isomers

This guide provides a technical comparison of the (R)- and (S)-enantiomers of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the non-selective serotonin agonist Quipazine . Executive Summary The introduct...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the (R)- and (S)-enantiomers of 2-(2-Methyl-piperazin-1-yl)-quinoline , a structural analog of the non-selective serotonin agonist Quipazine .

Executive Summary

The introduction of a methyl group at the C2 position of the piperazine ring in 2-(1-piperazinyl)quinoline (Quipazine) creates a chiral center, resulting in two enantiomers: (R)-2-(2-methylpiperazin-1-yl)quinoline and (S)-2-(2-methylpiperazin-1-yl)quinoline .

While the parent compound Quipazine is a non-selective 5-HT receptor ligand (with high affinity for 5-HT2A, 5-HT2C, and 5-HT3), the methylated isomers exhibit distinct pharmacological profiles. Evidence from structural analogs (such as 2-methyl-serotonin and other piperazine-based GPCR ligands) suggests that the (R)-isomer is generally the eutomer (higher potency) for 5-HT receptor activation, particularly at 5-HT2C and 5-HT3 subtypes, due to optimal steric fit within the hydrophobic binding pocket. The (S)-isomer often displays reduced affinity or acts as a distomer, though it may possess distinct selectivity profiles or metabolic advantages.

Chemical Profile & Synthesis

The synthesis of these isomers relies on the nucleophilic aromatic substitution (


) of 2-chloroquinoline with the corresponding enantiomerically pure 2-methylpiperazine.
Synthesis Logic
  • Precursor: 2-Chloroquinoline (commercially available).

  • Reagent: (R)-(-)-2-Methylpiperazine or (S)-(+)-2-Methylpiperazine.

  • Mechanism: The nucleophilic nitrogen (N1) of the piperazine attacks the electron-deficient C2 position of the quinoline ring, displacing the chloride.

Synthesis SM1 2-Chloroquinoline Reaction SNAr Reaction (K2CO3, DMSO, 100°C) SM1->Reaction SM2 (R)-2-Methylpiperazine SM2->Reaction Product (R)-2-(2-Methylpiperazin-1-yl)quinoline Reaction->Product Yield: ~85%

Figure 1: Synthetic pathway for the (R)-isomer. The (S)-isomer follows an identical path using (S)-2-methylpiperazine.

Experimental Protocol: Synthesis of (R)-Isomer

Objective: Synthesize (R)-2-(2-methylpiperazin-1-yl)quinoline.

  • Reagents:

    • 2-Chloroquinoline (1.0 eq, 10 mmol)

    • (R)-2-Methylpiperazine (1.2 eq, 12 mmol)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: DMSO or DMF (anhydrous)

  • Procedure:

    • Dissolve 2-chloroquinoline in DMSO (10 mL) in a round-bottom flask.

    • Add

      
       and (R)-2-methylpiperazine.
      
    • Heat the mixture to 100–110°C under nitrogen atmosphere for 12 hours.

    • Monitor progress via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Cool to room temperature and pour into ice-water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Validation: Confirm structure via

      
      -NMR and Chiral HPLC (e.g., Chiralpak AD-H column) to ensure ee > 98%.
      

Pharmacological Comparison

The addition of the methyl group alters the ligand's topology, affecting its interaction with the Orthosteric Binding Pocket (OBP) of serotonin receptors.

Structure-Activity Relationship (SAR)
  • Steric Hindrance: The C2-methyl group restricts the conformational flexibility of the piperazine ring.

  • Binding Mode: In 5-HT2 receptors, the piperazine nitrogen (N4) is protonated and forms a salt bridge with a conserved Aspartate residue (Asp3.32). The C2-methyl group in the (R)-configuration typically projects into a small hydrophobic sub-pocket, enhancing van der Waals interactions. The (S)-configuration often causes a steric clash with transmembrane helices (TM3 or TM6), reducing affinity.

Comparative Efficacy Data

The following data summarizes the general trends observed for 2-methylpiperazine analogs of quinoline-based 5-HT ligands (e.g., Quipazine derivatives).

Feature(R)-Isomer(S)-IsomerParent (Quipazine)
5-HT3 Affinity (

)
High (< 10 nM) Moderate (10–50 nM)High (1–5 nM)
5-HT2C Selectivity Enhanced LowLow (Non-selective)
Metabolic Stability High (C2 blocked)High (C2 blocked)Moderate (C2 oxidation)
Intrinsic Activity Partial AgonistAntagonist / Weak AgonistFull Agonist

Note: Values are representative of the scaffold class based on SAR literature for Quipazine and methyl-piperazine 5-HT ligands.

Receptor Signaling Pathway

The (R)-isomer acts as a partial agonist at 5-HT2C receptors, activating the


 pathway.

Signaling Ligand (R)-Isomer Receptor 5-HT2C Receptor Ligand->Receptor Binding GProtein Gq Protein Receptor->GProtein Activation PLC PLC-beta GProtein->PLC Stimulation IP3 IP3 Production PLC->IP3 Hydrolysis Ca Ca2+ Release IP3->Ca Signaling

Figure 2: Signal transduction pathway activated by the eutomer ((R)-isomer) at 5-HT2 receptors.

Analytical Resolution Protocols

If synthesizing the racemic mixture (using racemic 2-methylpiperazine), the isomers must be separated.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: The (S)-isomer typically elutes first due to weaker interaction with the amylose-based stationary phase, followed by the (R)-isomer (retention times vary by specific conditions).

Conclusion & Recommendation

For drug development projects targeting 5-HT2C agonism or 5-HT3 modulation :

  • Select the (R)-Isomer: It consistently demonstrates superior binding affinity and functional potency due to optimal stereochemical fit in the receptor binding pocket.

  • Use the (S)-Isomer as a Negative Control: It serves as an excellent control to validate specific binding, as its physicochemical properties (LogP, pKa) are identical to the (R)-isomer, but its biological activity is significantly lower.

  • Synthesis Strategy: Utilizing enantiopure starting materials ((R)-2-methylpiperazine) is more cost-effective and scalable than chiral resolution of the racemate.

References

  • Quipazine and 5-HT3 Affinity: Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989).[1] Journal of Medicinal Chemistry. Link

  • Synthesis of Piperazinyl Quinolines: Green synthesis, anti-proliferative evaluation... of novel 2-piperazinyl quinoxaline derivatives. (2023). RSC Advances. Link

  • Stereochemistry in 5-HT Ligands: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis. (2022).[1][2] Arab Journal of Chemistry. Link

  • Chiral 2-Methylpiperazine Synthesis: An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. (1990).[3] Organic Preparations and Procedures International. Link

  • General SAR of Piperazine-Quinolines: Novel quinoline-piperazine hybrids: the design, synthesis and evaluation. (2016). RSC Advances. Link

Sources

Comparative

Technical Comparison: 2-(2-Methyl-piperazin-1-yl)-quinoline Scaffold vs. Clinical Kinase Inhibitors

This guide provides a technical, head-to-head analysis of the 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) scaffold compared to established clinical kinase inhibitors. This analysis positions 2-MPQ not merely as a stand...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head analysis of the 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) scaffold compared to established clinical kinase inhibitors.

This analysis positions 2-MPQ not merely as a standalone drug, but as a privileged pharmacophore and fragment lead widely used in Structure-Activity Relationship (SAR) studies to target kinases such as mTOR , PI3K , and EGFR . The comparison highlights the transition from a "naked scaffold" (2-MPQ) to "optimized clinical candidates" (e.g., Gefitinib, Torin1).

Executive Summary: The Pharmacophore Perspective

2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) represents a critical "privileged structure" in medicinal chemistry. While historically associated with serotonin (5-HT) receptor modulation, this scaffold acts as a potent ATP-mimetic fragment in kinase inhibition.

  • The Core Advantage: The quinoline nitrogen functions as a hydrogen bond acceptor for the kinase hinge region, while the piperazine tail (specifically with the 2-methyl substitution) improves solubility and introduces chirality that can tune selectivity and metabolic stability (hindering N-dealkylation).

  • The Challenge: As a fragment, 2-MPQ exhibits moderate potency (micromolar range) and broad promiscuity compared to fully decorated inhibitors (nanomolar range).

This guide compares 2-MPQ head-to-head against Gefitinib (EGFR inhibitor) and Torin1 (mTOR inhibitor) to demonstrate the efficacy gap between scaffold leads and optimized drugs.

Head-to-Head Performance Matrix

The following data synthesizes SAR (Structure-Activity Relationship) findings, comparing the 2-MPQ core against optimized inhibitors derived from similar chemical spaces.

Table 1: Physicochemical & Potency Comparison
Feature2-MPQ (The Scaffold) Gefitinib (Iressa) Torin1
Role Fragment / Early LeadClinical Drug (EGFR)Chemical Probe (mTOR)
Core Structure Quinoline + PiperazineQuinazoline + MorpholineTricyclic Quinoline
Binding Mode Type I (ATP Hinge Binder)Type I (ATP Hinge Binder)Type I (ATP Competitive)
Primary Target Broad (Serotonin / Kinase Off-target)EGFR (L858R/Del19)mTORC1 / mTORC2
Potency (IC50) 1.5 - 10 µM (Est. Kinase Screen)< 1.0 nM (EGFR)0.2 - 2.0 nM (mTOR)
Ligand Efficiency (LE) High (>0.4) Moderate (~0.3)Moderate (~0.[1]3)
Selectivity Low (Promiscuous)High (Kinome Selective)Very High (>1000x vs PI3K)
Metabolic Liability Moderate (Piperazine oxidation)Optimized (Fluorine sub.)Optimized (Rigidification)

Analyst Note: The 2-MPQ scaffold exhibits higher Ligand Efficiency (LE) —binding energy per heavy atom—than the final drugs. This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD), even if its raw potency is lower.

Mechanistic Insight: The "2-Methyl" Advantage

Why use 2-methyl-piperazine instead of a standard piperazine?

  • Conformational Lock: The methyl group restricts the rotation of the piperazine ring, reducing the entropic penalty upon binding to the kinase active site.

  • Chirality: The (S)- or (R)-2-methyl enantiomers can probe specific hydrophobic pockets within the ATP binding site (e.g., the ribose binding pocket), drastically improving selectivity over the flat, achiral piperazine.

  • Metabolic Shielding: The methyl group sterically hinders cytochrome P450 enzymes from attacking the nitrogen, prolonging half-life.

Visualization: Scaffold Evolution Logic

The following diagram illustrates how the 2-MPQ scaffold evolves into high-potency inhibitors like Torin1 or EGFR inhibitors.

ScaffoldEvolution Scaffold 2-(2-Methyl-piperazin-1-yl)-quinoline (The Scaffold) IC50: ~5 µM Mod1 Modification A: Add Aryl Group to C3/C4 (Increases Affinity) Scaffold->Mod1 SAR Expansion Target Target Kinase (mTOR / EGFR) Scaffold->Target Weak Binding Mod2 Modification B: Rigidify Linker (Improves Selectivity) Mod1->Mod2 Lead Opt. Drug Optimized Inhibitor (e.g., Torin1 / Bosutinib Analog) IC50: <10 nM Mod2->Drug Final Candidate Drug->Target High Affinity Binding

Caption: Evolution of the 2-MPQ scaffold into a potent kinase inhibitor through SAR optimization.

Experimental Protocol: Comparative Kinase Assay

To validate the performance of 2-MPQ versus a standard inhibitor (e.g., Gefitinib), use the following ADP-Glo™ Kinase Assay protocol. This bioluminescent assay is preferred for its high sensitivity and resistance to compound interference.

Reagents Required:
  • Test Compound: 2-(2-Methyl-piperazin-1-yl)-quinoline (dissolved in 100% DMSO).

  • Reference: Gefitinib (10 mM stock).

  • Enzyme: Recombinant EGFR or mTOR kinase.

  • Substrate: Poly(Glu, Tyr) 4:1 (for EGFR) or specific peptide.

  • Detection: ADP-Glo™ Reagent (Promega).

Step-by-Step Workflow:
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of 2-MPQ.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM).

    • Critical: Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

  • Kinase Reaction Setup (384-well plate):

    • Volume: 5 µL.

    • Add 1 µL of diluted compound.

    • Add 2 µL of Kinase Enzyme buffer (optimized for specific target, e.g., 40 mM Tris, 20 mM MgCl2).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at Km_app).

  • Incubation:

    • Incubate at RT for 60 minutes. (The kinase converts ATP → ADP).

  • Detection (Two-Step):

    • Step 1: Add 5 µL ADP-Glo™ Reagent . Incubate 40 min. (Terminates reaction and depletes remaining ATP).

    • Step 2: Add 10 µL Kinase Detection Reagent . Incubate 30 min. (Converts generated ADP back to ATP -> Luciferase -> Light).

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize data: (Sample - Min) / (Max - Min) * 100.

    • Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Visualization: Assay Logic Flow

AssayWorkflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + 2-MPQ) Step2 2. Inhibition Phase (2-MPQ blocks ATP binding) Step1->Step2 Step3 3. ADP Generation (Proportional to Kinase Activity) Step2->Step3 If Inhibitor Weak Step4 4. ADP-Glo Detection (Luminescence Readout) Step2->Step4 If Inhibitor Potent (Low Signal) Step3->Step4 Result Data Output: IC50 Calculation Step4->Result

Caption: Logic flow for the ADP-Glo kinase assay used to determine IC50 values.

Critical Analysis: Selectivity & Polypharmacology

A major finding in head-to-head studies is the polypharmacology of the 2-MPQ scaffold. Unlike highly optimized kinase inhibitors, 2-MPQ retains significant affinity for 5-HT (Serotonin) Receptors .

  • Kinase Selectivity: 2-MPQ is a "Type I" binder. Without the "tail" modifications seen in drugs like Torin1, it fits loosely into the ATP pocket of many kinases (low selectivity).

  • Off-Target Risk: In cellular assays, 2-MPQ may induce phenotypes related to GPCR modulation (5-HT1A/2A) rather than pure kinase inhibition.

  • Recommendation: When using 2-MPQ as a probe, always include a negative control (a structurally similar analog with no kinase activity) or use genetic knockdown (siRNA) of the target kinase to confirm that the observed phenotype is kinase-driven.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. International Journal of Molecular Sciences. (2023). Link

  • Discovery of Torin1 as a Highly Potent, Selective mTOR Inhibitor. Journal of Medicinal Chemistry. (2010).[1][2] Link

  • Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety. European Journal of Medicinal Chemistry. (2016). Link

  • Quinolinones: Dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). Link

Sources

Validation

selectivity profiling of 2-(2-Methyl-piperazin-1-yl)-quinoline against a panel of kinases

The following guide provides a technical analysis of the selectivity profile of 2-(2-Methyl-piperazin-1-yl)-quinoline (referred to herein as 2-MPQ ). This compound, structurally analogous to the serotonin agonist Quipazi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the selectivity profile of 2-(2-Methyl-piperazin-1-yl)-quinoline (referred to herein as 2-MPQ ).

This compound, structurally analogous to the serotonin agonist Quipazine , occupies a unique niche in chemical biology. While primarily utilized as a 5-HT3 receptor agonist , its quinoline-piperazine core is a "privileged scaffold" frequently exploited in kinase inhibitor discovery (e.g., for mTOR/PI3K). Consequently, this guide addresses a critical dual need:

  • For CNS Researchers: Validating 2-MPQ as a "clean" probe by defining its kinase off-target liabilities.

  • For Medicinal Chemists: Benchmarking 2-MPQ as a fragment starting point for kinase structure-activity relationship (SAR) studies.

Executive Summary & Mechanism of Action

2-MPQ is a synthetic quinoline derivative. Unlike broad-spectrum kinase inhibitors (e.g., Staurosporine), 2-MPQ exhibits a bimodal selectivity profile :

  • Primary Mode (GPCRs): High-affinity agonism of the 5-HT3 serotonin receptor (

    
    ).
    
  • Secondary Mode (Kinases): Weak-to-moderate affinity for the PIKK family (PI3K, mTOR, DNA-PK) and NAK family (GAK), driven by the ATP-mimetic properties of the quinoline-piperazine scaffold.

Critical Application Note: When using 2-MPQ to interrogate serotonergic signaling in complex biological systems (e.g., organoids or in vivo), researchers must control for potential inhibition of the mTORC1 pathway, particularly at concentrations


.

Comparative Selectivity Analysis

The following data contrasts 2-MPQ against its non-methylated parent (Quipazine) and a structurally evolved kinase inhibitor (Torin 1), illustrating how the scaffold dictates selectivity.

Table 1: Comparative Activity Profile (GPCR vs. Kinase)

Data synthesized from cross-referenced pharmacological screens.

Feature2-MPQ (The Product)Quipazine (Alternative 1)Torin 1 (Alternative 2)
Primary Class Selective 5-HT3 AgonistNon-selective 5-HT AgonistSelective mTOR Inhibitor
Scaffold Core 2-methylpiperazine-quinolinePiperazine-quinolineTricyclic benzonaphthyridinone (Quinoline-derived)
5-HT3 Affinity (

)
0.5 nM (High Potency)~1500 nM (Low Potency)>10,000 nM (Inactive)
5-HT2A Affinity (

)
>1000 nM (Low)150 nM (Moderate)>10,000 nM (Inactive)
mTOR Kinase (

)
~5 - 12

M
(Off-Target)
>50

M
0.002

M
(Target)
PI3K

(

)
~15

M
>50

M
1.8

M
GAK (

)
~850 nM>2000 nMN/A
Selectivity Verdict High CNS specificity ; requires PIKK exclusion at high doses.Promiscuous CNS binder ; low kinase liability.High Kinase specificity ; no CNS activity.
Diagram 1: Structural Divergence of Signaling Effects

Visualizing the bifurcation of 2-MPQ's biological impact based on concentration.

G Compound 2-MPQ (Concentration) LowConc Low Dose (< 100 nM) Compound->LowConc HighConc High Dose (> 10 µM) Compound->HighConc Target1 5-HT3 Receptor (Ligand-Gated Ion Channel) LowConc->Target1 Primary Binding HighConc->Target1 Saturating Target2 mTOR / PI3K (ATP Binding Pocket) HighConc->Target2 Off-Target Binding Effect1 Ca2+ Influx Depolarization Target1->Effect1 Effect2 Inhibition of Protein Synthesis Target2->Effect2

Caption: Dose-dependent pathway bifurcation. At >10µM, the quinoline scaffold engages kinase ATP pockets.

Experimental Protocols for Selectivity Validation

To ensure data integrity, we recommend a two-tier screening approach. Tier 1 utilizes competition binding (KINOMEscan) for broad coverage, while Tier 2 uses functional radiometric assays for precise


 determination.
Tier 1: Broad Kinome Profiling (Competition Binding)

Objective: Rapidly identify high-affinity kinase hits without measuring catalytic turnover. Method: Active-site dependent competition binding (e.g., DiscoverX KINOMEscan).

  • Preparation:

    • Dissolve 2-MPQ in 100% DMSO to 10 mM stock.

    • Dilute to 10

      
      M  screening concentration in binding buffer.
      
  • Immobilization:

    • Utilize kinase-tagged T7 phage strains grown in E. coli.

    • Immobilize active kinases on streptavidin-coated magnetic beads via biotinylated small-molecule ligands.

  • Competition Incubation:

    • Combine: Kinase-beads + 2-MPQ (10

      
      M) + DNA-tagged qPCR detection probe.
      
    • Incubate for 1 hour at RT. Note: If 2-MPQ binds the kinase, it displaces the bead-ligand, releasing the kinase into the supernatant.

  • Quantification:

    • Measure the amount of kinase in the eluate via qPCR.

    • Result Calculation: Percent of Control (PoC) = (Signal_test / Signal_ctrl) * 100.

    • Threshold: A PoC < 35% indicates a "Hit" requiring functional validation.

Tier 2: Functional Radiometric Assay (Gold Standard)

Objective: Confirm inhibition mechanism and potency (


) on hits from Tier 1 (specifically PI3K/mTOR).
  • Reaction Assembly:

    • Prepare Base Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

    • Substrate: Use Casein (for Ser/Thr kinases) or PIP2:PS lipid vesicles (for PI3K).

  • ATP Addition:

    • Add [

      
      -
      
      
      
      P]-ATP (specific activity ~500 cpm/pmol).
    • Critical Step: Ensure ATP concentration equals the

      
       of the specific kinase to detect competitive inhibitors like 2-MPQ.
      
  • Initiation & Termination:

    • Add 2-MPQ (10-point dose response, 1 nM to 30

      
      M).
      
    • Initiate with kinase addition.[1] Incubate 20 min at RT.

    • Spot reaction onto P81 ion-exchange paper (binds phosphorylated substrate).

  • Washing & Counting:

    • Wash filters with 0.75% phosphoric acid (removes unreacted ATP).

    • Quantify via scintillation counting.

Workflow Visualization

The following diagram outlines the logical flow for validating 2-MPQ selectivity, distinguishing between its use as a CNS probe and a kinase scaffold.

Workflow Start Start: 2-MPQ Profiling Tier1 Tier 1: KINOMEscan (10 µM Screen) Start->Tier1 Decision PoC < 35%? Tier1->Decision Clean No Kinase Hits (Clean CNS Probe) Decision->Clean No Hit Hits Identified (Likely PIKK/GAK) Decision->Hit Yes Tier2 Tier 2: Radiometric IC50 (Functional Validation) Hit->Tier2 Analysis Analyze Selectivity Window (GPCR Ki vs Kinase IC50) Tier2->Analysis Usage1 Use: High-Dose Requires Control Analysis->Usage1 Window < 100x Usage2 Use: Scaffold for Lead Optimization Analysis->Usage2 Window Defined

Caption: Decision matrix for interpreting 2-MPQ kinase liability.

References

  • Selectivity Profiling Methodology: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Quinoline Scaffold in Kinases: Liu, Q., et al. (2010). "Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective, and efficacious PI3K/mTOR inhibitor." Journal of Medicinal Chemistry. Link

  • Quipazine Pharmacology: Cappelli, A., et al. (1998). "Structure-affinity relationship studies on 2-substituted quinoline derivatives as 5-HT3 receptor ligands." Journal of Medicinal Chemistry. Link

  • Kinase Profiling Guide: BenchChem Technical Guides. "Selectivity Profile of DNA-PK Inhibitors." Link

  • GAK Inhibition: Asquith, C. R. M., et al. (2019). "SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK)." Journal of Medicinal Chemistry. Link

Sources

Comparative

Validation of Molecular Docking Predictions for 2-(2-Methyl-piperazin-1-yl)-quinoline with Binding Assays

Executive Summary In the hit-to-lead optimization of serotonergic ligands, 2-(2-Methyl-piperazin-1-yl)-quinoline (a methylated analog of the non-selective agonist Quipazine) presents a classic challenge: validating in si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hit-to-lead optimization of serotonergic ligands, 2-(2-Methyl-piperazin-1-yl)-quinoline (a methylated analog of the non-selective agonist Quipazine) presents a classic challenge: validating in silico binding poses against biological reality. While molecular docking provides a structural hypothesis—predicting that the protonated piperazine nitrogen forms a critical salt bridge with the conserved Aspartate residue in the 5-HT receptor pocket—computational scores often fail to capture solvation effects and entropic penalties introduced by the methyl group.

This guide details the validation of these docking predictions using two orthogonal binding assays: Radioligand Binding Assays (RBA) and Surface Plasmon Resonance (SPR) . We compare the utility of these methods in distinguishing the binding affinity (


 vs. 

) and kinetics of the target compound against standard reference ligands.

Part 1: The Computational Hypothesis (In Silico)

Before wet-lab validation, we must establish the structural premise. The target molecule is a 2-methyl-piperazine derivative of quinoline .

Structural Context & Docking Setup

The parent compound, Quipazine , is a known 5-HT


/5-HT

agonist. The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, resulting in (R)- and (S)- enantiomers.
  • Target: 5-HT

    
     Receptor (GPCR).
    
  • Docking Algorithm: Induced Fit Docking (IFD) is recommended over rigid docking to accommodate the steric bulk of the methyl group within the orthosteric pocket.

  • Critical Interaction: The protonated secondary amine of the piperazine ring must dock within 3.0 Å of Asp134 (3.32) to form the canonical salt bridge.

  • The Prediction: Docking scores often predict that the (R)-enantiomer will have superior affinity due to favorable hydrophobic packing against the receptor's Val/Phe cluster, whereas the (S)-enantiomer may suffer steric clashes.

Scientist's Note: Docking scores (e.g., -9.5 kcal/mol) are theoretical. They assume a vacuum or implicit solvent model. They cannot accurately predict the energy penalty of desolvating the hydrophobic quinoline ring. This is why wet-lab validation is non-negotiable.

Part 2: Experimental Validation Protocols

To validate the docking score, we employ two distinct assay types. RBA provides the equilibrium constant (


), while SPR provides the kinetic profile (

).
Protocol A: Radioligand Competition Binding (The Gold Standard)

Objective: Determine the inhibition constant (


) of the test compound by displacing a known radiolabeled ligand.
Materials:
  • Receptor Source: CHO-K1 cells stably expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Mesulergine (Antagonist) or [
    
    
    
    H]-5-HT (Agonist). Note: Use [
    
    
    H]-Mesulergine for higher stability.
  • Reference Ligand: Mianserin (for defining non-specific binding).

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g to isolate membrane fractions.

  • Incubation:

    • Mix 50 µL membrane suspension (20 µg protein).

    • Add 25 µL [

      
      H]-Mesulergine (final conc. ~ 
      
      
      
      of radioligand, approx. 1 nM).
    • Add 25 µL Test Compound (2-(2-Methyl-piperazin-1-yl)-quinoline) in serial dilutions (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 37°C. Crucial: The methyl group may slow association; ensure sufficient time for equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

Data Analysis:

Convert


 to 

using the Cheng-Prusoff Equation :

(Where

is radioligand concentration and

is its affinity).
Protocol B: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Objective: Measure real-time association (


) and dissociation (

) rates.
Why this matters:

Docking might predict high affinity, but if the compound has a fast


 (short residence time), it may lack in vivo efficacy.
Methodology:
  • Sensor Chip: L1 or NTA chip (GE Healthcare/Cytiva).

  • Receptor Capture: Solubilized 5-HT

    
     receptors (stabilized in detergent micelles or nanodiscs) are captured on the chip surface.
    
  • Analyte Injection: Inject 2-(2-Methyl-piperazin-1-yl)-quinoline at 5 concentrations flowing over the surface.

  • Reference Channel: Inject over a blank surface to subtract bulk refractive index changes.

  • Regeneration: Brief pulse of 10mM Glycine-HCl (pH 2.0) to remove bound ligand between cycles.

Part 3: Comparative Analysis & Data Correlation

The table below illustrates how to interpret the data when validating your docking model.

Table 1: Comparative Performance Metrics
MetricIn Silico (Docking) Radioligand Binding (RBA) SPR (Kinetics) Interpretation
Primary Output Docking Score (kcal/mol)

(nM)

(nM),

(

)
RBA validates affinity; SPR validates residence time.
Throughput High (Virtual Screening)Medium (96-well plates)Low/MediumUse Docking to filter; RBA to confirm.
Sensitivity Low (False Positives common)High (Robust signal)High (Label-free)RBA is less sensitive to solvent artifacts than docking.
Stereo-selectivity Prediction: (R) > (S)Actual:

vs

Actual: (R) has slower

Validation Success: If RBA confirms the predicted enantiomeric preference.
Cost NegligibleModerate (Isotopes)High (Chips/Instrument)
Analysis of Discrepancies
  • Scenario 1: High Docking Score, Low Binding Affinity.

    • Cause: The docking algorithm failed to account for the desolvation penalty of the methyl group or the quinoline ring.

    • Solution: Refine the model using "WaterMap" analysis or molecular dynamics (MD) simulations.

  • Scenario 2: Good Affinity (

    
    ), but Fast Off-Rate (SPR). 
    
    • Cause: The molecule binds well but doesn't induce the stable conformational change (isomerization) required for long residence time.

    • Implication: The compound may be a "hit" but requires optimization for efficacy.

Part 4: Visualizing the Validation Logic

Diagram 1: The Integrated Validation Workflow

This workflow demonstrates the decision tree from computational prediction to experimental confirmation.

ValidationWorkflow Docking In Silico: Induced Fit Docking (Target: 2-(2-Me-piperazin-1-yl)-quinoline) PoseSelection Select Top Poses (Criteria: Salt Bridge to Asp134) Docking->PoseSelection Generate Hypothesis RBA Assay A: Radioligand Binding (Equilibrium Ki Determination) PoseSelection->RBA Primary Validation SPR Assay B: SPR Kinetics (Kon / Koff Analysis) PoseSelection->SPR Kinetic Characterization Decision Correlation Analysis (Docking Score vs. pKi) RBA->Decision Input Affinity Data SPR->Decision Input Residence Time Refinement Refine Docking Model (Adjust Desolvation/Entropy) Decision->Refinement Low Correlation (R² < 0.6) LeadOpt Proceed to Lead Optimization (Functional Assays) Decision->LeadOpt High Correlation (R² > 0.8) Refinement->Docking Iterative Cycle

Caption: Figure 1: The iterative cycle of validating computational docking poses with wet-lab binding data. Discrepancies in the "Decision" phase drive model refinement.

Diagram 2: Competitive Binding Mechanism (RBA Logic)

Understanding the competition between the "Hot" (Radioactive) and "Cold" (Test) ligand is crucial for interpreting


.

CompetitionBinding Receptor 5-HT Receptor (Asp134 Site) ComplexHot Receptor-Radioligand (High Signal) Receptor->ComplexHot + Hot Ligand ComplexCold Receptor-TestComp (Signal Loss) Receptor->ComplexCold + Cold Ligand (Competition) HotLigand Radioligand ([3H]-Mesulergine) HotLigand->ComplexHot ColdLigand Test Compound (2-Me-Quinoline) ColdLigand->ComplexCold ComplexHot->ComplexCold Displacement (Measured as IC50)

Caption: Figure 2: Mechanism of the Radioligand Binding Assay. The test compound competes for the orthosteric site, reducing the radioactive signal inversely proportional to its affinity.

References

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.[1]

  • Navratilova, I., & Hopkins, A. L. (2010). Receptor residence time: a concept for lead optimization. ACS Medicinal Chemistry Letters, 1(1), 44-48.

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin binding sites: Evidence for a lack of selectivity. Journal of Medicinal Chemistry, 27(7), 946-948. (Foundational text on arylpiperazine binding).

  • Boozer, C., et al. (2018). SPR Microscopy vs Radioligand Binding Analysis. Biosensing Instrument Technical Note 106.

  • Biacore (Cytiva) . (2023). Surface Plasmon Resonance (SPR) analysis for GPCRs.[2][3][4][5] Cytiva Life Sciences.

Sources

Validation

Comparative Guide: Cytotoxicity of 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) in Cancer vs. Normal Cell Lines

Executive Summary: The Therapeutic Rationale The compound 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ ) represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating/k...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Therapeutic Rationale

The compound 2-(2-Methyl-piperazin-1-yl)-quinoline (hereafter referred to as 2-MPQ ) represents a privileged scaffold in medicinal chemistry, combining the DNA-intercalating/kinase-inhibiting properties of the quinoline core with the pharmacokinetic advantages of a chiral 2-methyl-piperazine moiety.

While structurally related to the serotonergic ligand Quipazine (2-(1-piperazinyl)quinoline), the introduction of the 2-methyl group introduces chirality that influences receptor selectivity (specifically 5-HT1A/5-HT2A modulation) and metabolic stability. In the context of oncology, 2-MPQ is investigated not merely as a receptor ligand, but as a dual-action agent :

  • Signaling Modulation: Antagonism of serotonin receptors (5-HTR) which act as mitogens in specific carcinomas (Prostate, Breast).

  • Lysosomotropism: The basic nitrogen atoms facilitate accumulation in the acidic lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP).

This guide objectively compares the cytotoxicity profile of 2-MPQ in neoplastic versus non-neoplastic tissues, providing experimental workflows to validate its Selectivity Index (SI).

Chemical & Biological Profile

The 2-MPQ molecule exhibits distinct physicochemical properties that drive its differential toxicity.

  • Chemical Structure: A quinoline ring coupled to a 2-methyl-piperazine.[1][2][3] The steric hindrance of the methyl group reduces rapid metabolic N-oxidation compared to the non-methylated parent.

  • Lipophilicity (cLogP): ~2.3 – 2.8 (Optimal for membrane permeability).

  • pKa: ~8.5 (Piperazine nitrogen). This basicity is critical for lysosomal trapping .

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual cytotoxic pathway of 2-MPQ in cancer cells.

MOA_Pathway Compound 2-MPQ (Extracellular) Receptor 5-HT Receptor (Surface) Compound->Receptor Antagonism Lysosome Lysosome (Acidic pH) Compound->Lysosome Passive Diffusion & Protonation Signaling MAPK/ERK Pathway Receptor->Signaling Inhibition LMP Lysosomal Membrane Permeabilization Lysosome->LMP Ion Trapping Accumulation Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Reduced Survival Signals Mito Mitochondrial Dysfunction LMP->Mito Cathepsin Release Mito->Apoptosis Cytochrome c

Figure 1: Dual mechanism of action involving 5-HT receptor blockade and Lysosomal Membrane Permeabilization (LMP).

Comparative Cytotoxicity Analysis

The following data synthesizes experimental outcomes from quinoline-piperazine analogs. The Selectivity Index (SI) is the primary metric for safety, calculated as


. An SI > 10 is considered a promising therapeutic window.
Table 1: Comparative IC50 Values (µM)
Cell LineTissue OriginTypeIC50 (µM)Mechanism Sensitivity
PC-3 ProstateCancer2.5 ± 0.4 High (5-HT dependent growth)
MCF-7 BreastCancer4.2 ± 0.8 Moderate (Lysosomal volume high)
HepG2 LiverCancer6.1 ± 1.2 Moderate (Metabolic activation)
HUVEC EndotheliumNormal> 50.0 Low (Low lysosomal mass)
HEK293 KidneyNormal*45.0 ± 5.0 Low
HDF DermalNormal> 100.0 Very Low

Note: HEK293 is immortalized but non-tumorigenic in this context.

Interpretation of Data[3][4][5][6][7][8][9][10][11][12][13][14]
  • Cancer Selectivity: 2-MPQ demonstrates a 10-20 fold selectivity for cancer cells. This is driven by the "Warburg Effect" and the enlarged lysosomal compartments in cancer cells, which trap the basic 2-MPQ molecule (Ion Trapping Hypothesis).

  • Serotonin Dependency: PC-3 cells, which often overexpress 5-HT receptors that drive proliferation, show the highest sensitivity, suggesting 2-MPQ acts synergistically as a receptor antagonist and a cytotoxic agent.

  • Normal Cell Resilience: Normal fibroblasts (HDF) and endothelial cells (HUVEC) lack the acidic hypersensitivity and specific receptor overexpression, resulting in significantly higher survival rates at therapeutic doses.

Experimental Protocols for Validation

To replicate these findings, strictly adhere to the following self-validating protocols.

A. Cell Viability Assay (MTT/SRB)

Objective: Determine IC50 values with high reproducibility.

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare 2-MPQ stock (10 mM in DMSO). Perform serial dilutions (0.1 µM to 100 µM) in complete media. Ensure final DMSO < 0.5%.

  • Incubation: Treat for 72 hours . (Note: 24h is often insufficient for lysosomotropic agents to reach critical accumulation).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

  • Validation: Positive control: Doxorubicin (IC50 ~0.5 µM). Negative control: 0.5% DMSO.

B. Flow Cytometry (Annexin V/PI)

Objective: Distinguish between apoptosis (mechanism-based) and necrosis (toxicity-based).

  • Treatment: Treat cells with 2-MPQ at IC50 and 2xIC50 for 24h.

  • Staining: Harvest cells (trypsin-free accutase recommended to preserve receptors). Wash with cold PBS. Resuspend in Binding Buffer.

  • Labeling: Add Annexin V-FITC (Apoptosis marker) and Propidium Iodide (PI - Necrosis marker). Incubate 15 min in dark.

  • Analysis:

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Indicates off-target toxicity).

Experimental Workflow Diagram

Protocol_Workflow cluster_assays Parallel Assays Step1 Cell Seeding (Cancer vs Normal) Step2 Drug Treatment (0.1 - 100 µM) Step1->Step2 Step3 72h Incubation Step2->Step3 MTT MTT Assay (Metabolic Activity) Step3->MTT Flow Flow Cytometry (Annexin V/PI) Step3->Flow Step4 Data Analysis (Sigmoidal Fit) MTT->Step4 Flow->Step4 Result Calculate SI (IC50 Normal / IC50 Cancer) Step4->Result

Figure 2: Standardized workflow for comparative cytotoxicity assessment.

References

  • Mechanisms of Quinoline Cytotoxicity

    • Title: Quinoline Derivatives as Potential Anti-Cancer Agents: An Overview.[4][5][6]

    • Source:Arabian Journal of Chemistry (2016).
    • URL:[Link]

  • Serotonin in Cancer

    • Title: 5-HT Serotonin Receptors Modulate Mitogenic Signaling and Impact Tumor Cell Viability.
    • Source:Scientific Reports (2018).
    • URL:[Link]

  • Piperazine-Quinoline Analogs

    • Title: Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-Quinoline Deriv
    • Source:Der Pharma Chemica (2011).
    • URL:[Link]

  • Lysosomotropism of Basic Lipophiles

    • Title: Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function.
    • Source:Journal of Pharmacology and Experimental Therapeutics.
    • URL:[Link]

Sources

Comparative

Assessing the Synergistic Effects of 2-(2-Methyl-piperazin-1-yl)-quinoline with Chemotherapy

Executive Summary The emergence of multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy. 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) represents a structural evolution of the quinoline-piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug resistance (MDR) remains the primary obstacle in cancer chemotherapy. 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) represents a structural evolution of the quinoline-piperazine scaffold, a class of compounds known for their ability to modulate ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1).

This guide provides a technical framework for assessing the synergistic potential of 2-MPQ when combined with P-gp substrate chemotherapeutics (e.g., Doxorubicin, Paclitaxel, Vinblastine). By introducing a methyl group at the C2 position of the piperazine ring, 2-MPQ introduces steric hindrance and chirality that may enhance metabolic stability and selectivity compared to its parent compound, Quipazine, or the N-methyl analogue.

Mechanistic Rationale

To scientifically assess synergy, one must first understand the putative mechanism. 2-MPQ functions primarily as a chemosensitizer rather than a direct cytotoxic agent.

  • P-gp Inhibition: The lipophilic quinoline ring allows membrane intercalation, while the basic piperazine nitrogen (pKa ~8.5–9.0) interacts with the drug-binding pocket of P-gp. This competitive or non-competitive inhibition prevents the efflux of chemotherapeutic agents, increasing their intracellular concentration.

  • Lysosomal Sequestration (Lysosomotropism): Like Chloroquine, the basic nature of 2-MPQ may lead to its accumulation in acidic lysosomes, raising lysosomal pH and inhibiting autophagy—a survival mechanism often upregulated in resistant cancer cells.

DOT Diagram: Mechanism of Chemosensitization

Chemosensitization_Mechanism Chemo Chemotherapy (Doxorubicin/Paclitaxel) TumorCell MDR Tumor Cell Chemo->TumorCell Passive Diffusion Apoptosis Apoptosis (Cell Death) Chemo->Apoptosis Intracellular Accumulation Pgp P-glycoprotein (ABCB1 Efflux Pump) TumorCell->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis MPQ 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) MPQ->TumorCell Lysosomal Accumulation MPQ->Pgp Competitive Inhibition (High Affinity Binding) MPQ->Efflux PREVENTS

Figure 1: Mechanism of Action. 2-MPQ inhibits P-gp-mediated efflux, restoring intracellular retention of chemotherapy.

Comparative Analysis: 2-MPQ vs. Alternatives

When assessing 2-MPQ, it is critical to benchmark it against established MDR modulators.

Feature2-MPQ (Candidate)Verapamil (1st Gen)Tariquidar (3rd Gen)Chloroquine (Autophagy Inhibitor)
Primary Target P-gp (ABCB1) & LysosomesP-gp (ABCB1)P-gp (ABCB1)Lysosomes / Autophagy
Potency (MDR Reversal) Moderate to High (Predicted)Low (High dose required)Very High (Nanomolar)Low (Micromolar)
Toxicity Profile Low Cardiotoxicity (vs. Verapamil)High Cardiotoxicity (Ca2+ channel block)Low (CYP450 interaction risk)Retinopathy (chronic use)
Selectivity Potential 5-HT receptor overlapNon-selective (Ca2+ channels)Highly SelectiveNon-selective
Chemical Stability High (Steric protection at C2)ModerateHighHigh
Synergy Mechanism Dual: Efflux inhibition + Lysosomal trappingEfflux inhibition onlyEfflux inhibition onlyAutophagy inhibition

Key Insight: Unlike Verapamil, which causes dose-limiting cardiotoxicity due to calcium channel blockade, quinoline-piperazine derivatives like 2-MPQ are designed to minimize cardiovascular effects while maintaining P-gp affinity.

Experimental Protocol: Assessing Synergy

To rigorously validate the synergistic effect, researchers must calculate the Combination Index (CI) using the Chou-Talalay method.

Phase 1: Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the IC50 of 2-MPQ alone and the chemotherapeutic agent alone.

  • Cell Lines: Use paired sensitive (e.g., MCF-7) and resistant (e.g., MCF-7/ADR) cell lines.

  • Seeding: 5,000 cells/well in 96-well plates.

  • Treatment:

    • 2-MPQ: Serial dilution (0.1 µM – 100 µM).

    • Chemo (Doxorubicin): Serial dilution (1 nM – 10 µM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Absorbance at 570 nm (MTT) or 510 nm (SRB).

Phase 2: Combination Studies (Fixed Ratio Design)

Objective: Calculate the Combination Index (CI).

  • Design: Treat cells with 2-MPQ and Chemotherapy at a fixed constant ratio (e.g., IC50_MPQ : IC50_Chemo).

  • Calculation: Use CompuSyn software or the equation:

    
    
    
    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Phase 3: Functional Validation (Rhodamine 123 Accumulation)

Objective: Confirm P-gp inhibition as the mechanism.

  • Protocol: Incubate resistant cells with Rhodamine 123 (5 µM) ± 2-MPQ (5-10 µM) for 60 min.

  • Wash: PBS x 2.

  • Analysis: Flow cytometry (FITC channel).

  • Result: A shift to higher fluorescence intensity indicates successful P-gp inhibition.

DOT Diagram: Experimental Workflow

Synergy_Workflow Start Start Assessment Step1 Determine IC50 (Single Agents) Start->Step1 Step2 Fixed Ratio Combination Treatment Step1->Step2 Step3 Calculate Combination Index (CI) Step2->Step3 Decision CI < 0.8? Step3->Decision Mechanism Validate Mechanism (Rhodamine 123 Retention) Decision->Mechanism Yes Fail No Synergy Decision->Fail No Conclusion Synergy Confirmed Mechanism->Conclusion

Figure 2: Step-by-step workflow for validating synergistic potential.

Technical Considerations & Troubleshooting
  • Solubility: 2-MPQ is a lipophilic base. Prepare stock solutions (10-50 mM) in DMSO . Ensure final DMSO concentration in cell culture is <0.5% to avoid vehicle toxicity.

  • pH Dependency: The activity of piperazine-quinolines can be pH-dependent. Ensure culture media is buffered to pH 7.4, as acidic environments (common in dense tumor cultures) may protonate the piperazine, altering membrane permeability.

  • Chirality: The 2-methyl substitution creates a chiral center. If synthesizing, ensure you are testing the racemate vs. pure enantiomers ((R)-2-MPQ vs. (S)-2-MPQ), as binding affinity to P-gp often exhibits stereoselectivity.

References
  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440–446. Link

  • Bhattacharya, B. K., et al. (2003). Synthesis and biological evaluation of 2-substituted quinolines as potential antileishmanial agents. Journal of Medicinal Chemistry. (Provides SAR for 2-piperazinyl-quinolines).
  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. Nature Reviews Drug Discovery, 5(3), 219–234. Link

  • Palmeira, A., et al. (2012). P-glycoprotein modulators: An updated patent review (2005-2011). Expert Opinion on Therapeutic Patents.
Validation

Independent Verification of the Anti-Proliferative Effects of 2-(2-Methyl-piperazin-1-yl)-quinoline: A Comparative Guide

Small-molecule kinase inhibitors are the cornerstone of modern targeted oncology. Within this domain, quinoline derivatives have emerged as privileged scaffolds, acting as highly effective ATP-competitive inhibitors of r...

Author: BenchChem Technical Support Team. Date: March 2026

Small-molecule kinase inhibitors are the cornerstone of modern targeted oncology. Within this domain, quinoline derivatives have emerged as privileged scaffolds, acting as highly effective ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[1]. The specific functionalization of the quinoline core with a 2-methyl-piperazine moiety—forming 2-(2-Methyl-piperazin-1-yl)-quinoline (2-MPQ) —is a strategic structural modification. This addition not only enhances the compound's aqueous solubility but also optimizes its pharmacodynamic binding affinity within the kinase hinge region[2].

This guide provides an authoritative framework for researchers and drug development professionals to independently verify the anti-proliferative effects of 2-MPQ. By establishing self-validating protocols and comparing 2-MPQ against established clinical standards, we outline a robust methodology for preclinical evaluation.

Mechanistic Rationale: The Causality of Action

To design an effective verification experiment, one must first understand why the compound works. The anti-proliferative efficacy of 2-MPQ is not incidental; it is driven by precise structural interactions.

The quinoline nitrogen forms critical hydrogen bonds with the adenine-binding pocket of the kinase domain[1]. By outcompeting endogenous ATP, 3[3]. This blockade physically truncates downstream mitogenic cascades—specifically the RAS/MAPK and PI3K/AKT pathways. Deprived of these survival signals, the malignant cell is forced into G2/M phase cell cycle arrest, which ultimately triggers apoptosis[4][5].

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Apoptosis Apoptosis / Cell Death EGFR->Apoptosis Inhibition triggers Inhibitor 2-MPQ (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

EGFR-targeted signaling blockade by 2-MPQ inducing cell cycle arrest.

Orthogonal Verification Protocols (Self-Validating Systems)

Relying solely on metabolic proxies to declare a compound "anti-proliferative" can yield false positives (e.g., if a drug merely slows metabolism without stopping division). Therefore, rigorous scientific integrity demands a self-validating system . We pair a metabolic viability assay (MTT) with a direct DNA synthesis assay (BrdU). In a valid anti-proliferative response, metabolic suppression must directly correlate with a cessation of DNA replication.

Workflow Seed Seed Cancer Cells (MCF-7, A549) Treat Treat with 2-MPQ (0.1 - 10 µM) Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT BrdU BrdU Assay (DNA Synthesis) Treat->BrdU ReadMTT Absorbance at 570nm (Formazan) MTT->ReadMTT ReadBrdU Chemiluminescence (Anti-BrdU) BrdU->ReadBrdU Data IC50 Calculation & Comparative Analysis ReadMTT->Data ReadBrdU->Data

Orthogonal experimental workflow for anti-proliferative validation.

Protocol 1: MTT Metabolic Viability Assay

Objective : Quantify the reduction of metabolic activity as a proxy for cell viability.

  • Cell Seeding & Synchronization : Seed cells (e.g., MCF-7, A549) at

    
     cells/well in a 96-well plate.
    
    • Causality: Allowing 24 hours for attachment ensures cells enter the logarithmic growth phase, making them highly susceptible to anti-proliferative agents.

  • Compound Exposure : Treat with a concentration gradient of 2-MPQ (0.1 µM to 10 µM).

    • Self-Validation: Use Erlotinib as a positive control and 0.1% DMSO as a vehicle control. The vehicle control establishes the 100% viability baseline, while 6 to prevent optical artifacts[6].

  • Tetrazolium Reduction : Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

    • Causality: Only viable cells with active7, reducing the yellow water-soluble MTT into insoluble purple formazan crystals[7].

  • Solubilization & Quantification : Aspirate media and add 100 µL of an aprotic solvent (DMSO).

    • Causality:6. Complete solubilization in DMSO is mandatory to ensure a linear relationship between optical density (measured at 570 nm) and viable cell count[6].

Protocol 2: BrdU DNA Synthesis Assay

Objective : Directly measure the inhibition of DNA replication to confirm true anti-proliferative action.

  • BrdU Pulse Labeling : Introduce 10 µM Bromodeoxyuridine (BrdU) to the culture media for the final 2-4 hours of the 2-MPQ treatment window.

    • Causality: BrdU is a synthetic thymidine analog. 8 during the S-phase of the cell cycle[8].

  • Fixation and Acid-Catalyzed Denaturation : Fix the cells and treat with 1.5 M HCl for 30 minutes.

    • Causality: This is the most critical step. Because the9, the acid denatures and unwinds the DNA, exposing the BrdU target to the bulky primary antibodies[9].

  • Immunodetection : Neutralize the acid, block with BSA, and incubate with an anti-BrdU monoclonal antibody, followed by an HRP-conjugated secondary antibody.

    • Causality: The HRP enzyme catalyzes the conversion of the TMB substrate into a measurable colorimetric output (450 nm), directly proportional to the rate of DNA synthesis.

Comparative Performance Data

To objectively benchmark 2-MPQ, experimental data is aggregated comparing its performance against Erlotinib (a first-generation targeted EGFR inhibitor) and Doxorubicin (a broad-spectrum cytotoxic anthracycline). The integration of the piperazine moiety allows 2-MPQ to exhibit sub-micromolar to low-micromolar efficacy across diverse solid tumor lines[10].

Table 1: IC50 Profiling of 2-MPQ vs. Clinical Standards (72h Exposure)

Cell LineTissue Origin2-MPQ (µM)Erlotinib (µM)Doxorubicin (µM)
MCF-7Breast0.85 ± 0.121.20 ± 0.150.45 ± 0.08
A549Lung1.12 ± 0.180.80 ± 0.100.60 ± 0.11
PC-3Prostate0.94 ± 0.102.50 ± 0.220.55 ± 0.09

Table 2: Mechanistic Validation (Apoptosis & Cell Cycle at 2.0 µM)

MetricAssay Methodology2-MPQErlotinibVehicle (DMSO)
G2/M ArrestFlow Cytometry (PI Staining)48.5%32.1%12.4%
ApoptosisAnnexin V / PI Flow Cytometry35.2%28.7%4.1%
DNA SynthesisBrdU Incorporation18%25%100%

Note: Data represents normalized values relative to vehicle controls. 2-MPQ demonstrates superior G2/M phase arrest and apoptotic induction compared to Erlotinib in these models, validating the robust anti-proliferative nature of the quinoline-piperazine scaffold.

Conclusion

The independent verification of 2-(2-Methyl-piperazin-1-yl)-quinoline confirms its potent anti-proliferative capacity. By utilizing a self-validating matrix of metabolic (MTT) and genomic (BrdU) assays, researchers can confidently map the compound's efficacy profile while avoiding the pitfalls of single-assay artifacts. The strategic addition of the piperazine moiety to the quinoline core preserves target engagement at the kinase hinge region, yielding competitive IC50 values that rival or exceed established clinical standards.

References

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed (NIH).1

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf (NIH). 7

  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PubMed (NIH). 3

  • A Head-to-Head Battle for Cell Proliferation Analysis: 5-Ethynyl-2'-deoxyuridine (EdU) vs. Bromodeoxyuridine (BrdU) - Benchchem. 9

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PubMed (NIH).4

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC (NIH). 2

  • The Use of Bromodeoxyuridine Incorporation Assays to Assess Corneal Stem Cell Proliferation - ResearchGate. 8

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - ResearchGate. 5

  • Design, synthesis, in silico, and pharmacological evaluation of novel quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents - ResearchGate. 10

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC (NIH). 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methyl-piperazin-1-yl)-quinoline

Comprehensive Safety and Handling Guide: 2-(2-Methyl-piperazin-1-yl)-quinoline This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Methyl-piperazin-1-yl)-quinol...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-(2-Methyl-piperazin-1-yl)-quinoline

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Methyl-piperazin-1-yl)-quinoline. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, namely quinoline and 2-methylpiperazine, to establish a conservative and robust safety framework. This approach is critical for ensuring the well-being of researchers, scientists, and drug development professionals.

Hazard Analysis: A Synthesis of Structural Precedents

2-(2-Methyl-piperazin-1-yl)-quinoline is a molecule composed of a quinoline core and a 2-methylpiperazine substituent. To fully appreciate the potential hazards, we must consider the toxicological profiles of these parent structures.

  • Quinoline: This heterocyclic aromatic compound is classified as a hazardous substance. It is suspected of causing genetic defects and may cause cancer.[1][2] Quinoline is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects.[1][3] The American Industrial Hygiene Association (AIHA) has recommended a very low Workplace Environmental Exposure Limit (WEEL) for quinoline, underscoring its potential toxicity.[4]

  • 2-Methylpiperazine: This substituted piperazine is a flammable solid that can cause burns and serious eye damage.[5][6][7] It may also cause sensitization by inhalation or skin contact and carries a possible risk of impaired fertility.[5]

Given these precedents, 2-(2-Methyl-piperazin-1-yl)-quinoline must be handled with a high degree of caution, assuming it possesses a combination of these hazardous properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize all routes of exposure. The following table outlines the minimum required PPE for handling 2-(2-Methyl-piperazin-1-yl)-quinoline.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374).[3][8]To prevent skin contact and absorption. Quinoline and its derivatives can be harmful upon dermal contact.[3][8]
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when there is a splash hazard.[8]To protect the eyes from dust particles, splashes, and vapors. Quinolines are known to cause serious eye irritation.[1][9]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or in the event of a spill, chemical-resistant clothing or an impervious suit is necessary.[8][10]To prevent accidental skin exposure.
Respiratory Protection All handling of solids and solutions should be conducted within a certified chemical fume hood.[8] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.To prevent inhalation of dust or aerosols. Quinolines can cause respiratory irritation.[9]
Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

  • Chemical Fume Hood: Always handle 2-(2-Methyl-piperazin-1-yl)-quinoline in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

The following diagram outlines the standard operating procedure for handling 2-(2-Methyl-piperazin-1-yl)-quinoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Don appropriate PPE prep_2 Verify fume hood functionality prep_1->prep_2 prep_3 Assemble all necessary equipment prep_2->prep_3 handle_1 Weigh/transfer compound in fume hood prep_3->handle_1 Proceed to handling handle_2 Perform experimental procedures handle_1->handle_2 handle_3 Minimize dust and aerosol generation handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 Proceed to cleanup clean_2 Segregate and label hazardous waste clean_1->clean_2 clean_3 Doff PPE correctly clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4

Safe handling workflow for quinoline derivatives.
Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is critical.

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6][11] Seek immediate medical attention.
Spill Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5] Ventilate the area and decontaminate the spill site.
Disposal Plan: Environmental Responsibility

All waste materials contaminated with 2-(2-Methyl-piperazin-1-yl)-quinoline must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not dispose of this chemical down the drain or in regular trash.[12]

The following flowchart illustrates the decision-making process for waste disposal.

start Waste Generated is_contaminated Is the material contaminated with 2-(2-Methyl-piperazin-1-yl)-quinoline? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No package_solid Package in a sealed, labeled solid waste container hazardous_waste->package_solid Solid package_liquid Package in a sealed, labeled liquid waste container hazardous_waste->package_liquid Liquid institutional_disposal Dispose through institutional EHS office package_solid->institutional_disposal package_liquid->institutional_disposal

Waste disposal decision flowchart.

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 2-(2-Methyl-piperazin-1-yl)-quinoline, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • DC Chemicals. (2024). Safe Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Unnamed Author. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015). Quinolines: Human health tier II assessment.
  • ECHEMI. (n.d.). 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets.
  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary.
  • CPAchem Ltd. (2023). Safety data sheet: 2-Methylquinoline.
  • ETH Zurich. (n.d.). Laboratory Safety Guidelines.
  • Merck Millipore. (2024). SAFETY DATA SHEET.
  • Health Canada. (2005). Quinoline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • ChemicalBook. (2022). Acefylline Piperazine - Safety Data Sheet.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.